Tp508
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C97H146N28O36S |
|---|---|
Molecular Weight |
2312.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H146N28O36S/c1-48(2)79(96(160)161)123-91(155)60(35-51-15-6-5-7-16-51)119-93(157)66-20-13-33-124(66)73(133)45-104-68(128)40-106-85(149)64(46-126)121-89(153)62(38-77(140)141)114-72(132)44-109-84(148)57(27-29-75(136)137)117-92(156)65(47-162)122-81(145)50(4)110-87(151)61(37-76(138)139)113-71(131)43-107-82(146)54(19-12-32-103-97(101)102)115-86(150)55(17-8-10-30-98)111-69(129)42-108-83(147)56(26-28-74(134)135)116-90(154)63(39-78(142)143)120-94(158)67-21-14-34-125(67)95(159)58(18-9-11-31-99)118-88(152)59(36-52-22-24-53(127)25-23-52)112-70(130)41-105-80(144)49(3)100/h5-7,15-16,22-25,48-50,54-67,79,126-127,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H,104,128)(H,105,144)(H,106,149)(H,107,146)(H,108,147)(H,109,148)(H,110,151)(H,111,129)(H,112,130)(H,113,131)(H,114,132)(H,115,150)(H,116,154)(H,117,156)(H,118,152)(H,119,157)(H,120,158)(H,121,153)(H,122,145)(H,123,155)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,160,161)(H4,101,102,103)/t49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-/m0/s1 |
InChI Key |
MOZAQZCGIKWACU-VKDININFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of TP508 Peptide in Tissue Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP508, a synthetic 23-amino acid peptide derived from a non-proteolytic region of human thrombin, has emerged as a promising agent in the field of regenerative medicine. Extensive preclinical and clinical research has demonstrated its ability to accelerate the repair of various tissues, including skin, bone, and vascular structures. This technical guide provides an in-depth overview of the core mechanisms by which this compound promotes tissue regeneration. It summarizes key quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound, also known as rusalatide (B10822588) acetate, represents a fragment of the human prothrombin molecule (residues 508-530).[1] Unlike its parent molecule, thrombin, this compound lacks enzymatic activity and does not interfere with the blood coagulation cascade.[2][3] Its regenerative properties stem from its ability to interact with specific cell surface receptors, initiating a cascade of intracellular events that collectively promote tissue repair.[2][4] this compound has been shown to stimulate angiogenesis, modulate inflammation, enhance cell proliferation and migration, and promote the deposition of extracellular matrix—all critical processes in wound healing and tissue regeneration.[5][6] Clinical trials have investigated its efficacy in healing diabetic foot ulcers and accelerating fracture repair, with promising results and a favorable safety profile.[5][7]
Mechanism of Action and Signaling Pathways
This compound exerts its pro-regenerative effects through a multi-faceted mechanism of action that involves binding to a non-proteolytically activated receptor (non-PAR) pathway, distinct from the classical protease-activated receptors (PARs) engaged by thrombin.[2] This interaction triggers a series of downstream signaling events that orchestrate the complex process of tissue repair.
Angiogenesis and Revascularization
A cornerstone of this compound's regenerative capacity is its potent pro-angiogenic activity. The peptide has been shown to stimulate the formation of new blood vessels, a critical step for supplying oxygen and nutrients to the site of injury.[2][6]
-
VEGF-Dependent Sprouting: this compound stimulates angiogenic sprouting from microvessel fragments to a degree comparable to or greater than Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2] Interestingly, this effect is dependent on VEGF but does not involve an increase in VEGF mRNA expression, suggesting that this compound may act downstream or synergistically with the VEGF pathway.[2] Systemic administration of this compound has been shown to enhance the responsiveness of endothelial cells to VEGF-stimulated angiogenesis.[3][8]
-
Nitric Oxide (NO) Production: this compound induces a rapid, dose-dependent increase in nitric oxide (NO) production in human endothelial cells.[1] This stimulation of endothelial NO synthase (eNOS) is mediated through a pathway involving PI-3K/Akt and Src, and also appears to involve Protein Kinase C (PKC), distinguishing it from the VEGF-induced pathway.[1][9] NO is a crucial signaling molecule in angiogenesis and vasodilation, contributing to the increased blood flow and vascularity observed in this compound-treated tissues.[1]
-
Integrin Interaction: this compound contains an RGD (Arginine-Glycine-Aspartic acid) sequence, which facilitates its interaction with αvβ3 integrins on endothelial cells.[10] This interaction is crucial for endothelial cell attachment and haptotactic migration, and it activates downstream signaling pathways involving mitogen-activated protein kinases (MAPKs) and focal adhesion kinase (FAK).[10]
Inflammation and Cell Recruitment
This compound plays a crucial role in modulating the initial inflammatory response, a critical phase of wound healing. It promotes the recruitment of inflammatory cells to the injury site, which is essential for clearing debris and releasing growth factors.[6][11] Gene array analyses have shown that this compound upregulates the expression of inflammatory response modifiers.[12][13] In ischemic wounds, this compound has been observed to increase the early recruitment of inflammatory cells and facilitate a more rapid resolution of the inflammatory phase.[14] Furthermore, this compound enhances the release of cytokines from human mononuclear cells, which is associated with the activation of Erk1/2 and p38 MAPK signaling pathways.[4][15]
Cell Proliferation and Migration
This compound stimulates the proliferation and migration of various cell types integral to tissue regeneration.
-
Stem and Progenitor Cells: The peptide has been shown to activate radioresistant stem cells in the gastrointestinal tract, promoting the regeneration of intestinal crypts after radiation damage.[4][16] It also stimulates the proliferation of adipose tissue-derived stem cells via the PI3K/Akt pathway.[4]
-
Endothelial Cells: As part of its pro-angiogenic effect, this compound stimulates the chemokinesis and chemotaxis of human aortic and microvascular endothelial cells.[17]
-
Osteoblasts: In the context of bone repair, this compound treatment enhances the expression of Runx2, a key transcription factor for osteoblast differentiation, leading to an increase in cells of the osteoblastic lineage.[18][19]
Extracellular Matrix (ECM) Deposition
The formation of new tissue requires the synthesis and deposition of extracellular matrix components. While direct studies on this compound's effect on specific ECM proteins are less detailed, its overall pro-healing effects in dermal and bone models, which involve the formation of granulation tissue and bone callus respectively, inherently point to a role in promoting ECM production.[5][6][20] The upregulation of early growth factors and the recruitment of fibroblasts and osteoblasts by this compound are upstream events that lead to the synthesis of a new ECM scaffold.[12][20]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in promoting tissue regeneration has been quantified in numerous studies across different models. The following tables summarize key findings.
Table 1: Dermal Wound Healing
| Model | Treatment | Endpoint | Result | Reference |
| Full-thickness excisional wounds (normal rats) | Single topical application of 0.1 µg this compound | Wound closure at day 7 | 39% greater closure than controls (p < 0.001) | [4][11] |
| Full-thickness excisional wounds (normal rats) | Single topical application of 1.0 µg this compound | Wound size at day 7 and 10 | 35% and 43% smaller than controls, respectively (p < 0.001) | [4][11] |
| Ischemic skin flap wounds (rats) | Single topical application of 0.1 µg this compound | Increased rate of wound closure | 50% increase in cranially based flaps | [14] |
| Diabetic foot ulcers (human clinical trial) | Topical application of this compound (Chrysalin®) | Complete healing | 45-72% complete healing compared to placebo | [21] |
Table 2: Bone Fracture Healing
| Model | Treatment | Endpoint | Result | Reference |
| Closed femoral fracture (rats) | Single injection of this compound | Torsional strength | Accelerated fracture repair as determined by destructive torsion testing | [12] |
| Murine high-energy fracture model | 100 µg this compound into fracture gap | Fracture stiffness at 5 weeks | Significantly higher stiffness compared to saline control | [22] |
| Distraction osteogenesis (rabbit tibia) | 300 µg this compound into distraction gap | Number of Runx2 and OPN-expressing cells | Significantly more positive cells compared to saline control | [19] |
| Distal radius fractures (human clinical trial) | Local administration of this compound | Healing | Positive stimulatory effect on fracture repair | [4][5] |
Table 3: In Vitro Cellular and Molecular Effects
| Cell Type / System | Treatment | Endpoint | Result | Reference |
| Human endothelial cells | This compound | Nitric Oxide (NO) production | 2- to 4-fold increase; 100.5 ± 9.6 nM (1h) and 463.3 ± 24.2 nM (24h) over controls | [1] |
| Cultured microvessel fragments | This compound | Angiogenic sprouting | Stimulated sprouting to an extent similar to or greater than VEGF | [2] |
| Human mononuclear cells | This compound | Cytokine expression | Induced cytokine expression | [4][15] |
| Adipose tissue-derived stem cells | This compound | Proliferation | Stimulated proliferation via PI3K/Akt pathway | [4] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.
In Vivo Dermal Wound Healing Model
This protocol is a composite based on descriptions of full-thickness excisional wound healing studies in rats.[11][14]
In Vivo Bone Fracture Healing Model
This protocol is based on the closed femoral fracture model in rats used to assess the effect of this compound on bone repair.[12][13]
Ex Vivo Aortic Ring Angiogenesis Assay
This protocol is a representation of the ex vivo sprouting assay used to evaluate the direct angiogenic potential of this compound.[2][3][8]
Methodology:
-
Aorta Isolation: Aortas are harvested from mice (e.g., C57BL/6) under sterile conditions.
-
Ring Preparation: The periaortic fibroadipose tissue is carefully removed, and the aorta is sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a 96-well plate.
-
Culture and Treatment: The rings are cultured in endothelial cell growth medium supplemented with either a vehicle control, VEGF, or this compound at various concentrations.
-
Sprout Quantification: After a defined incubation period (e.g., 7-10 days), the formation of endothelial sprouts (microvessels) growing out from the aortic ring is visualized by phase-contrast microscopy and quantified. Quantification can be based on the number of sprouts, sprout length, or total sprouted area.
-
Data Analysis: Statistical comparisons are made between the treatment groups to determine the effect of this compound on angiogenic sprouting.
Conclusion and Future Directions
The body of evidence strongly supports the role of this compound as a potent mediator of tissue regeneration. Its ability to promote angiogenesis, modulate inflammation, and stimulate cellular proliferation and migration through distinct signaling pathways makes it a compelling candidate for therapeutic development. The quantitative data from both preclinical and clinical studies underscore its potential to accelerate healing in a variety of contexts, from chronic dermal ulcers to bone fractures.
Future research should continue to elucidate the precise molecular interactions of this compound with its cellular receptors and further delineate the downstream signaling events. Investigating the synergistic effects of this compound with other growth factors or biomaterials could open new avenues for combination therapies in regenerative medicine. As our understanding of this multifaceted peptide grows, so too will its potential to address significant unmet clinical needs in tissue repair and regeneration.
References
- 1. karger.com [karger.com]
- 2. The non-proteolytically active thrombin peptide this compound stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. peptidesociety.org [peptidesociety.org]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 8. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. On the mode of action of thrombin-induced angiogenesis: thrombin peptide, this compound, mediates effects in endothelial cells via alphavbeta3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombin peptide, this compound, stimulates angiogenic responses in animal models of dermal wound healing, in chick chorioallantoic membranes, and in cultured human aortic and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of thrombin peptide 508 (this compound) on bone healing during distraction osteogenesis in rabbit tibia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Wound-Healing Peptides for Treatment of Chronic Diabetic Foot Ulcers and Other Infected Skin Injuries [mdpi.com]
- 22. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
Rusalatide Acetate: A Technical Guide to its Discovery, Mechanism, and Clinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rusalatide (B10822588) acetate (B1210297) (formerly known as TP508 or Chrysalin) is a synthetic 23-amino acid peptide representing a fragment of the human prothrombin molecule.[1][2][3] Initially investigated for its role in tissue repair, rusalatide acetate has demonstrated potential therapeutic applications in wound healing and fracture repair.[2][4] This document provides an in-depth technical overview of the discovery, history, mechanism of action, and clinical development of rusalatide acetate. It includes a summary of key quantitative data, detailed experimental protocols from pivotal studies, and visualizations of its signaling pathways.
Discovery and History
Rusalatide acetate was discovered and has been extensively studied by a research group led by Dr. Darrell H. Carney at the University of Texas Medical Branch.[5] The peptide, this compound, corresponds to amino acids 508-530 of human prothrombin and was identified as a non-proteolytic fragment of thrombin that interacts with a specific subset of cell surface receptors to initiate tissue repair processes.[3][6]
The development of rusalatide acetate has been carried forward by several entities, including Chrysalis BioTherapeutics, where Dr. Carney serves as CEO.[5] The peptide has been evaluated in numerous preclinical models and has progressed through Phase I and II clinical trials for various indications, including diabetic foot ulcers and distal radius fractures.[4] While it showed promise in accelerating healing, it did not meet its primary clinical endpoint in a large Phase III fracture study.[4] Subsequent analyses suggested efficacy in specific patient populations, such as osteopenic women.[4] Research continues into its potential for treating conditions like radiation-induced tissue damage.[6]
The designation "CHR-6134" has been associated with rusalatide acetate, though its specific origin is not widely documented in publicly available literature, suggesting it may be an internal development code.
Mechanism of Action
Rusalatide acetate exerts its therapeutic effects through the activation of multiple signaling pathways that promote cellular processes essential for tissue regeneration. It interacts with cell surface receptors distinct from the protease-activated receptors (PARs) typically targeted by thrombin.[7]
Nitric Oxide Signaling Pathway
A key mechanism of action for rusalatide acetate is the stimulation of nitric oxide (NO) production in endothelial cells.[1][8][9] This NO release is rapid and dose-dependent, occurring within minutes of exposure.[1][8][9] The signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K), Src, and Protein Kinase C (PKC), leading to the phosphorylation of Akt and ultimately the activation of endothelial nitric oxide synthase (eNOS).[1][8]
Wnt/β-catenin Signaling Pathway
In the context of bone regeneration, rusalatide acetate has been shown to activate the Wnt/β-catenin signaling pathway.[10] This activation leads to the upregulation of β-catenin and its target gene, CYCLIN-D1.[10] The subsequent increase in the expression of osteoblast-related factors such as Alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (B1147995) (OCN) promotes bone formation.[10]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the efficacy of rusalatide acetate.
Table 1: Preclinical Efficacy in Wound and Fracture Healing
| Model | Outcome Measured | Treatment Group (Rusalatide Acetate) | Control Group | Percentage Improvement | Reference |
| Ischemic Dermal Excision (Rat) | Wound Closure Rate (first 7 days) | - | - | 50% in cranially based flaps, 225% in free grafts | [11] |
| Distraction Osteogenesis (Rat) | Bone Regeneration | Upregulation of ALP, RUNX2, OCN | Downregulation with Wnt inhibitor | Reversed inhibitory effect | [10] |
Table 2: In Vitro Nitric Oxide Production
| Cell Type | Time Point | Rusalatide Acetate-Induced NO Increase (nM over control) | Fold Increase | Reference |
| Human Endothelial Cells | 1 hour | 100.5 ± 9.6 | 2 to 4-fold | [1] |
| Human Endothelial Cells | 24 hours | 463.3 ± 24.2 | - | [1] |
Table 3: Clinical Trial Results
| Indication | Phase | Primary Endpoint | Result | Key Finding | Reference |
| Diabetic Foot Ulcers | I/II | Complete wound healing | Significantly accelerated healing | - | [4] |
| Distal Radius Fractures | III | Time to removal of immobilization | Not met in intent-to-treat population | Significant acceleration of radiographic healing | [4] |
| Distal Radius Fractures (Subset) | III | Time to removal of immobilization | Met primary endpoint | Efficacy in osteopenic women | [4] |
Experimental Protocols
Western Blot for Signaling Protein Phosphorylation
-
Objective: To determine the effect of rusalatide acetate on the phosphorylation of key signaling proteins like Src and Akt.
-
Cell Culture: Human coronary artery endothelial cells (HCAECs) are grown to near confluence in appropriate media.
-
Treatment: Cells are serum-starved for a specified period and then treated with rusalatide acetate (this compound) at various concentrations for different time points.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for phosphorylated and total Src and Akt overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression
-
Objective: To measure the expression of osteoblast-related genes (ALP, RUNX2, OCN) and Wnt/β-catenin target genes (CYCLIN-D1) in response to rusalatide acetate.
-
Sample Preparation: Bone tissue from a rat distraction osteogenesis model treated with rusalatide acetate is harvested.
-
RNA Extraction: Total RNA is extracted from the tissue using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The reaction is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
Rusalatide acetate is a promising regenerative peptide with a well-defined mechanism of action involving the stimulation of key signaling pathways crucial for tissue repair. While its clinical development has faced challenges, the robust preclinical data and evidence of efficacy in specific patient populations warrant further investigation. This technical guide provides a comprehensive overview of the scientific foundation of rusalatide acetate, offering valuable insights for researchers and professionals in the field of drug development and regenerative medicine.
References
- 1. Thrombin peptide this compound stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Could rusalatide acetate be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysalis BioTherapeutics Receives Funding from the National Institutes of Health for COVID-19 Therapeutic Development - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 6. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesociety.org [peptidesociety.org]
- 8. karger.com [karger.com]
- 9. karger.com [karger.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysalin (TP508): A Thrombin-Derived Peptide for Regenerative Medicine
An In-depth Technical Guide on the Fundamental Research of Chrysalin (TP508/rusalatide (B10822588) acetate) for Researchers, Scientists, and Drug Development Professionals.
Introduction
Chrysalin, scientifically known as this compound or rusalatide acetate, is a synthetic 23-amino acid peptide that represents a segment of the human prothrombin molecule, specifically residues 508-530.[1][2] This peptide fragment mimics a non-proteolytic binding domain of thrombin, a key enzyme in the coagulation cascade that also plays a significant role in tissue repair and regeneration.[2] Unlike thrombin, this compound does not possess enzymatic activity and therefore does not influence blood clotting.[3] Extensive preclinical and clinical research has demonstrated its potential in accelerating the healing of various tissues, including skin, bone, and vascular structures. This document provides a comprehensive overview of the fundamental research on Chrysalin, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.
Physicochemical Properties and Formulation
Chrysalin (this compound) is a lyophilized white powder that can be reconstituted in saline for administration.[4] The peptide has a raw drug product stability of over six years when stored at -20°C.[4] For clinical trials, it is typically dissolved in saline and filter-sterilized before injection.[4] Ongoing research is also focused on developing a stable liquid formulation for future clinical applications.[4]
Mechanism of Action
This compound initiates a cascade of cellular and molecular events that collectively promote tissue repair and regeneration.[2][5] Its mechanism is multi-faceted, involving interactions with cell surface receptors to stimulate angiogenesis, modulate inflammation, and enhance cellular proliferation and migration.[2][5]
Receptor Binding and Initial Signaling
This compound interacts with specific cell surface receptors, including αvβ3 integrin, on endothelial cells, fibroblasts, and other cell types.[6] This binding is crucial for initiating the downstream signaling cascades that mediate the peptide's biological effects.
Angiogenesis and Revascularization
A primary mechanism of this compound is its ability to promote the formation of new blood vessels, a critical process for tissue repair.[7][8] Preclinical studies have shown that this compound stimulates angiogenic sprouting to a degree comparable to or greater than Vascular Endothelial Growth Factor (VEGF).[8] It enhances the density and size of blood vessels in healing tissues.[7] This pro-angiogenic effect is, at least in part, mediated by the upregulation of genes related to angiogenesis.[9][10]
Modulation of Inflammatory Response
This compound has been shown to modulate the inflammatory response at the site of injury. It can induce the expression of early growth factors and inflammatory response modifiers, which are crucial for orchestrating the initial stages of healing.[9][10] This modulation helps to create a pro-regenerative microenvironment.
Cellular Proliferation and Migration
The peptide stimulates the proliferation and migration of key cell types involved in tissue repair, including endothelial cells and osteoblasts.[11] This chemotactic effect helps to recruit the necessary cellular machinery to the site of injury to facilitate repair and regeneration.[11]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from various studies on Chrysalin (this compound).
Table 1: Clinical Trial Data in Diabetic Foot Ulcers (Phase I/II)[12]
| Parameter | Placebo | 1 µg Chrysalin | 10 µg Chrysalin | p-value |
| Complete Healing | 45% increase vs. placebo | 72% increase vs. placebo | ||
| Incidence of Complete Healing | Doubled with Chrysalin | <0.05 | ||
| Mean Closure Rate | ~80% increase with Chrysalin | <0.05 | ||
| Median Time to 100% Closure | ~40% decrease with Chrysalin | <0.05 | ||
| Heel Ulcer Mean Closure Rate | 165% increase with Chrysalin | <0.02 | ||
| Heel Ulcer Complete Healing | 0% (0/5) | 86% (6/7) | <0.03 |
Table 2: Preclinical Data on Nitric Oxide (NO) Production[13]
| Condition | Observation |
| Dose-Response | This compound stimulated a rapid, dose-dependent, 2- to 4-fold increase in NO production in human endothelial cells. |
| Time Course | NO release was induced as early as 5 minutes. |
| Sustained Production | Continued exposure for 1-24 hours increased NO concentrations over controls by 100.5 ± 9.6 nM and 463.3 ± 24.2 nM, respectively. |
Table 3: Preclinical Data in Fracture Healing (Rat Femoral Fracture Model)[14]
| Parameter | Observation |
| Biomechanical Strength | Treatment with this compound accelerated fracture repair as determined by destructive torsion testing. |
| Vascularization | Blinded histological analysis showed a significant increase in blood vessels in the fracture callus of this compound-treated animals compared to controls. |
Signaling Pathways
This compound exerts its effects through the activation of several key intracellular signaling pathways. The primary pathways identified are the PI3K/Akt pathway and signaling cascades initiated by αvβ3 integrin binding.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway, leading to downstream effects that promote tissue regeneration.[12]
Caption: PI3K/Akt Signaling Pathway Activated by Chrysalin (this compound).
αvβ3 Integrin Signaling
The interaction of this compound with αvβ3 integrin is a key event in its mechanism of action, particularly in endothelial cells, leading to enhanced cell adhesion, migration, and angiogenesis.[6]
Caption: αvβ3 Integrin Signaling Cascade Initiated by Chrysalin (this compound).
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of Chrysalin (this compound).
Rat Femoral Fracture Model[16][17]
This in vivo model is used to assess the efficacy of this compound in promoting bone healing.
-
Animal Model: Adult male Wistar albino or Sprague-Dawley rats are used.[13][14]
-
Anesthesia: The animals are anesthetized prior to the surgical procedure.[13]
-
Surgical Procedure:
-
Treatment: A single intra-operative dose of this compound (e.g., 10 µg or 100 µg) is injected directly into the fracture gap. A control group receives a saline injection.[15]
-
Post-operative Care: Analgesics and antibiotics are administered for several days post-surgery.[14]
-
Analysis:
-
Radiographic Assessment: Weekly X-rays are taken to monitor callus formation and fracture healing.[14]
-
Histological Analysis: At predetermined time points (e.g., 3 and 5 weeks), animals are euthanized, and the femurs are harvested for histological examination to assess tissue morphology and vascularization.[15]
-
Biomechanical Testing: At the end of the study period (e.g., 5 weeks), the mechanical strength of the healed bone is determined using methods like torsion testing.[16][15]
-
Caption: Experimental Workflow for the Rat Femoral Fracture Model.
In Vitro Angiogenesis Assay (Aortic Ring Assay)[3]
This ex vivo assay is used to quantify the pro-angiogenic effects of this compound.
-
Animal Model: Mice are used as the source for aortic explants.[3]
-
Treatment: Mice are injected intravenously with either this compound or saline (control).[3]
-
Aortic Explant Preparation: 24 hours post-injection, the thoracic aorta is excised, cleaned of periadventitial fat, and cut into 1 mm thick rings.[3]
-
Culture: The aortic rings are placed on a layer of Matrigel in a culture plate and cultured in endothelial cell growth medium.[3]
-
Stimulation: The cultures can be further stimulated with angiogenic factors like VEGF to assess synergistic effects.[3]
-
Analysis: The extent of endothelial cell sprouting from the aortic rings is quantified over several days using microscopy and image analysis software to measure the area and migration of the sprouts.[3]
Nitric Oxide (NO) Production Assay[13]
This in vitro assay measures the ability of this compound to stimulate NO production in endothelial cells.
-
Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured to confluence in 24-well plates.[17]
-
Stimulation: The cell medium is replaced with a medium containing L-arginine, and the cells are stimulated with this compound (e.g., 20 µM) for various time points (e.g., 5 minutes to 24 hours).[17]
-
Inhibitor Studies: To elucidate the signaling pathway, cells can be pre-treated with specific kinase inhibitors (e.g., for PI3K, Src, PKC) before this compound stimulation.[17]
-
NO Measurement: The concentration of NO in the cell culture supernatant is determined using a nitric oxide analyzer.[17]
Toxicology and Safety
Preclinical toxicology studies have been conducted on this compound in compliance with Good Laboratory Practice (GLP). These studies include single and multiple intravenous and subcutaneous injection toxicology, reproductive toxicology, oncogenicity, and QT prolongation studies in both rodent and non-rodent models.[4] In human clinical trials involving local administration to approximately 600 subjects, no drug-related adverse effects have been reported.[4]
Conclusion
Chrysalin (this compound) is a promising synthetic peptide with significant potential in regenerative medicine. Its well-defined mechanism of action, centered on promoting angiogenesis, modulating inflammation, and stimulating cellular regeneration, is supported by a growing body of preclinical and clinical evidence. The quantitative data from studies on diabetic foot ulcers and fracture healing highlight its therapeutic efficacy. The detailed experimental protocols provide a framework for further research and development. The visualization of its signaling pathways offers a clear understanding of its molecular interactions. With a favorable safety profile, Chrysalin stands as a strong candidate for further investigation and potential clinical application in a range of tissue repair and regeneration contexts.
References
- 1. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The thrombin peptide, this compound, enhances cytokine release and activates signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-proteolytically active thrombin peptide this compound stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidesociety.org [peptidesociety.org]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 16. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. api.upums.ac.in [api.upums.ac.in]
An In-depth Technical Guide to the Core Signaling Pathways of Tp508
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508 is a synthetic peptide representing a 23-amino acid sequence of the human thrombin molecule. It has garnered significant interest in the scientific and medical communities for its demonstrated ability to promote tissue repair and regeneration. Unlike thrombin, this compound is non-proteolytic and does not influence blood coagulation, making it a promising therapeutic agent for a variety of applications, including the healing of diabetic ulcers and bone fractures.[1] This guide provides a comprehensive overview of the core signaling pathways activated by this compound, offering a technical resource for researchers and professionals involved in drug development. The information presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and to support further investigation into its therapeutic potential.
Core Signaling Pathways of this compound
This compound exerts its biological effects by activating several key intracellular signaling cascades. These pathways are integral to cellular processes such as proliferation, migration, and survival. The primary signaling networks influenced by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways involving Extracellular signal-regulated kinases 1/2 (Erk1/2) and p38, and the endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Evidence suggests that this compound can activate this pathway in various cell types, including adipose-derived stem cells.[1] Upon binding to its receptor, this compound is thought to trigger the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), recruiting it to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets to mediate its cellular effects.
Erk1/2 and p38 MAPK Signaling Pathways
The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. This compound has been shown to activate the Erk1/2 and p38 MAPK pathways in human mononuclear cells, such as U937 and Jurkat T cells.[2][3] The activation of these pathways is believed to contribute to the tissue repair effects of this compound, partly through the induction of cytokine expression.[2][3] The precise upstream mechanisms linking this compound to the activation of the MAPK cascades are still under investigation but may involve receptor tyrosine kinases and small GTPases.
eNOS/NO Signaling Pathway
This compound plays a significant role in promoting angiogenesis and vasodilation through the activation of endothelial Nitric Oxide Synthase (eNOS) and the subsequent production of Nitric Oxide (NO).[4] Studies have shown that this compound stimulates a rapid and sustained, dose-dependent increase in NO production in human endothelial cells. This effect is mediated, at least in part, through the PI3K/Akt pathway, as inhibitors of PI3K have been shown to decrease this compound-induced NO production.[4] Additionally, Src kinase and Protein Kinase C (PKC) appear to be involved in this signaling cascade.[4]
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. researchgate.net [researchgate.net]
- 3. The thrombin peptide, this compound, enhances cytokine release and activates signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin peptide this compound stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Tp508 for Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508, a synthetic 23-amino acid peptide derived from the receptor-binding domain of human thrombin, has emerged as a promising agent in the field of regenerative medicine, particularly for its role in accelerating wound healing.[1][2] Initial preclinical and early clinical studies have demonstrated its efficacy in promoting the repair of both soft and hard tissues, including dermal wounds and bone fractures.[1][3] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative efficacy data from key preclinical models, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel wound healing therapies.
Mechanism of Action
This compound initiates a cascade of cellular events crucial for tissue repair and regeneration.[1] Unlike thrombin, this compound lacks proteolytic activity and is thought to act through a non-proteolytic pathway by binding to a specific class of receptors on fibroblasts and other cells.[1][2] Its therapeutic effects are attributed to the up-regulation of genes involved in several key processes:
-
Inflammation: this compound modulates the inflammatory response, a critical initial phase of wound healing.[1] It enhances the recruitment of inflammatory cells to the wound site within the first 24 hours post-injury.[4] Gene array analysis of fracture callus has shown that this compound up-regulates inflammatory mediators.[1][3]
-
Angiogenesis and Revascularization: A consistent finding across numerous studies is the potent pro-angiogenic effect of this compound.[1][2] It stimulates the formation of new blood vessels, leading to increased neovascularization in the wound bed.[1][5] This is achieved, in part, by stimulating the chemokinesis and chemotaxis of endothelial cells.[2] In vitro studies have confirmed a direct angiogenic effect, promoting the rate of new vessel growth.[1]
-
Cell Proliferation and Migration: this compound promotes the proliferation and directed migration (chemotaxis) of cells essential for wound repair, including fibroblasts and endothelial cells.[1]
-
Extracellular Matrix Elaboration: The peptide stimulates the production of extracellular matrix components, which are fundamental for tissue reconstruction.[1]
-
Signaling Pathways: The cellular effects of this compound are mediated through the activation of specific intracellular signaling pathways. Notably, it has been shown to stimulate the PI3 Kinase/Akt pathway, which is crucial for cell proliferation and survival.[5] Furthermore, this compound induces a rapid, dose-dependent increase in nitric oxide (NO) production in human endothelial cells, a key signaling molecule in angiogenesis and wound healing.[6][7]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various wound healing models.
Table 1: Efficacy of this compound in a Rat Full-Thickness Excisional Wound Model
| Dose of this compound | Time Point | Efficacy Metric | Result | p-value | Reference |
| 0.1 µg (14 pmol/cm²) | Day 7 | % more wound closure than control | 39% | < 0.001 | [4] |
| 1.0 µg | Day 7 | % smaller wound than control | 35% | < 0.001 | [4] |
| 1.0 µg | Day 10 | % smaller wound than control | 43% | < 0.001 | [4] |
| Not Specified | - | Rate of Closure (mm²/day) | ~40% greater than vehicle | - | [4] |
| Not Specified | After Closure | Breaking Strength | 15-23% greater than saline | - | [4] |
Table 2: Efficacy of this compound in a Rat Ischemic Skin Wound Model
| Type of Ischemic Flap | Dose of this compound | Time Point | Efficacy Metric | Result | Reference |
| Bipedicle Flaps | 0.1 µ g/wound | First 7 days | % increase in closure rate | 30% | [8] |
| Cranially Based Flaps | 0.1 µ g/wound | First 7 days | % increase in closure rate | 50% | [8] |
| Free Grafts | 0.1 µ g/wound | First 7 days | % increase in closure rate | 225% | [8] |
Table 3: Efficacy of this compound in a Murine High-Energy Fracture Model
| Dose of this compound | Time Point | Efficacy Metric | Result | Reference |
| 100 µg (into fracture gap) | 5 weeks | Fracture Stiffness | Significantly higher than other groups | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of this compound.
Rat Full-Thickness Excisional Wound Model
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Wound Creation:
-
Treatment:
-
Wound Closure Assessment:
-
Trace the wound margins onto a transparent sheet at various time points (e.g., days 3, 7, 10).[4]
-
Calculate the wound area using digital planimetry.
-
Express wound closure as a percentage of the initial wound area.
-
-
Histological Analysis:
-
At selected time points, euthanize the animals and excise the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, granulation tissue formation, and re-epithelialization.
-
Perform specific staining (e.g., Masson's trichrome) to evaluate collagen deposition and extracellular matrix organization.
-
-
Angiogenesis Assessment:
-
Quantify the number and size of blood vessels in the granulation tissue from histological sections.[4]
-
Rat Ischemic Skin Wound Model
-
Animal Model: Rats.[8]
-
Creation of Ischemia:
-
Surgically create ischemic regions on the backs of the rats using bipedicle flaps, cranially based flaps, or free grafts.[8]
-
-
Wound Creation and Treatment:
-
Assessment:
-
Monitor and quantify wound closure rates as described in the full-thickness excisional wound model.
-
Perform histological analysis to assess inflammatory cell recruitment and the number of functional blood vessels.[8]
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Model: Fertilized chicken eggs.
-
Procedure:
-
Incubate fertilized eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Apply a sterile, non-inflammatory carrier (e.g., a methylcellulose (B11928114) disc or a gelatin sponge) containing this compound or a control substance directly onto the CAM.
-
Reseal the window and continue incubation for a defined period (e.g., 48-72 hours).
-
-
Analysis:
-
Macroscopically and microscopically observe the CAM for the formation of new blood vessels radiating from the implant.
-
Quantify angiogenesis by counting the number of blood vessel branches or measuring the density and size of the blood vessels in the area surrounding the implant.[2]
-
Human Endothelial Cell Chemotaxis Assay
-
Cells: Cultured human aortic or microvascular endothelial cells.[2]
-
Apparatus: Boyden chamber with a porous membrane separating the upper and lower wells.
-
Procedure:
-
Plate endothelial cells in the upper chamber of the Boyden apparatus.
-
Place a solution containing this compound at various concentrations or a control medium in the lower chamber to act as a chemoattractant.
-
Incubate for a sufficient time to allow cell migration through the pores of the membrane.
-
-
Quantification:
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells per high-power field under a microscope.
-
Nitric Oxide (NO) Production Assay in Endothelial Cells
-
Cells: Human coronary artery endothelial cells (HCAECs).[6]
-
Procedure:
-
Culture HCAECs to confluence.
-
Treat the cells with varying concentrations of this compound or a control vehicle for different time periods (e.g., 5 minutes to 24 hours).[6]
-
Collect the cell culture supernatants.
-
-
NO Measurement:
-
Measure the concentration of NO in the supernatants using a chemiluminescence NO analyzer.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the initial studies of this compound.
Caption: this compound signaling cascade leading to cell proliferation and angiogenesis.
Caption: Experimental workflow for evaluating this compound in a rat wound healing model.
Conclusion
The initial studies on this compound provide a strong foundation for its development as a therapeutic agent for wound healing. The preclinical data consistently demonstrate its ability to accelerate the healing of various wound types through a multi-faceted mechanism of action that includes modulation of inflammation, potent stimulation of angiogenesis, and promotion of cell proliferation. The detailed experimental protocols outlined in this guide offer a framework for further research and validation of this compound's efficacy. The elucidation of its signaling pathways provides targets for further mechanistic studies and potential optimization of its therapeutic effects. As research progresses, this compound holds significant promise to address the unmet clinical needs in the management of acute and chronic wounds.
References
- 1. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide, this compound, stimulates angiogenic responses in animal models of dermal wound healing, in chick chorioallantoic membranes, and in cultured human aortic and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mode of Action - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 6. karger.com [karger.com]
- 7. Thrombin peptide this compound stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 10. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Tp508: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tp508, a synthetic 23-amino acid peptide derived from human thrombin, has emerged as a promising therapeutic agent with significant potential in tissue repair and regeneration. This technical guide provides an in-depth overview of the core properties of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical applications. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual representations of its signaling pathways and experimental workflows are included to offer a comprehensive understanding of this novel therapeutic peptide.
Introduction
This compound, also known as Chrysalin® or rusalatide (B10822588) acetate, represents a non-proteolytic fragment of the human thrombin molecule (amino acids 508-530)[1]. Unlike native thrombin, this compound does not activate platelet aggregation or inflammatory cascades, making it a safe and targeted therapeutic agent[2]. Extensive preclinical and clinical research has demonstrated its ability to accelerate the healing of various tissues, including skin, bone, and the gastrointestinal tract, by stimulating a cascade of cellular and molecular events crucial for repair[1][3]. This document serves as a comprehensive resource for understanding the fundamental properties of this compound and its therapeutic utility.
Mechanism of Action
This compound initiates tissue repair by binding to a specific class of non-proteolytically activated receptors (non-PARs) on the surface of various cell types, including fibroblasts and endothelial cells[2][4]. This interaction triggers a series of intracellular signaling cascades that orchestrate the healing process.
Key Signaling Pathways
This compound has been shown to activate several key signaling pathways involved in cell proliferation, migration, and survival:
-
MAPK Pathway (Erk1/2 and p38): this compound treatment enhances the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) in immune cells like Jurkat T cells and U937 monocytes. This activation is associated with the induction of cytokine expression, suggesting a role in modulating the initial inflammatory response to injury[5][6].
-
PI3K/Akt Pathway: In adipose tissue-derived stem cells (ASCs), this compound stimulates proliferation via the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This proliferative effect is abolished by the PI3K inhibitor LY294002, confirming the pathway's involvement[4].
-
eNOS Activation and Nitric Oxide Production: this compound stimulates a rapid, dose-dependent increase in nitric oxide (NO) production in human endothelial cells through the activation of endothelial nitric oxide synthase (eNOS)[4][7]. This NO release is crucial for angiogenesis and vasodilation, key processes in wound healing[4]. The signaling to eNOS activation appears to be distinct from that of VEGF, involving PKC-α/β but being independent of intracellular calcium mobilization[8].
-
Wnt/β-catenin Pathway: In the context of bone regeneration during distraction osteogenesis, this compound has been shown to promote healing by activating the Wnt/β-catenin signaling pathway. It upregulates the expression of β-catenin and its target, CYCLIN-D1, leading to increased expression of osteoblast-related factors[9].
Cellular and Physiological Effects
The activation of these signaling pathways translates into a range of beneficial cellular and physiological effects:
-
Stimulation of Angiogenesis and Revascularization: A hallmark of this compound's therapeutic action is its potent pro-angiogenic effect. It stimulates angiogenic sprouting from microvessel fragments to a degree similar to or greater than Vascular Endothelial Growth Factor (VEGF)[2][4]. This is supported by histological evidence from preclinical models showing a significant increase in blood vessel formation in treated wounds and fractures[3][10][11].
-
Enhanced Inflammatory Response and Cell Recruitment: this compound modulates the initial inflammatory phase of healing by enhancing the release of cytokines and acting as a chemoattractant for inflammatory cells such as neutrophils, lymphocytes, and monocytes to the site of injury[6][11].
-
Stem Cell Activation and Proliferation: this compound promotes the proliferation of adipose tissue-derived stem cells[4]. In the context of radiation-induced gastrointestinal damage, it activates radioresistant stem cells (LGR5+ and DCLK1+) in intestinal crypts, preserving their integrity and regenerative capacity[1][4].
-
Upregulation of Growth Factors and Extracellular Matrix Components: Gene array analysis has revealed that this compound treatment upregulates the expression of early growth factors and genes related to angiogenesis in fracture callus[3][10]. It also enhances the expression of osteoblast differentiation markers like Runx2 and osteopontin[12].
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize key findings.
Table 1: Efficacy of this compound in Dermal Wound Healing
| Model | Dosage | Key Findings | Reference |
| Full-thickness excisional wounds in normal rats | 0.1 µg (14 pmol/cm²) topical application | 39% more wound closure than controls by day 7 (p < 0.001).[11] | [11] |
| Full-thickness excisional wounds in normal rats | 1.0 µg topical application | 35% and 43% smaller wounds than controls on days 7 and 10, respectively (p < 0.001).[11] | [11] |
| Full-thickness excisional wounds in normal rats | Not specified | Rate of closure ~40% greater than vehicle-treated wounds (20 vs 14 mm²/day).[11][13] | [11][13] |
Table 2: Efficacy of this compound in Bone Repair
| Model | Dosage | Key Findings | Reference |
| Closed rat femoral fracture | Single injection | Accelerated fracture repair as determined by destructive torsion testing.[10] | [10] |
| Rabbit segmental bone defects | 10, 50, and 100 µg in PLGA microspheres | Enhanced healing of non-critically and critically sized defects.[4] | [4] |
| Rabbit distraction osteogenesis | 300 µg injection | Significantly greater bone mineral density (BMD) compared to saline control.[4] | [4] |
| Mouse high-energy fracture | 100 µg into fracture gap | Significantly higher fracture stiffness compared to controls.[14] | [14] |
Table 3: Efficacy of this compound in a Phase I/II Clinical Trial for Diabetic Foot Ulcers
| Treatment Group | Key Findings | Reference |
| 1 µg Chrysalin (this compound) | 45% more subjects with complete healing than placebo.[15] | [15] |
| 10 µg Chrysalin (this compound) | 72% more subjects with complete healing than placebo.[15] | [15] |
| Chrysalin (this compound) - All doses | Doubled the incidence of complete healing (p<0.05).[15] | [15] |
| Chrysalin (this compound) - All doses | Increased mean closure rate by ~80% (p<0.05).[15] | [15] |
| Chrysalin (this compound) - All doses | Decreased median time to 100% closure by ~40% (p<0.05).[15] | [15] |
| Chrysalin (this compound) - Heel ulcers | Mean closure rates 165% higher than placebo (p<0.02); 86% complete healing vs 0% for placebo (p<0.03).[4] | [4] |
Table 4: In Vitro Effects of this compound
| Cell Type/Model | Dosage | Key Findings | Reference |
| Human endothelial cells | Not specified | 2- to 4-fold increase in Nitric Oxide (NO) production.[4] | [4] |
| Adipose tissue-derived stem cells | 5 µg/ml | Significantly stimulated BrdU incorporation (p < 0.01).[4] | [4] |
| Human mononuclear cells | Not specified | Induces cytokine expression.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in this guide.
In Vitro Angiogenic Sprouting Assay
-
Objective: To assess the direct angiogenic effect of this compound.
-
Methodology:
-
Intact microvessel fragments are isolated from rat epididymal fat pads.
-
The fragments are cultured in a three-dimensional collagen gel matrix.
-
Cultures are treated with this compound at various concentrations, with VEGF often used as a positive control.
-
The formation of angiogenic sprouts (new vessel growth) is observed and quantified over several days using light microscopy.
-
The number and length of sprouts per vessel fragment are measured to determine the extent of angiogenesis.[2][4]
-
In Vivo Fracture Healing Model (Rat Femur)
-
Objective: To evaluate the efficacy of this compound in accelerating bone fracture repair.
-
Methodology:
-
A closed, transverse fracture is created in the mid-diaphysis of the femur in anesthetized rats.
-
A single dose of this compound (e.g., 1 µg) or saline control is injected directly into the fracture site.
-
Animals are monitored, and fracture healing is assessed at various time points (e.g., 3, 5, and 8 weeks) using radiography.
-
At the end of the study, the femurs are harvested for histological analysis (to assess callus formation, vascularity, and tissue morphology) and biomechanical testing (e.g., torsion testing to determine bone strength and stiffness).[10][14]
-
Full-Thickness Dermal Excisional Wound Model (Rat)
-
Objective: To determine the effect of topical this compound on the rate of wound closure.
-
Methodology:
-
A full-thickness circular excisional wound is created on the dorsal side of anesthetized rats.
-
A single topical application of this compound (e.g., 0.1 or 1.0 µg in a saline vehicle) or saline alone is applied to the wound bed.
-
The wound is covered with a semi-occlusive dressing.
-
Wound area is measured at regular intervals (e.g., daily or every other day) by tracing the wound margins onto a transparent sheet and calculating the area.
-
The rate of wound closure is calculated and compared between treatment groups.
-
At the end of the experiment, tissue samples can be collected for histological analysis of re-epithelialization, granulation tissue formation, and neovascularization.[11]
-
Visualizing the Action of this compound
Signaling Pathways
Caption: this compound signaling cascade.
Experimental Workflow: Preclinical Fracture Healing Study
Caption: Workflow for in vivo fracture healing study.
Logical Relationship: this compound's Therapeutic Effects
Caption: this compound's mechanisms and outcomes.
Conclusion
This compound is a multifaceted therapeutic peptide that promotes tissue repair and regeneration through the activation of multiple signaling pathways, leading to enhanced angiogenesis, controlled inflammation, and stem cell proliferation. The quantitative data from both preclinical and clinical studies strongly support its efficacy in accelerating the healing of dermal wounds and bone fractures. The detailed experimental protocols and visual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the full spectrum of its receptor interactions, optimizing delivery systems for sustained release, and expanding clinical trials to other indications where tissue regeneration is critical.
References
- 1. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-proteolytically active thrombin peptide this compound stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidesociety.org [peptidesociety.org]
- 5. The thrombin peptide, this compound, enhances cytokine release and activates signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 15. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture and Signaling Nexus of Tp508: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the molecular structure and intricate signaling pathways of the regenerative peptide Tp508 has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the peptide's core characteristics, its mechanism of action, and the experimental methodologies used to elucidate its function.
This compound, a 23-amino acid synthetic peptide, represents a non-proteolytic fragment of human prothrombin. It has garnered significant interest for its therapeutic potential in tissue repair and regeneration. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the signaling cascades initiated by this promising biomolecule.
Core Molecular Structure
This compound is a well-defined peptide with a specific amino acid sequence and established physicochemical properties.
| Property | Value |
| Amino Acid Sequence | Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val |
| Molecular Formula | C₉₇H₁₄₆N₂₈O₃₆S |
| Molecular Weight | 2312.44 g/mol |
Mechanism of Action and Key Signaling Pathways
This compound exerts its regenerative effects by activating several crucial intracellular signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-regulated kinases 1/2 (ERK1/2) and p38. These pathways are central to cell proliferation, survival, angiogenesis, and inflammation.
PI3K/Akt Signaling Pathway
This compound has been shown to stimulate the phosphorylation of Akt, a key downstream effector of PI3K. This activation is crucial for promoting cell survival and proliferation.
ERK1/2 and p38 MAPK Signaling Pathways
This compound also triggers the phosphorylation and activation of ERK1/2 and p38 MAPK. These pathways are implicated in the inflammatory response and cellular stress, playing a role in the initial stages of tissue repair.
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental studies on this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Human Coronary Artery Endothelial Cells (HCAEC)
| Treatment | Concentration | NO Production (nM) | Fold Increase vs. Control |
| Control | - | 74.1 ± 12.4 | - |
| This compound | 0.4 µM | 135.3 ± 16.2 | ~1.8 |
| This compound | 20 µM | 317.75 ± 32.2 | ~4.3 |
| This compound | 40 µM | 322.4 ± 25.2 | ~4.4 |
| VEGF | 2.5 nM | Similar to 20 µM this compound | - |
| Data from a 1-hour stimulation period.[1][2] |
Table 2: Effect of this compound on Fracture Healing in a Murine Model
| Treatment Group | Dose | Fracture Stiffness | Observation |
| Saline Control | - | Baseline | Delayed union observed at 5 weeks. |
| This compound | 10 µg/ml | - | No significant improvement over control. |
| This compound | 100 µg/ml | Significantly Higher | Promoted fracture healing and reduced muscle fibrosis.[3] |
| Intra-operative dose administered into the fracture gap.[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Western Blot Analysis of Protein Phosphorylation (Akt, ERK1/2, p38)
This protocol is designed to quantify the phosphorylation status of key signaling proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., Human Coronary Artery Endothelial Cells, Jurkat T cells) to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize phosphorylated protein levels to total protein levels for each respective kinase.
Endothelial Cell Tube Formation Assay
This assay assesses the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.
1. Preparation of Matrigel Matrix:
-
Thaw Matrigel Basement Membrane Matrix on ice at 4°C overnight.
-
Coat a 96-well plate with Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
2. Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Seed the cells onto the solidified Matrigel at a density of 1.5-3 x 10⁴ cells per well.
3. Treatment:
-
Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
4. Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
5. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
γ-H2AX Assay for DNA Double-Strand Break Repair
This assay quantifies the repair of DNA double-strand breaks (DSBs) by measuring the formation and disappearance of γ-H2AX foci.
1. Cell Culture and Damage Induction:
-
Culture cells on coverslips or in appropriate culture plates.
-
Induce DNA DSBs using ionizing radiation (e.g., 2 Gy) or a radiomimetic chemical.
2. This compound Treatment and Repair Incubation:
-
Treat the cells with this compound immediately after damage induction.
-
Incubate for various time points (e.g., 0, 1, 4, 24 hours) to allow for DNA repair.
3. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against γ-H2AX (phospho S139).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
4. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using automated image analysis software. A decrease in the number of foci over time indicates DNA repair.
This technical guide provides a foundational understanding of the molecular characteristics and signaling mechanisms of this compound. The detailed protocols and data summaries are intended to facilitate further research into the therapeutic applications of this promising regenerative peptide.
References
Methodological & Application
Application Notes and Protocols for Tp508 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tp508 is a 23-amino acid synthetic peptide (H-AGYKPDEGKRGDACEGDSGGPFV-OH) derived from the human prothrombin molecule.[1][2] It has garnered significant interest in the field of regenerative medicine due to its demonstrated ability to accelerate tissue repair and promote angiogenesis.[3] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization. Additionally, it outlines the key signaling pathways activated by this compound.
Introduction to this compound
This compound represents a non-proteolytic fragment of thrombin and has been shown to stimulate a variety of cellular processes involved in tissue healing, including cell migration, proliferation, and the formation of new blood vessels.[3] Unlike thrombin, this compound does not possess enzymatic activity and does not interfere with blood coagulation.[4] Its therapeutic potential is being explored for various indications, including the healing of diabetic ulcers and bone fractures.[1][2]
This compound Signaling Pathways
This compound exerts its biological effects by activating several intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
-
PI3K/Akt Pathway: This pathway is involved in cell proliferation and survival. This compound has been shown to promote the proliferation of adipose tissue-derived stem cells via the PI3K/Akt pathway.
-
MAPK (Erk1/2 and p38) Pathway: The mitogen-activated protein kinase (MAPK) pathways are central to cellular responses to external stimuli. This compound treatment enhances the activities of Erk1/2 and p38, leading to cytokine release and activation of the inflammatory response, which can contribute to tissue repair.[5][6]
-
eNOS Activation: this compound activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in angiogenesis and vasodilation.[4][7]
-
Wnt/β-catenin Pathway: This pathway is critical for bone regeneration. This compound has been shown to promote bone regeneration in distraction osteogenesis by activating the Wnt/β-catenin signaling pathway.[8]
This compound Signaling Cascades
Experimental Protocols
This compound Peptide Synthesis via Fmoc-SPPS
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.
Fmoc-SPPS Workflow for this compound
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18 MΩ·cm)
Procedure:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin alternately with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
This compound Purification by RP-HPLC
Materials:
-
Crude this compound peptide
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Purification:
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound peptide as a white powder.
Characterization of this compound
Analytical HPLC:
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: As described for purification.
-
Gradient: A steeper gradient may be used for faster analysis (e.g., 5-95% Mobile Phase B over 30 minutes).
-
Detection: UV at 220 nm.
-
Outcome: A single major peak indicates high purity.
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Outcome: The observed molecular weight should correspond to the theoretical molecular weight of this compound (2312.4 g/mol ).[1][2]
Quantitative Data Summary
The following table provides an example of the expected results from the synthesis and purification of this compound. Actual yields and purity will vary depending on the synthesis scale and specific laboratory conditions.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric |
| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |
| Purified Peptide Yield | 20-40% (based on crude) | Gravimetric |
| Final Purity | >95% | Analytical RP-HPLC |
| Molecular Weight (Theoretical) | 2312.4 Da | - |
| Molecular Weight (Observed) | 2312.4 ± 1 Da | Mass Spectrometry (ESI or MALDI) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis, purification, and characterization of the this compound peptide. Adherence to these methods will enable researchers to produce high-purity this compound for in vitro and in vivo studies aimed at exploring its therapeutic potential. The provided information on the signaling pathways of this compound will further aid in the design and interpretation of these experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Peptide Synthesis [en.bio-protocol.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. bachem.com [bachem.com]
- 7. realpeptides.co [realpeptides.co]
- 8. search.library.uvic.ca [search.library.uvic.ca]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Tp508
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508 is a synthetic 23-amino acid peptide derived from a non-proteolytic region of the human thrombin molecule.[1] It has been shown to play a significant role in tissue repair and regeneration by stimulating a cascade of cellular events, including angiogenesis, cell proliferation, and migration.[2] These application notes provide detailed protocols for key in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects through a non-proteolytic mechanism, primarily by binding to integrin αvβ3 on the cell surface in an RGD-dependent manner.[3][4] This interaction initiates a cascade of intracellular signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[5] Furthermore, this compound has been shown to stimulate the production of nitric oxide (NO) in endothelial cells, a key molecule in angiogenesis and vasodilation.[6] Unlike thrombin, this compound does not activate protease-activated receptors (PARs).[7]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from in vitro assays investigating the effects of this compound.
| Assay | Cell Type | This compound Concentration | Outcome Measure | Result |
| Cell Proliferation | Adipose-Derived Stem Cells | 5 µg/mL | BrdU Incorporation | Significant increase (p < 0.01) |
| Wound Healing | Rat Dermal Fibroblasts (in vivo model) | 0.1 µg | % Wound Closure vs. Control (Day 7) | 39% greater closure |
| 1.0 µg | % Wound Area Reduction (Day 7) | 35% smaller than control | ||
| 1.0 µg | % Wound Area Reduction (Day 10) | 43% smaller than control | ||
| Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | Inhibition of Adhesion to Fibrinogen | Soluble this compound inhibits adhesion |
| Tube Formation | Human Microvascular Endothelial Cells | Not specified | Angiogenic Sprouting | Stimulation similar to or greater than VEGF |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is designed to quantify the effect of this compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound (lyophilized)
-
Sterile PBS
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate, clear, flat-bottom, tissue culture-treated
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile PBS. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (medium with PBS vehicle). Incubate for 24-48 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well (final concentration 10 µM). Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Carefully remove the medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the Fixing/Denaturing solution and wash the wells three times with PBS. Add 100 µL of anti-BrdU antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Add 100 µL of HRP-conjugated secondary antibody (diluted appropriately) and incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times with PBS. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Scratch Wound Healing Assay
This assay assesses the effect of this compound on cell migration and wound closure in a confluent monolayer of cells.
Materials:
-
Cells capable of forming a monolayer (e.g., HUVECs, fibroblasts)
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging) using a microscope at 0 hours.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
Endothelial Cell Tube Formation Assay
This assay evaluates the pro-angiogenic potential of this compound by assessing the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Sterile PBS
-
96-well tissue culture plate
-
Fluorescent microscope (optional, for visualization with Calcein AM)
-
Calcein AM (optional)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the cold matrix to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a serum-free or low-serum medium at a concentration of 1-2 x 10⁵ cells/mL.
-
This compound Treatment: Add this compound to the cell suspension at the desired final concentrations.
-
Cell Seeding: Gently add 100 µL of the cell suspension (containing this compound or vehicle control) onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Light Microscopy: Observe and capture images of the tube-like structures using an inverted microscope.
-
Fluorescence Microscopy (Optional): Prior to harvesting, cells can be labeled with Calcein AM for fluorescent visualization.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Cell Adhesion Assay
This protocol determines the effect of soluble this compound on the adhesion of cells to an extracellular matrix protein-coated surface.
Materials:
-
Cells of interest (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Extracellular matrix protein (e.g., Fibrinogen)
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain
-
Solubilization buffer (e.g., 10% acetic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of fibrinogen solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
This compound Treatment: Pre-incubate the cell suspension with various concentrations of soluble this compound (e.g., 1, 10, 100, 230 µg/mL) or a vehicle control for 30 minutes at 37°C.[9]
-
Cell Seeding: Wash the blocked plate with PBS. Add 100 µL of the pre-incubated cell suspension to each well. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add 100 µL of Crystal Violet stain to each well and incubate for 10 minutes at room temperature.
-
Destaining and Measurement: Wash the wells thoroughly with water and allow them to air dry. Solubilize the stain by adding 100 µL of solubilization buffer to each well. Measure the absorbance at 590 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade initiation.
General Experimental Workflow for In Vitro Assays
Caption: Standard workflow for this compound in vitro assays.
References
- 1. The non-proteolytically active thrombin peptide this compound stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues [pubmed.ncbi.nlm.nih.gov]
- 3. RGD-dependent binding of this compound to integrin alphavbeta3 mediates cell adhesion and induction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mode of action of thrombin-induced angiogenesis: thrombin peptide, this compound, mediates effects in endothelial cells via alphavbeta3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin peptide (this compound) promotes adipose tissue-derived stem cell proliferation via PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thrombin peptide, this compound, induces differential gene expression in fibroblasts through a nonproteolytic activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tp508 in Fracture Repair Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Tp508 (also known as Chrysalin or rusalatide (B10822588) acetate) in fracture repair. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of robust and reproducible studies.
Introduction to this compound and Its Role in Fracture Healing
This compound is a 23-amino-acid synthetic peptide that corresponds to a receptor-binding domain of human thrombin.[1][2][3][4] Preclinical and clinical studies have demonstrated its potential to accelerate the repair of both soft and hard tissues, including bone.[1][2][5] The mechanism of action of this compound in fracture healing is multifaceted, involving the upregulation of early growth factors, inflammatory mediators, and genes related to angiogenesis.[1][6][7] By initiating a cascade of healing events, this compound promotes revascularization and tissue regeneration, ultimately leading to faster and stronger fracture union.[1][2]
Animal Models for this compound Fracture Repair Studies
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The most commonly used models in preclinical studies are rats, rabbits, and mice, each offering distinct advantages.
-
Rat Models: The rat femoral fracture model is a well-established and widely used model for studying fracture healing.[5][6][8][9] It is cost-effective, and the bone size is suitable for surgical manipulation and subsequent biomechanical and histological analyses.[9]
-
Rabbit Models: Rabbits, particularly the New Zealand White rabbit, are often used for creating critical-sized segmental defects in long bones like the ulna or radius.[10][11][12][13] These models are valuable for assessing the regenerative potential of therapeutics in situations where bone healing would not occur spontaneously.[2]
-
Mouse Models: Mouse models, such as the open transverse mid-diaphyseal femoral fracture model, are useful for investigating the effects of this compound in high-energy fracture situations and for studies involving genetically modified animals.[3][14]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies on this compound in fracture repair.
Table 1: Biomechanical Outcomes of this compound Treatment in Animal Fracture Models
| Animal Model | Fracture Type | This compound Dose | Time Point | Biomechanical Parameter | Outcome vs. Control | Reference |
| Rat | Closed Femoral Fracture | Single Injection (Dose not specified) | Not Specified | Torsional Strength | Accelerated Fracture Repair | [5][6] |
| Rabbit | Critical-Sized Ulnar Defect | 100 µg or 200 µg in PLGA microspheres | 9 weeks | Maximum Torque | Significant Increase | [11] |
| Rabbit | Critical-Sized Ulnar Defect | 100 µg or 200 µg in PLGA microspheres | 9 weeks | Failure Energy | Significant Increase | [11] |
| Mouse | Open Femoral Fracture with Muscle Crush | 100 µg into fracture gap | 5 weeks | Fracture Stiffness | Significantly Higher | [14][15] |
Table 2: Histological and Cellular Outcomes of this compound Treatment
| Animal Model | Fracture Type | This compound Dose | Time Point | Histological Finding | Outcome vs. Control | Reference |
| Rat | Closed Femoral Fracture | Single Injection | 21 days | Number of large functional blood vessels | Significantly More | [1] |
| Rabbit | Tibial Distraction Osteogenesis | 300 µg | Not Specified | Runx2 and OPN-expressing cells | Significantly More | [16] |
Experimental Protocols
Protocol 1: Rat Closed Femoral Fracture Model
This protocol is adapted from established methods for creating a closed mid-shaft femur fracture in rats to evaluate the effect of a single local injection of this compound.[5][6][9]
Materials:
-
Sprague-Dawley rats (male, 300-350g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for small animals
-
Intramedullary pin (e.g., 1.25 mm Kirschner wire)
-
Blunt guillotine device for fracture creation
-
This compound solution (sterile)
-
Control vehicle (e.g., sterile saline)
-
Fluoroscopy or X-ray machine
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave and sterilize the surgical site over the knee.
-
Intramedullary Pin Insertion: Create a small incision over the patellar tendon. Insert an intramedullary pin into the medullary canal of the femur in a retrograde fashion and advance it to the greater trochanter.
-
Fracture Creation: Position the rat's leg in a three-point bending apparatus with a blunt guillotine positioned at the mid-diaphysis of the femur. A standardized weight is dropped to create a closed, transverse fracture.
-
Fracture Confirmation: Confirm the fracture and pin placement using radiography.
-
This compound Administration: Under radiographic guidance, percutaneously inject the desired dose of this compound (or vehicle control) directly into the fracture site.
-
Post-operative Care: Close the incision and provide post-operative analgesia and care according to institutional guidelines.
-
Follow-up: Monitor the animals and perform radiographic analysis at regular intervals (e.g., weekly) to assess callus formation.
-
Euthanasia and Sample Collection: At the designated endpoint (e.g., 3-5 weeks), euthanize the animals and harvest the femurs for biomechanical testing and histological analysis.
Protocol 2: Rabbit Ulnar Segmental Defect Model
This protocol describes the creation of a critical-sized ulnar defect in rabbits to assess the bone regenerative capacity of this compound delivered via a carrier.[10][11]
Materials:
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Oscillating saw
-
This compound incorporated into a delivery vehicle (e.g., PLGA microspheres)
-
Control delivery vehicle
-
Radiographic equipment
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit and prepare the forelimb for aseptic surgery.
-
Surgical Exposure: Make a longitudinal incision on the medial aspect of the forelimb to expose the ulna.
-
Defect Creation: Create a critical-sized segmental defect (e.g., 15 mm) in the mid-diaphysis of the ulna using an oscillating saw. Ensure complete removal of the bone segment.
-
Implantation: Implant the this compound-loaded delivery vehicle (or control) into the ulnar defect.
-
Wound Closure: Close the surgical wound in layers.
-
Post-operative Care: Administer analgesics and antibiotics as required and monitor the animal for any complications.
-
Radiographic Evaluation: Perform radiographs at specified time points to monitor bone formation within the defect.
-
Sample Harvest: At the study endpoint (e.g., 9 weeks), euthanize the rabbits and harvest the ulnae for micro-computed tomography (µCT), biomechanical testing, and histological analysis.
Assessment Methods
Histological Analysis
-
Tissue Processing: Fix harvested bones in 10% neutral buffered formalin, followed by decalcification in a suitable agent (e.g., EDTA).
-
Embedding and Sectioning: Embed the decalcified bones in paraffin (B1166041) and cut longitudinal sections (e.g., 5 µm thick).
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to visualize cartilage and bone within the callus.[17][18][19]
-
Scoring: Utilize a semi-quantitative scoring system to evaluate fracture healing based on parameters such as callus size, tissue composition (fibrous, cartilage, woven bone, mature bone), and remodeling.[20][21]
Biomechanical Testing
-
Sample Preparation: Carefully dissect the harvested bones, removing all soft tissue and the intramedullary pin.
-
Testing Modality: The choice of biomechanical test depends on the fracture model and research question.[22][23] Common tests include:
-
Data Analysis: Compare the biomechanical properties of the this compound-treated group with the control group to determine the effect on bone strength.[24][25]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Fracture Repair
This compound is known to influence several key signaling pathways involved in bone regeneration. One of the identified pathways is the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[26][27]
Caption: this compound activates the Wnt/β-catenin pathway to promote bone formation.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an animal fracture model.
Caption: Workflow for evaluating this compound in a preclinical fracture model.
References
- 1. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesociety.org [peptidesociety.org]
- 6. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An experimental rat model allowing controlled delivery of substances to evaluate fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repair of rabbit segmental defects with the thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]
- 14. scispace.com [scispace.com]
- 15. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Histological Analysis of Bone Callus in Delayed Union Model Fracture Healing Stimulated with Pulsed Electromagnetic Fields (PEMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Biomechanical testing of fracture fixation constructs: variability, validity, and clinical applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biomechanical methods for the assessment of fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biomechanics & Biomechanical Testing - ADMET [admet.com]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
- 27. discovery.researcher.life [discovery.researcher.life]
Topical Application of Chrysalin (TP508) for Dermal Wounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysalin®, also known as TP508 or Rusalatide Acetate, is a synthetic 23-amino acid peptide fragment derived from the receptor-binding domain of human prothrombin. It has demonstrated significant potential in accelerating the healing of dermal wounds through various mechanisms, including the stimulation of angiogenesis, modulation of inflammation, and promotion of tissue regeneration. These application notes provide a comprehensive overview of the use of Chrysalin in preclinical and clinical research settings, with detailed protocols for its topical application in dermal wound healing studies.
Mechanism of Action
This compound mimics the cellular effects of thrombin at sites of tissue injury by binding to high-affinity thrombin receptors, without proteolytic activity.[1][2] This interaction triggers a cascade of intracellular signaling events that orchestrate the complex process of wound repair. Key signaling pathways activated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-regulated kinases 1 and 2 (Erk1/2) and p38 MAPK.[3][4] Activation of these pathways leads to the upregulation of early growth factors and inflammatory mediators, which collectively enhance cellular proliferation, migration, and angiogenesis, and modulate the inflammatory response.[5][6] While the exact receptor subtype is still under investigation, it is suggested that this compound may interact with Protease-Activated Receptors (PARs) or a distinct, non-PAR thrombin receptor.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of topical Chrysalin application for dermal wounds.
Table 1: Preclinical Efficacy of Topical this compound in Rat Excisional Wound Models
| Parameter | Control (Saline) | This compound (0.1 µ g/wound ) | This compound (1.0 µ g/wound ) | Reference |
| Wound Closure Rate (mm²/day, first 7 days) | 14 | 20 (~40% increase) | - | [2] |
| Wound Size Reduction by Day 7 | Baseline | 39% greater closure than control | 35% smaller than control | [2][7] |
| Wound Size Reduction by Day 10 | Baseline | - | 43% smaller than control | [7] |
| Breaking Strength of Healed Wound | Baseline | 15-23% greater than saline | - | [2] |
Table 2: Preclinical Efficacy of Topical this compound in Ischemic Rat Excisional Wound Models
| Wound Model | Control (Saline) | This compound (0.1 µ g/wound ) | % Increase in Closure Rate (first 7 days) | Reference |
| Normal Tissue | Delayed Closure | Accelerated Closure | 30% | [8] |
| Bipedicle Flaps | Delayed Closure | Accelerated Closure | 30% | [8] |
| Cranially Based Flaps | Delayed Closure | Accelerated Closure | 50% | [8] |
| Free Grafts | Delayed Closure | Accelerated Closure | 225% | [8] |
Table 3: Clinical Efficacy of Topical Chrysalin in Diabetic Foot Ulcers (Phase I/II Trial)
| Parameter | Placebo | Chrysalin (1 µg) | Chrysalin (10 µg) | Reference |
| Subjects with Complete Healing | Baseline | 45% more than placebo | 72% more than placebo | [9] |
| Incidence of Complete Healing | Baseline | - | More than doubled (p<0.05) | [9] |
| Mean Closure Rate | Baseline | - | ~80% increase (p<0.05) | [9] |
| Median Time to 100% Closure | Baseline | - | ~40% decrease (p<0.05) | [9] |
| Mean Closure Rate (Heel Ulcers) | Baseline | - | 165% higher than placebo (p<0.02) | [9] |
| Complete Healing (Heel Ulcers) | 0% (0/5) | - | 86% (6/7) (p<0.03) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the topical application of Chrysalin for dermal wound healing.
Protocol 1: In Vivo Full-Thickness Excisional Wound Healing Model in Rats
Objective: To evaluate the efficacy of topically applied Chrysalin (this compound) on the rate of wound closure and quality of healing in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Electric clippers and depilatory cream
-
Surgical scrub (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
6 mm biopsy punch
-
Chrysalin (this compound) peptide
-
Sterile saline (0.9% NaCl)
-
Micropipette
-
Transparent, occlusive dressing (e.g., Tegaderm™)
-
Digital camera with a ruler for scale
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an approved protocol.
-
Shave the dorsal surface of the rat and apply a depilatory cream to remove any remaining hair.
-
Clean the surgical area with a surgical scrub.
-
-
Wound Creation:
-
Using a 6 mm biopsy punch, create two full-thickness excisional wounds on the dorsum of each rat, one on each side of the midline.
-
-
Topical Application of Chrysalin:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 0.1 µg/10 µL and 1.0 µg/10 µL).
-
Immediately after wound creation, apply 10 µL of the this compound solution or saline (vehicle control) directly to the wound bed using a micropipette.
-
Cover each wound with a transparent, occlusive dressing.
-
-
Wound Closure Analysis:
-
On days 0, 3, 5, 7, 10, and 14 post-wounding, remove the dressing and photograph the wounds with a ruler for scale.
-
Using image analysis software, trace the wound margins and calculate the wound area.
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
-
-
Histological Analysis (Optional):
-
At the end of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.
-
-
Biomechanical Testing (Optional):
-
After the wounds have completely closed, excise the healed skin.
-
Measure the breaking strength of the healed tissue using a tensiometer to assess the quality of repair.
-
Protocol 2: In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of Chrysalin (this compound) on the migration of dermal fibroblasts or keratinocytes in vitro.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chrysalin (this compound) peptide
-
Sterile phosphate-buffered saline (PBS)
-
24-well culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed the cells in 24-well plates and culture until they reach 90-100% confluency.
-
-
Scratch Creation:
-
Gently wash the cell monolayer with PBS.
-
Using a sterile 200 µL pipette tip, create a linear scratch through the center of the monolayer.
-
Wash again with PBS to remove dislodged cells.
-
-
Treatment:
-
Replace the PBS with serum-free medium containing different concentrations of this compound. Use serum-free medium without this compound as a negative control.
-
-
Image Acquisition:
-
Immediately after adding the treatment (0 hours), and at subsequent time points (e.g., 6, 12, and 24 hours), capture images of the scratch at the same position using an inverted microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width at 0 hours.
-
Visualization of Signaling Pathways and Workflows
Caption: Chrysalin (this compound) Signaling Pathway in Dermal Wound Healing.
Caption: Experimental Workflow for In Vivo Evaluation of Chrysalin.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
- 5. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Systemic Administration of Rusalatide Acetate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide (B10822588) acetate (B1210297), also known as TP508, is a synthetic 23-amino acid peptide that corresponds to a non-proteolytic domain of human thrombin. It has been investigated for its therapeutic potential in accelerating tissue repair, particularly in wound healing and fracture repair. Rusalatide acetate interacts with cell surface receptors, initiating a cascade of cellular and molecular events that promote healing.[1] This document provides detailed application notes and protocols for the systemic administration of rusalatide acetate in vivo, based on preclinical studies.
Mechanism of Action
Rusalatide acetate functions by mimicking the cellular signaling activities of thrombin at the site of injury without affecting coagulation. Its mechanism of action involves the upregulation of early growth factors, inflammatory mediators, and genes related to angiogenesis.[2][3] Two key signaling pathways implicated in the therapeutic effects of rusalatide acetate are the Nitric Oxide (NO) and Wnt/β-catenin pathways. Activation of nitric oxide signaling contributes to increased blood flow and vascularization at the injury site, which is crucial for tissue repair.[1][4] The Wnt/β-catenin pathway is a critical regulator of bone regeneration, and its modulation by rusalatide acetate can enhance osteoblast differentiation and bone formation.[5][6][7]
Data Presentation
Table 1: In Vivo Efficacy of Locally Administered Rusalatide Acetate (this compound) in Fracture and Wound Healing
| Animal Model | Application | Dosage | Key Findings | Reference |
| Rat Femoral Fracture | Single local injection | 1 µg | Accelerated fracture healing. | [8] |
| Mouse High-Energy Femoral Fracture | Single intra-operative dose into fracture gap | 100 µg | Promoted fracture repair, reduced inflammation, and enhanced angiogenesis. | [9] |
| Rabbit Tibia Distraction Osteogenesis | Injection into distraction gap | 300 µg | Enhanced bone regeneration by increasing the proportion of osteoblastic lineage cells. | [10] |
| Rat Full-Thickness Excisional Wounds | Single topical application | 0.1 µg (14 pmol/cm²) | Accelerated wound closure by 39% more than controls by day 7. | [11] |
| Rat Full-Thickness Excisional Wounds | Single topical application | 1.0 µg | Wounds were 35% and 43% smaller than controls on days 7 and 10, respectively. | [11] |
Experimental Protocols
Protocol 1: Systemic Administration of Rusalatide Acetate for Evaluation of Angiogenesis in a Murine Model
Objective: To assess the systemic effect of rusalatide acetate on angiogenesis.
Animal Model: Male CD-1 mice.
Materials:
-
Rusalatide Acetate (this compound)
-
Sterile Saline for Injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize male CD-1 mice for at least one week under standard laboratory conditions.
-
Prepare a solution of rusalatide acetate in sterile saline at the desired concentration.
-
Administer a single subcutaneous injection of rusalatide acetate or a saline vehicle control.
-
After 24 hours, euthanize the mice and harvest the aortas for in vitro aortic sprouting assay to quantify endothelial sprouting.
Protocol 2: Local Administration of Rusalatide Acetate in a Rat Femoral Fracture Model
Objective: To evaluate the effect of locally administered rusalatide acetate on fracture healing.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Rusalatide Acetate (this compound)
-
Vehicle (e.g., phosphate-buffered saline)
-
Surgical instruments for fracture creation and fixation
-
Intramedullary fixation device
Procedure:
-
Anesthetize male Sprague-Dawley rats using an approved protocol.
-
Create a closed transverse fracture in the mid-diaphysis of the femur.
-
Stabilize the fracture using an intramedullary fixation device.
-
Administer a single injection of rusalatide acetate (e.g., 100 µg) or vehicle directly into the fracture site.
-
House the animals under standard conditions and monitor for post-operative complications.
-
At predetermined time points (e.g., 3 and 5 weeks), euthanize the animals and harvest the femurs for radiographic, histological, and biomechanical analysis.
Mandatory Visualization
Caption: Signaling pathways activated by Rusalatide Acetate.
Caption: General experimental workflow for in vivo studies.
Caption: Wnt/β-catenin signaling pathway in bone regeneration.
References
- 1. Could rusalatide acetate be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide (this compound) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide in fracture repair. Differential localisation, expression and activity of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone regeneration is regulated by wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic approaches to activate the canonical Wnt pathway for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of thrombin peptide 508 (this compound) on bone healing during distraction osteogenesis in rabbit tibia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tp508 in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508 is a synthetic 23-amino acid peptide derived from a non-proteolytic region of human prothrombin. It has garnered significant interest in the scientific community for its demonstrated ability to promote tissue repair and regeneration. Unlike thrombin, this compound does not possess enzymatic activity and therefore does not influence blood coagulation. Its mechanism of action involves stimulating a cascade of cellular events that lead to enhanced angiogenesis, cell proliferation, and migration, making it a promising candidate for therapeutic applications in wound healing, fracture repair, and mitigating radiation-induced tissue damage.
These application notes provide detailed protocols for the preparation and experimental use of this compound solutions, along with a summary of its key signaling pathways and quantitative data from relevant studies.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by interacting with specific cell surface receptors, initiating a series of intracellular signaling cascades. Key pathways activated by this compound include:
-
eNOS/NO Pathway: this compound stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a critical signaling molecule in angiogenesis and vasodilation.[1][2]
-
MAPK/ERK Pathway: The peptide activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (Erk1/2) and p38, which are involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival, growth, and proliferation.
-
Wnt/β-catenin Pathway: In the context of bone regeneration, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.
The following diagram illustrates the primary signaling pathways activated by this compound in endothelial cells.
Caption: Primary signaling pathways activated by this compound in endothelial cells.
Preparation of this compound Solutions
1. Reconstitution of Lyophilized this compound:
This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, distilled water. For peptides that are difficult to dissolve in water, the use of a small amount of acetonitrile (B52724) is recommended.
2. Storage and Stability:
-
Lyophilized Powder: Store at -20°C for long-term stability. The product is hygroscopic and should be protected from light.
-
Reconstituted Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
3. Recommended Concentrations for In Vitro Experiments:
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a starting concentration range of 10-100 µg/mL is recommended for most in vitro experiments.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Endothelial Cells
| Cell Type | This compound Concentration | Incubation Time | Fold Increase in NO Production (vs. Control) | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 20 µM (~50 µg/mL) | 1 hour | ~2.5-fold | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 µM (~50 µg/mL) | 1 hour | ~4-fold | [2] |
| Bovine Aortic Endothelial Cells (BAEC) | 20 µM (~50 µg/mL) | 1 hour | ~3-fold | [2] |
| HCAEC | 0.4 µM | 1 hour | Significant increase | [2] |
| HCAEC | 20-40 µM | 1 hour | Maximal stimulation | [2] |
| HCAEC | 50 µg/mL | 24 hours | Reverses radiation-induced loss of NO signaling | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Application | This compound Dose | Outcome | Reference |
| Rat | Full-thickness excisional wounds | 0.1 µg (topical) | 39% more wound closure than controls by day 7 | [4] |
| Rat | Full-thickness excisional wounds | 1.0 µg (topical) | 35% and 43% smaller wounds than controls on days 7 and 10, respectively | [4] |
| Mouse | High-energy fracture | 100 µg (local injection) | Significantly higher fracture stiffness | [5] |
| Rat | Ischemic skin wounds | 0.1 µg (topical) | Accelerated wound closure | [6] |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of endothelial cells using a colorimetric MTT assay.
Materials:
-
Endothelial cells (e.g., HUVECs, HCAECs)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 to 100 µg/mL. Include a vehicle control (medium without this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol outlines a method to evaluate the pro-angiogenic potential of this compound by assessing the formation of tube-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
Endothelial cell growth medium
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of the matrix (50-100 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in a low-serum medium at a density of 1-2 x 10⁵ cells/mL.
-
Prepare this compound dilutions in the low-serum medium to achieve final concentrations ranging from 10 to 100 µg/mL. Include a vehicle control.
-
Add the endothelial cell suspension (containing this compound or vehicle) to the matrix-coated wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.
Caption: Workflow for the in vitro tube formation assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess angiogenesis. This protocol describes the application of this compound to the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
This compound stock solution
-
Thermostable, non-toxic carrier (e.g., sterile filter paper discs, Matrigel®)
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 7-10, prepare the this compound treatment. Dilute the this compound stock solution in sterile saline to the desired concentration (e.g., 1-10 µg per application).
-
Saturate a sterile filter paper disc with the this compound solution or mix this compound with a carrier like Matrigel®.
-
Carefully place the carrier onto the CAM, avoiding major blood vessels. Use a carrier with saline as a negative control.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, observe and photograph the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of new blood vessels converging towards the carrier or by measuring the vessel density in the area surrounding the carrier using image analysis software.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques for Delivering Tp508 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508, a synthetic 23-amino acid peptide derived from the human thrombin receptor-binding domain, has demonstrated significant therapeutic potential in preclinical studies for tissue repair and regeneration.[1] It has been shown to accelerate the healing of dermal wounds, bone fractures, and mitigate radiation-induced tissue damage.[1][2][3] The peptide exerts its effects by stimulating a cascade of cellular events, including angiogenesis, inflammation modulation, and stem cell activation.[1][3] This document provides detailed application notes and protocols for the delivery of this compound in various preclinical models, aimed at assisting researchers in designing and executing their studies.
Mechanism of Action
This compound initiates cellular responses by binding to a specific class of receptors on fibroblasts and other cells, independent of the proteolytic activity of thrombin.[1] This interaction triggers intracellular signaling pathways that orchestrate the healing process. Key signaling pathways activated by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to enhance the activities of Extracellular signal-Regulated Kinase (Erk1/2) and p38 MAPK, which are crucial for cell proliferation, differentiation, and inflammatory responses.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, growth, and proliferation, and its activation by this compound can contribute to tissue regeneration.
-
Nitric Oxide (NO) Production: this compound stimulates the production of nitric oxide, a key signaling molecule in angiogenesis and vasodilation, which improves blood flow to the site of injury.
Below is a diagram illustrating the proposed signaling pathways of this compound.
Data Presentation: this compound Dosage in Preclinical Models
The following table summarizes the dosages of this compound used in various preclinical models as reported in the literature.
| Preclinical Model | Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Dermal Excisional Wound | Rat | Topical | 0.1 µg per wound | Saline | [4] |
| High-Energy Femoral Fracture | Mouse | Intra-fracture | 10 µg or 100 µg | 20 µl PBS | [5] |
| Systemic Administration | Mouse | Intravenous | 500 µg | 100 µl Saline | [2] |
| Local Injury | Not Specified | Subcutaneous | 10 - 30 µg | Not Specified | [6] |
Experimental Protocols
Reconstitution and Storage of this compound Peptide
This protocol describes the general procedure for reconstituting and storing lyophilized this compound peptide for in vivo use.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free distilled water or 0.9% saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
-20°C or -80°C freezer
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Aseptically add the required volume of sterile distilled water or saline to the vial to achieve the desired stock concentration. For solutions up to 5 mg/ml, distilled water is recommended.[7]
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause peptide degradation. If necessary, gentle vortexing can be applied.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the this compound solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.[7] It is recommended to use the reconstituted peptide as soon as possible and avoid repeated freeze-thaw cycles.[8] The lyophilized peptide is stable for over 6 years when stored at -20°C.
-
Topical Delivery of this compound for Dermal Wound Healing in Rats
This protocol is based on studies demonstrating the efficacy of topically applied this compound in accelerating dermal wound closure.[4]
Materials:
-
Reconstituted this compound solution (e.g., 10 µg/ml in sterile saline)
-
Anesthetized rats with full-thickness dermal wounds
-
Micropipette
-
Sterile wound dressing (optional)
Protocol:
-
Animal Preparation: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. Create a full-thickness excisional wound on the dorsal surface.
-
This compound Preparation: Prepare a working solution of this compound in sterile saline. For a 0.1 µg dose per wound, a concentration of 10 µg/ml would require a 10 µl application volume.
-
Application:
-
Immediately after wounding, carefully apply the prepared this compound solution directly onto the wound bed using a micropipette.
-
Ensure the solution is evenly distributed across the wound surface.
-
A single application is reported to be effective.[4]
-
-
Post-Application Care: If necessary, cover the wound with a sterile, non-adherent dressing. Monitor the animal for recovery from anesthesia and assess wound healing at predetermined time points.
Intra-fracture Delivery of this compound for Bone Healing in Mice
This protocol is adapted from studies investigating the effect of locally injected this compound on fracture repair.[5]
Materials:
-
Reconstituted this compound solution (e.g., 0.5 mg/ml or 5 mg/ml in sterile PBS)
-
Anesthetized mice with a stabilized femoral fracture
-
Hamilton syringe with a fine-gauge needle (e.g., 30G)
Protocol:
-
Animal Preparation: Anesthetize the mouse and create a femoral fracture, which is then stabilized with an external fixator, according to an approved IACUC protocol.
-
This compound Preparation: Prepare the desired concentration of this compound in sterile PBS. For a 10 µg dose in 20 µl, the concentration is 0.5 mg/ml. For a 100 µg dose in 20 µl, the concentration is 5 mg/ml.
-
Injection:
-
Carefully insert the needle of the Hamilton syringe directly into the fracture gap.
-
Slowly inject the 20 µl volume of the this compound solution.
-
-
Post-Injection Care: Suture the incision and monitor the animal for recovery. Radiographic and histological analyses can be performed at later time points to assess bone healing.
Systemic Delivery of this compound via Intravenous Injection in Mice
This protocol is based on a study that investigated the systemic effects of this compound.[2]
Materials:
-
Reconstituted this compound solution (5 mg/ml in sterile saline)
-
Anesthetized or restrained mice
-
Insulin syringe with a fine-gauge needle (e.g., 27-30G)
-
Warming device (e.g., heat lamp)
Protocol:
-
Animal Preparation: Anesthetize or restrain the mouse according to an approved IACUC protocol. To facilitate injection, warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
This compound Preparation: Prepare a 5 mg/ml solution of this compound in sterile saline.
-
Injection:
-
Position the needle bevel-up and insert it into one of the lateral tail veins.
-
Slowly inject the 100 µl volume of the this compound solution. A slow bolus injection is recommended.
-
-
Post-Injection Care: Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Systemic Delivery of this compound via Subcutaneous Injection in Mice
This protocol provides a general guideline for subcutaneous administration of this compound.
Materials:
-
Reconstituted this compound solution in sterile saline
-
Insulin syringe with a fine-gauge needle (e.g., 25-27G)
-
Restrained mice
Protocol:
-
Animal Preparation: Restrain the mouse according to an approved IACUC protocol.
-
This compound Preparation: Prepare the desired dose of this compound (10-30 µg) in a suitable volume of sterile saline. For a 25-30g mouse, a typical subcutaneous injection volume is around 100 µl.[9] For a 20 µg dose, this would require a concentration of 0.2 mg/ml.
-
Injection:
-
Lift the loose skin over the dorsal scapular region to form a "tent."
-
Insert the needle at the base of the tented skin.
-
Inject the solution slowly to form a subcutaneous bleb.
-
-
Post-Injection Care: Withdraw the needle and monitor the animal for any signs of distress.
Conclusion
The preclinical efficacy of this compound in promoting tissue repair is well-documented. The choice of delivery method depends on the specific research question and the target tissue. The protocols provided in this document offer a starting point for researchers to utilize this compound in their preclinical models. It is crucial to adhere to institutional guidelines for animal care and use and to optimize these protocols for specific experimental conditions. Further research may be needed to determine the optimal vehicle, concentration, and application frequency for different therapeutic indications.
References
- 1. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesociety.org [peptidesociety.org]
- 7. abbiotec.com [abbiotec.com]
- 8. jpt.com [jpt.com]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tp508's Effect on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508 is a 23-amino-acid synthetic peptide that represents a non-proteolytic fragment of the human thrombin molecule.[1] It has been shown to promote tissue revascularization and repair in various preclinical models, including dermal and bone injuries.[1] The therapeutic effects of this compound are linked to its ability to stimulate angiogenesis, the formation of new blood vessels.[1] A key signaling molecule in the regulation of angiogenesis is nitric oxide (NO).[1]
These application notes provide a comprehensive guide for researchers to assess the effect of this compound on nitric oxide production. The protocols detailed below cover in vitro cell culture, measurement of nitric oxide production, analysis of key signaling proteins, and direct measurement of nitric oxide synthase (NOS) activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on nitric oxide production in human endothelial cells, as reported in the literature.
Table 1: Dose-Dependent Effect of this compound on Nitric Oxide Production in Human Coronary Artery Endothelial Cells (HCAECs) and Bovine Aortic Endothelial Cells (BAECs)
| Cell Type | This compound Concentration (µM) | Nitric Oxide Production (nM, Mean ± SEM) |
| HCAECs | 0 (Control) | 74.1 ± 12.4 |
| 0.4 | 135.3 ± 16.2 | |
| 20 | 317.75 ± 32.2 | |
| 40 | 322.4 ± 25.2 | |
| BAECs | 0 (Control) | 24.1 ± 12.2 |
| 0.4 | 62.0 ± 8.8 | |
| 20 | 224.0 ± 20.6 | |
| 40 | 234.4 ± 26.8 |
Data extracted from Olszewska-Pazdrak et al., J Vasc Res 2010;47:203–213.
Table 2: Time-Dependent Effect of this compound on Nitric Oxide Production in Human Endothelial Cells
| Treatment Duration | Increase in NO Concentration over Control (nM, Mean ± SEM) |
| 1 hour | 100.5 ± 9.6 |
| 24 hours | 463.3 ± 24.2 |
Data extracted from Olszewska-Pazdrak et al., J Vasc Res 2010;47:203–213.[2]
Table 3: Comparison of NO Production Stimulated by this compound and VEGF in Various Endothelial Cells
| Cell Type | Treatment (1 hour) | Fold Increase in NO Production vs. Control |
| HCAECs | This compound (20 µM) | ~2.5-fold |
| HUVECs | This compound (20 µM) | ~4-fold |
| BAECs | This compound (20 µM) | ~3-fold |
| HCAECs | VEGF (2.5 nM) | Comparable to this compound |
Data extracted from Olszewska-Pazdrak et al., J Vasc Res 2010;47:203–213.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced nitric oxide production and a general experimental workflow for its assessment.
Caption: this compound signaling pathway for nitric oxide production.
Caption: Experimental workflow for assessing this compound's effect on NO.
Experimental Protocols
Cell Culture of Human Coronary Artery Endothelial Cells (HCAECs)
This protocol is adapted from standard protocols for HCAEC culture.[1][2][3]
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium (e.g., MesoEndo Cell Growth Medium)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of HCAECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
-
Seeding and Culture:
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Replace the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5 mL of growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a ratio of 1:2 to 1:4.
-
Measurement of Nitric Oxide Production (Griess Assay)
This protocol is based on the widely used Griess reaction to measure nitrite, a stable and quantifiable metabolite of NO.[4][5][6][7]
Materials:
-
Griess Reagent System (e.g., Promega G2930 or equivalent)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Sodium nitrite (NaNO₂) standard
-
Cell culture supernatant from this compound-treated and control cells
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Standard Curve Preparation:
-
Prepare a 100 µM nitrite standard solution by diluting a stock solution in the same culture medium used for the experiment.
-
Perform serial dilutions of the 100 µM standard to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).
-
-
Sample Preparation:
-
Centrifuge the cell culture supernatants at 300 x g for 5 minutes to remove any cellular debris.
-
-
Griess Reaction:
-
Add 50 µL of each standard and cell culture supernatant to separate wells of a 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration in the unknown samples from the standard curve.
-
Western Blot for Phosphorylated Akt and Src
This protocol provides a general framework for detecting the phosphorylation status of Akt and Src, key proteins in the this compound signaling pathway.[8][9][10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-Src, total Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total Akt) as a loading control.
-
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol is based on commercially available colorimetric assay kits that measure NOS activity.[12][13][14][15]
Materials:
-
NOS Activity Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK407)
-
Cell or tissue homogenates
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue homogenates according to the kit's instructions, ensuring to keep samples on ice.
-
Determine the protein concentration of the homogenates.
-
-
Assay Procedure:
-
Follow the specific instructions provided with the NOS activity assay kit. This typically involves:
-
Adding a defined amount of protein from the homogenate to the wells of a 96-well plate.
-
Preparing a reaction mixture containing NOS substrate (L-arginine) and necessary cofactors.
-
Initiating the reaction and incubating for a specified time at 37°C.
-
Stopping the reaction.
-
Converting the generated nitrate to nitrite using nitrate reductase.
-
Quantifying the total nitrite using the Griess reaction.
-
-
-
Data Analysis:
-
Generate a nitrite standard curve as described in the Griess assay protocol.
-
Calculate the NOS activity in the samples based on the amount of nitrite produced per unit of time per milligram of protein. The unit definition is typically provided in the kit manual (e.g., 1 unit = 1 µmol of nitric oxide produced per minute).
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Human Primary Coronary Artery Endothelial Cells [cellbiologics.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Griess Reagent System Protocol [promega.de]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. eaglebio.com [eaglebio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application of Tp508 in Radiation Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508 is a regenerative peptide that has demonstrated significant potential as a medical countermeasure to radiation exposure. This 23-amino acid peptide, derived from a region of human prothrombin, has been shown to mitigate the damaging effects of ionizing radiation on various tissues. Its mechanism of action involves the stimulation of tissue repair processes, including angiogenesis, reduction of inflammation, and acceleration of DNA repair.[1][2][3] These properties make this compound a promising candidate for development as a radioprotective and radiomitigative agent, particularly in scenarios of nuclear incidents or as an adjunct to radiotherapy to protect normal tissues.
This document provides detailed application notes and protocols for researchers investigating the use of this compound in radiation protection studies. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its radioprotective effects through a multi-faceted mechanism that primarily targets the underlying cellular damage caused by ionizing radiation. Key aspects of its mechanism include:
-
Protection of Endothelial Cells: Radiation causes significant damage to the vascular endothelium, leading to impaired blood flow and tissue damage. This compound has been shown to mitigate this damage by restoring endothelial function, including the promotion of tube formation, which is crucial for maintaining vascular integrity.[3][4]
-
Acceleration of DNA Repair: A critical consequence of radiation exposure is the induction of DNA double-strand breaks (DSBs). This compound treatment has been demonstrated to accelerate the repair of these lesions, a key factor in preventing cell death and genomic instability.[3][4] This is evidenced by a reduction in the number of γ-H2AX foci, a marker for DNA DSBs.
-
Modulation of Nitric Oxide (NO) Signaling: Nitric oxide is a critical signaling molecule involved in various physiological processes, including blood flow regulation and inflammation. Radiation can disrupt NO signaling. This compound helps to restore normal NO signaling pathways, contributing to its protective effects on the vasculature.[3][5]
-
Activation of Stem Cells: this compound promotes the survival and proliferation of stem cells, particularly in the gastrointestinal (GI) tract.[5] It upregulates the expression of stem cell markers such as DCLK1 and LGR5, which are essential for the regeneration of intestinal crypts damaged by radiation.[5][6] This action is crucial for mitigating the severe GI toxicity syndrome that often follows high-dose radiation exposure.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in radiation protection.
Table 1: In Vivo Efficacy of this compound in Murine Models of Radiation Exposure
| Parameter | Radiation Dose | This compound Treatment | Outcome | Reference |
| Survival Rate | 8.5 Gy (LD70/30) | Single injection 24h post-irradiation | Significantly increased survival | [3][4] |
| Survival Rate | 9 Gy (LD100/15) | Single injection 24h post-irradiation | ~30.8% increase in survival | [7] |
| Mortality Delay | 9 Gy (LD100/15) | Single injection 24h post-irradiation | Delayed average time to death by ~4-5 days | [7] |
| GI Crypt Integrity | 9 Gy | Single injection 24h post-irradiation | Prevents disintegration of GI crypts | [5] |
Table 2: In Vitro Effects of this compound on Irradiated Cells
| Cell Type | Radiation Dose | This compound Treatment | Parameter Measured | Outcome | Reference |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | 3 Gy | 1h post-irradiation | Tube Formation | >100% increase in tube formation compared to irradiated control | [8] |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | 3 Gy | 1h post-irradiation | DNA Double-Strand Breaks (γ-H2AX foci) | Accelerated repair of DSBs | [3][4] |
| Intestinal Crypt Cells | 9 Gy | 24h post-irradiation | Stem Cell Marker (DCLK1) Expression | Upregulation of DCLK1 | [5] |
| Intestinal Crypt Cells | 9 Gy | 24h post-irradiation | Stem Cell Marker (LGR5) Expression | Upregulation of LGR5 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Radiation Mitigation
Caption: this compound mitigates radiation damage by promoting multiple repair pathways.
Experimental Workflow for In Vivo Radioprotection Study
Caption: Workflow for assessing this compound's in vivo radioprotective efficacy.
Detailed Experimental Protocols
Protocol 1: In Vivo Radioprotection in a Murine Model
Objective: To evaluate the efficacy of this compound in mitigating radiation-induced lethality and tissue damage in mice.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound (rusalatide acetate)
-
Sterile saline (vehicle)
-
137Cs gamma irradiator
-
Standard animal housing and care facilities
-
Materials for tissue collection and histological analysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week before the experiment.
-
Randomly assign mice to the following groups (n=10-15 per group):
-
Group 1: Sham-irradiated + Vehicle
-
Group 2: Irradiated + Vehicle
-
Group 3: Irradiated + this compound
-
-
-
Irradiation:
-
Place mice in a well-ventilated container designed for irradiation.
-
Expose mice in Groups 2 and 3 to a single dose of whole-body gamma radiation (e.g., 8.5 Gy at a dose rate of ~0.8 Gy/min).
-
Sham-irradiate Group 1 mice under the same conditions without activating the radiation source.
-
-
This compound Administration:
-
At 24 hours post-irradiation, administer a single intraperitoneal injection of this compound (e.g., 1 mg/kg) to Group 3.
-
Administer an equivalent volume of sterile saline to Groups 1 and 2.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.
-
For mechanistic studies, a separate cohort of animals may be euthanized at specific time points (e.g., 3, 7, 15 days post-irradiation) for tissue collection.
-
Collect sections of the small intestine and colon for histological analysis of crypt survival and integrity.
-
Perform immunohistochemistry (IHC) for stem cell markers (DCLK1, LGR5) and markers of apoptosis (e.g., cleaved caspase-3).
-
Protocol 2: Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on the ability of irradiated endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Dermal Microvascular Endothelial Cells (HDMEC)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
This compound
-
Sterile saline (vehicle)
-
X-ray or gamma irradiator
-
24-well plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture HDMECs in endothelial cell growth medium at 37°C and 5% CO2.
-
Coat the wells of a 24-well plate with Matrigel according to the manufacturer's instructions and allow it to solidify at 37°C for 30 minutes.
-
-
Irradiation and Treatment:
-
Irradiate confluent HDMECs with a single dose of radiation (e.g., 3 Gy).
-
Immediately after irradiation, trypsinize the cells and resuspend them in fresh medium.
-
Treat the irradiated cells with this compound (e.g., 10 µg/mL) or vehicle (saline).
-
Plate the treated cells onto the Matrigel-coated wells at a density of 2 x 104 cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
At various time points, capture images of the tube networks using an inverted microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 3: γ-H2AX Foci Formation Assay for DNA Damage
Objective: To quantify the effect of this compound on the repair of radiation-induced DNA double-strand breaks.
Materials:
-
Human cell line (e.g., HDMEC or fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Sterile saline (vehicle)
-
X-ray or gamma irradiator
-
Glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Irradiate the cells with a defined dose of radiation (e.g., 2 Gy).
-
Immediately after irradiation, add this compound (e.g., 10 µg/mL) or vehicle to the culture medium.
-
-
Time-Course for DNA Repair:
-
Incubate the cells for various time points post-irradiation to allow for DNA repair (e.g., 30 min, 1h, 4h, 24h).
-
-
Immunofluorescence Staining:
-
At each time point, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ or CellProfiler). A nucleus with >5 foci is typically considered positive for significant DNA damage.
-
Conclusion
This compound is a promising radioprotective and radiomitigative agent with a well-defined, multi-pronged mechanism of action. The quantitative data from preclinical studies strongly support its efficacy in mitigating radiation-induced damage to critical tissues such as the gastrointestinal tract and the vasculature. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound in various radiation exposure scenarios. Continued research is warranted to translate these promising preclinical findings into clinical applications for the benefit of individuals at risk of radiation exposure.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Countermeasure Activity of this compound Linked to Restoration of Endothelial Function and Acceleration of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Stability of Tp508 Peptide
Welcome to the technical support center for the Tp508 peptide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and seeking to enhance its stability in preclinical and clinical settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo stability of the unmodified this compound peptide?
A1: The unmodified this compound peptide has a short plasma half-life. Pharmacokinetic studies with 125I-labeled this compound have shown that more than 90% of the peptide's radioactivity is excreted within 24 hours when delivered in a saline solution, indicating rapid clearance from the body.[1] This short half-life is a significant challenge for its therapeutic application, as it may not be present at the site of action long enough to elicit a sustained biological effect.
Q2: What are the primary mechanisms of this compound degradation in vivo?
A2: Like many therapeutic peptides, this compound is susceptible to proteolytic degradation by various enzymes present in the blood and tissues. While specific proteases that target this compound have not been fully elucidated in the available literature, common degradation pathways for peptides in vivo include cleavage by exopeptidases (aminopeptidases and carboxypeptidases) at the N- and C-termini, and by endopeptidases that cleave internal peptide bonds.
Q3: How can the in vivo stability of this compound be improved?
A3: Several strategies can be employed to enhance the in vivo stability of the this compound peptide. These include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from proteolytic enzymes and reducing renal clearance.
-
Encapsulation: Incorporating this compound into biodegradable microparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the peptide from degradation and provide a sustained release profile.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can render the peptide less recognizable to proteases.
-
Terminal Modifications: Modifying the N-terminus (e.g., acetylation) or the C-terminus (e.g., amidation) can block the action of exopeptidases.
-
Cyclization: Creating a cyclic version of the peptide can improve its conformational rigidity and resistance to proteases.
Q4: Have any of these stability-enhancing modifications been tested for this compound?
A4: Yes, PEGylation of this compound has been investigated and has shown promising results. Studies have demonstrated that attaching PEG chains to this compound can significantly increase its plasma half-life. For instance, conjugation with a 30kDa PEG molecule (PEG30k-TP508) extended the plasma half-life by approximately 19-fold.[1][2]
Q5: Does improving the half-life of this compound guarantee enhanced biological activity?
A5: Not necessarily. While a longer half-life can increase the exposure of the target tissue to the peptide, the modification itself can sometimes interfere with the peptide's ability to bind to its receptor and elicit a biological response. For example, some intermediate-sized PEGylated this compound derivatives showed an enhanced plasma half-life but were not active in vivo.[1][2] Therefore, it is crucial to assess the biological activity of any modified this compound to ensure that the desired therapeutic effect is maintained or enhanced.
Troubleshooting Guides
Problem 1: Rapid clearance of this compound in animal models.
| Possible Cause | Suggested Solution |
| Inherent short half-life of the unmodified peptide. | 1. PEGylate the this compound peptide: Refer to the detailed protocol for N-terminal PEGylation. This has been shown to significantly increase the plasma half-life. 2. Encapsulate this compound in PLGA microparticles: This will provide a sustained release of the peptide, prolonging its presence in the circulation and at the target site. Refer to the detailed protocol for encapsulation. |
| Proteolytic degradation. | 1. Analyze degradation products: Use techniques like mass spectrometry to identify cleavage sites and major degradation products. This can help in designing more stable analogs. 2. Consider peptide modifications: Based on degradation analysis, consider N- or C-terminal modifications or amino acid substitutions at cleavage sites. |
Problem 2: Loss of biological activity after modification (e.g., PEGylation).
| Possible Cause | Suggested Solution |
| Steric hindrance from the modification interfering with receptor binding. | 1. Vary the size and attachment site of the PEG chain: Experiment with different molecular weights of PEG and attach it to different sites on the peptide (e.g., N-terminus vs. an internal cysteine) to find a balance between stability and activity. 2. Use a linker: Incorporate a linker between the peptide and the modifying group to provide more flexibility for receptor interaction. |
| Conformational changes in the peptide due to the modification. | 1. Characterize the modified peptide: Use techniques like circular dichroism to assess the secondary structure of the modified peptide and compare it to the unmodified form. 2. Optimize the modification chemistry: The reaction conditions for modification can sometimes lead to undesirable side reactions or denaturation. Ensure mild reaction conditions and proper purification of the final product. |
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the in vivo stability of unmodified and modified this compound peptide.
| Peptide | Modification | Animal Model | Plasma Half-life | Reference |
| This compound | Unmodified | Not specified | Short (implied) | [1][3] |
| PEG5k-TP508 | 5kDa PEGylation | CD-1 Mice | Not significantly enhanced | [1] |
| PEG20k-TP508 | 20kDa PEGylation | CD-1 Mice | Significantly extended | [1] |
| PEG30k-TP508 | 30kDa PEGylation | CD-1 Mice | ~19-fold increase | [1][2] |
Experimental Protocols
Protocol 1: N-terminal PEGylation of this compound Peptide
This protocol describes a general method for the N-terminal PEGylation of a peptide like this compound using an NHS-ester activated PEG.
Materials:
-
This compound peptide
-
Methoxy PEG NHS ester (e.g., mPEG-SVA) of desired molecular weight
-
Reaction buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC)
-
Solvents for chromatography (as required by the system)
-
Characterization instruments: MALDI-TOF mass spectrometer, HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to a concentration that will result in a 2-5 molar excess relative to the peptide.
-
PEGylation Reaction: Add the dissolved mPEG-NHS ester to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted mPEG-NHS ester.
-
Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using either SEC or RP-HPLC.
-
SEC: Use a column with a suitable pore size to separate the larger PEGylated peptide from the smaller, unmodified peptide.
-
RP-HPLC: Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the more hydrophobic PEGylated peptide from the unmodified peptide.
-
-
Characterization:
-
Mass Spectrometry: Confirm the successful conjugation and determine the extent of PEGylation (mono-, di-PEGylated, etc.) using MALDI-TOF MS.
-
HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC.
-
Protocol 2: Encapsulation of this compound in PLGA Microparticles
This protocol outlines the double emulsion-solvent evaporation method for encapsulating a hydrophilic peptide like this compound into PLGA microparticles.
Materials:
-
This compound peptide
-
Poly(lactic-co-glycolic acid) (PLGA) (choose a suitable lactide:glycolide ratio and molecular weight)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve the this compound peptide in a small volume of deionized water to create the internal aqueous phase (w).
-
Dissolve the PLGA in DCM to create the oil phase (o).
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to create a stable water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase).
-
Immediately homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker with a magnetic stirrer and stir at room temperature for several hours to allow the DCM to evaporate. This will cause the PLGA to precipitate and form solid microparticles.
-
-
Microparticle Collection and Washing:
-
Collect the hardened microparticles by centrifugation.
-
Wash the microparticles several times with deionized water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization:
-
Freeze the washed microparticles and then lyophilize them to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Morphology: Analyze the size distribution and surface morphology of the microparticles using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Dissolve a known amount of the lyophilized microparticles in a suitable solvent (e.g., DCM) and extract the peptide into an aqueous phase. Quantify the amount of peptide using an appropriate assay (e.g., HPLC or a colorimetric peptide assay) to determine the encapsulation efficiency and drug loading.
-
Visualizations
This compound Signaling Pathway
Caption: this compound peptide signaling cascade in target cells.
Experimental Workflow for Improving this compound Stability
Caption: Workflow for enhancing the in vivo stability of this compound.
References
Rusalatide Acetate Clinical Application Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rusalatide (B10822588) acetate (B1210297) (also known as TP508 or Chrysalin).
Frequently Asked Questions (FAQs)
Q1: What is rusalatide acetate and what is its primary mechanism of action?
Rusalatide acetate is an investigational synthetic 23-amino acid peptide.[1] It represents the receptor-binding domain of thrombin and is designed to promote tissue repair and regeneration.[1] Its mechanism of action involves interacting with cell surface receptors to stimulate a cascade of cellular and molecular healing events. This includes the activation of nitric oxide signaling and the Wnt/β-catenin signaling pathway, which are crucial for processes like angiogenesis, osteogenesis, and modulation of apoptosis and inflammation.[2][3][4]
Q2: What are the main therapeutic areas investigated for rusalatide acetate?
Rusalatide acetate has been evaluated in a range of therapeutic areas. Clinical trials have explored its efficacy in healing diabetic foot ulcers and accelerating fracture repair.[2] Preclinical and earlier phase clinical development has also included acute radiation syndrome, adult respiratory distress syndrome, myocardial infarction, and other vascular disorders.[4][5] However, development for some indications, such as chronic wounds and fractures, has been discontinued.[4]
Q3: What were the key outcomes of the Phase III clinical trial for fracture healing?
In a large Phase III clinical trial for distal radius fractures, rusalatide acetate demonstrated a significant acceleration of radiographic healing.[2] However, it did not meet its primary clinical endpoint, which was the time to removal of immobilization for the overall study population.[2] A subset analysis revealed that in osteopenic women, rusalatide acetate did meet the primary clinical endpoint and significantly accelerated radiographic healing, suggesting its efficacy may be most pronounced in patients with compromised healing capabilities.[2]
Q4: What are the known stability issues with rusalatide acetate formulations?
Rusalatide acetate is a peptide and, like many peptides, faces challenges with chemical and physical instability.[6] It is susceptible to hydrolysis, oxidation, and aggregation, which can impact its therapeutic efficacy.[6] The molecule also has a short half-life and is generally not orally available, necessitating other delivery routes like topical or injectable administration.[6] Significant research has been focused on developing stabilized formulations to overcome these limitations for clinical use.[6]
Troubleshooting Guide
Issue 1: Inconsistent or suboptimal results in in vitro or in vivo models.
-
Possible Cause 1: Peptide Instability.
-
Troubleshooting Steps:
-
Ensure proper storage of the rusalatide acetate stock solution and formulated product (typically lyophilized and stored at low temperatures). Refer to the manufacturer's specific storage recommendations.
-
Prepare fresh solutions for each experiment to minimize degradation.
-
Consider the impact of formulation components on stability. A patent for rusalatide acetate compositions suggests that factors like pH, buffers, excipients, and exposure to light and oxygen can affect its stability.[6]
-
If possible, perform analytical characterization (e.g., HPLC) to assess the purity and integrity of the peptide before use.
-
-
-
Possible Cause 2: Suboptimal Dosage or Delivery.
-
Troubleshooting Steps:
-
Review the literature for effective dose ranges in similar models.
-
For in vivo studies, the method of administration (e.g., local injection, topical application) is critical. Ensure the delivery method is appropriate for the target tissue and disease model.
-
The short half-life of the peptide may necessitate specific dosing regimens to maintain a therapeutic concentration.
-
-
-
Possible Cause 3: Model-Specific Biological Factors.
-
Troubleshooting Steps:
-
As suggested by clinical trial data, the efficacy of rusalatide acetate may be dependent on the underlying physiological state of the tissue (e.g., in osteopenic subjects).[2] Consider if your experimental model has inherent healing impairments where the drug's effect would be more pronounced.
-
-
Issue 2: Potential for adverse effects or unexpected interactions in experimental systems.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
While generally considered to have a good safety profile in initial trials, it is a biologically active peptide. Monitor for unexpected cellular responses or animal behaviors.
-
Include appropriate controls in your experiments to distinguish between vehicle effects and drug-specific effects.
-
-
-
Possible Cause 2: Drug-Drug Interactions.
-
Troubleshooting Steps:
-
Be aware of potential interactions if using rusalatide acetate in combination with other therapeutic agents. For instance, its therapeutic efficacy may be reduced when combined with anticoagulants like heparin or warfarin.[7]
-
Conversely, co-administration with agents like tranexamic acid could potentially increase thrombogenic activities.[7]
-
-
Data Presentation
Table 1: Summary of Rusalatide Acetate Clinical Development Status for Selected Indications
| Indication | Highest Development Phase | Key Findings | Status |
| Fracture Healing | Phase III | Accelerated radiographic healing but failed to meet the primary clinical endpoint in the intent-to-treat population.[2] | Discontinued[4] |
| Diabetic Foot Ulcers | Phase I/II | Significantly accelerated healing in early trials.[2] | Discontinued[4] |
| Acute Radiation Syndrome | Phase II | Currently under clinical development.[5] | Active |
| Adult Respiratory Distress Syndrome | Preclinical | Investigational studies are ongoing.[4] | Active |
Experimental Protocols
Protocol 1: General Method for Reconstitution and Handling of Lyophilized Rusalatide Acetate
-
Preparation: Before opening, bring the vial of lyophilized rusalatide acetate to room temperature.
-
Reconstitution: Add the recommended volume of a suitable sterile solvent (e.g., sterile water for injection, or a specific buffer as per the manufacturer's instructions). For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer may be necessary.[8]
-
Mixing: Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
Storage: Once reconstituted, use the solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Western Blot Analysis for Wnt/β-catenin Pathway Activation
-
Cell Culture and Treatment: Plate cells (e.g., osteoblasts, fibroblasts) at an appropriate density. Once they reach the desired confluency, treat them with rusalatide acetate at various concentrations for a specified time course.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key Wnt/β-catenin pathway proteins (e.g., β-catenin, Cyclin D1, Runx2) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Simplified signaling pathway of rusalatide acetate.
Caption: Experimental workflow for assessing rusalatide's efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Could rusalatide acetate be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rusalatide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Rusalatide - Chrysalis BioTherapeutics - AdisInsight [adisinsight.springer.com]
- 5. Rusalatide acetate by Chrysalis BioTherapeutics for Radiation Toxicity (Radiation Sickness, Acute Radiation Syndrome): Likelihood of Approval [pharmaceutical-technology.com]
- 6. WO2020210087A1 - Rusalatide acetate compositions - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Tp508 Dosage for Enhanced Therapeutic Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tp508. The information is designed to address specific issues that may arise during experimentation and to assist in optimizing this compound dosage for maximum therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic 23-amino acid peptide that corresponds to a non-proteolytic portion of the human thrombin molecule.[1][2][3] Its primary mechanism of action involves stimulating tissue repair and regeneration through several pathways. This compound activates endothelial cells and stem cells, leading to revascularization and tissue regeneration.[1][2] It also stimulates the production of nitric oxide (NO) in endothelial cells and modulates inflammatory responses.[1][3][4]
Q2: What are the main therapeutic applications of this compound?
Preclinical and clinical studies have demonstrated the efficacy of this compound in various therapeutic areas, including:
-
Wound Healing: Accelerates the healing of dermal wounds, including diabetic foot ulcers.[2][3][5]
-
Fracture Repair: Promotes bone regeneration and accelerates fracture healing.[2][3][5][6]
-
Radiation Injury Mitigation: Protects against radiation-induced damage to tissues, including the gastrointestinal tract, and mitigates vascular damage.[1][2][3]
-
Ischemia: Enhances angiogenesis and restores blood flow in ischemic tissues.[7][8]
Q3: How should this compound be stored and handled?
This compound is typically supplied as a lyophilized white powder. For long-term storage, it should be kept at -20°C, where it is stable for over six years.[2] Before use, the lyophilized powder should be dissolved in a suitable solvent, such as saline.[2] For peptides that are difficult to dissolve, a small amount of DMSO can be used initially, followed by dilution with the aqueous buffer.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound peptide | The peptide may be hydrophobic. | Dissolve the peptide first in a small volume of dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration.[1] |
| Inconsistent experimental results | - Pipetting errors- Reagent degradation- Variation in cell culture conditions | - Repeat the experiment to rule out human error.[9]- Use positive and negative controls to ensure all reagents are active and specific.[9]- Maintain consistent cell passage numbers and culture conditions. |
| Low therapeutic effect in vivo | - Inadequate dosage- Inefficient delivery method- Short plasma half-life | - Refer to the dosage tables below for guidance from previous studies and consider a dose-response experiment.[6]- For localized effects, consider subcutaneous or topical application at the site of injury.[3] For systemic effects, intravenous injection has been used.[1]- Consider using a slow-release delivery system to increase the bioavailability of this compound.[6][10] |
| Unexpected off-target effects | The peptide may be interacting with unintended molecular targets. | While this compound is designed to be specific, it is good practice to assess potential off-target effects. This can be done through broader molecular profiling techniques.[11] |
Quantitative Data Summary
In Vitro Dosage
| Cell Type | Concentration | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 μg/mL | Reversal of radiation-induced endothelial dysfunction | [1] |
| Human Endothelial Cells | 20-40 µM | Maximal stimulation of nitric oxide production | [12] |
| Adipose Tissue-Derived Stem Cells (ASCs) | 5 μg/mL | Significant stimulation of cell proliferation | [3] |
In Vivo Dosage
| Animal Model | Application | Dosage | Observed Effect | Reference |
| Rat | Topical (dermal excision) | 0.1 μg | Accelerated wound closure | [3] |
| Mouse | Intravenous injection | 10 mg/kg | Mitigation of radiation-induced endothelial damage and increased survival | [1] |
| Mouse | Intraperitoneal injection | 500 μ g/mouse | Enhanced VEGF-stimulated angiogenesis | [13] |
| Mouse (high-energy fracture) | Local injection into fracture gap | 100 μg | Promoted fracture repair | [6] |
| Rat (fracture model) | Single topical application | 1 and 10 μg | Dose-dependent increase in fracture strength | [6] |
| Human (diabetic foot ulcer) | Topical | 1 and 10 μg | Dose-dependent increase in complete healing | [3] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Plate human endothelial cells (e.g., HCAECs) in appropriate culture vessels and grow to confluence.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 20-40 µM). Include a vehicle control (saline) and a positive control (e.g., VEGF).
-
Incubation: Incubate the cells for the desired time points (e.g., 5 minutes to 24 hours).
-
NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using a Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold increase in NO production in this compound-treated cells compared to the vehicle control.
In Vivo Fracture Healing Model (Mouse)
-
Animal Model: Induce a standardized fracture in the femur of anesthetized mice.
-
Treatment: Immediately after fracture, administer a single local injection of this compound (e.g., 100 µg in saline) directly into the fracture gap. A control group should receive an equal volume of saline.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Monitoring: Monitor fracture healing over several weeks using methods such as weekly X-ray analysis.
-
Endpoint Analysis: At the end of the study period (e.g., 5 weeks), euthanize the animals and harvest the femurs for biomechanical testing (e.g., torsion testing to determine fracture stiffness) and histological analysis to assess bone formation and callus morphology.
Visualizations
Caption: this compound signaling pathways leading to therapeutic effects.
Caption: In vitro experimental workflow for assessing this compound's effect on NO production.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 3. peptidesociety.org [peptidesociety.org]
- 4. This compound Mode of Action - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model | springermedizin.de [springermedizin.de]
- 11. icr.ac.uk [icr.ac.uk]
- 12. karger.com [karger.com]
- 13. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chrysalin (TP508) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chrysalin (TP508, Rusalatide Acetate) peptide.
Troubleshooting Guide: Overcoming Solubility Issues
Lyophilized Chrysalin peptide is generally soluble in aqueous solutions. However, improper handling can lead to incomplete dissolution or aggregation. This guide provides a step-by-step approach to effectively solubilize Chrysalin for your experiments.
Initial Peptide Handling:
Before attempting to dissolve the peptide, it is crucial to handle the lyophilized powder correctly to prevent compromising its integrity.
-
Equilibration: Allow the vial of lyophilized Chrysalin to warm to room temperature before opening. This prevents condensation from forming inside the vial, which can affect the peptide's stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom of the tube.
Q1: My Chrysalin peptide is not dissolving in water. What should I do?
Chrysalin (this compound) has a calculated isoelectric point (pI) of approximately 4.18, making it an acidic peptide. Peptides are least soluble at their pI. Therefore, dissolving it in a buffer with a pH above its pI is recommended.
Recommended Dissolution Protocol:
-
Start with an aqueous basic buffer: Attempt to dissolve the peptide in a small amount of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate.
-
Dilution: Once the peptide is dissolved, it can be further diluted with your desired buffer (e.g., PBS, pH 7.4) to the final concentration.
-
Sonication: If you still observe particulate matter, brief sonication can aid in dissolution. Use a bath sonicator for a few minutes, keeping the sample cool to prevent degradation.
-
Vortexing: Gentle vortexing can also help to dissolve the peptide.
Q2: Can I use an acidic buffer to dissolve Chrysalin?
Since Chrysalin is an acidic peptide, using an acidic buffer will likely decrease its solubility. It is recommended to use neutral or basic buffers. For clinical applications, Chrysalin has been dissolved in saline.[1]
Q3: I'm seeing precipitation after adding my dissolved Chrysalin to my experimental buffer. How can I prevent this?
This may be due to the final buffer composition or pH being incompatible with the dissolved peptide.
-
pH Check: Ensure the final pH of your solution is well above the peptide's pI of ~4.18.
-
Slow Addition: Add the concentrated peptide solution dropwise to the final buffer while gently vortexing.
-
Co-solvents: For highly concentrated solutions, a small amount of a water-miscible organic solvent like DMSO might be necessary as a last resort. However, be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q4: What is the amino acid sequence and molecular weight of Chrysalin (this compound)?
The amino acid sequence of Chrysalin is Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val. Its molecular weight is approximately 2312.44 g/mol .[2]
Q5: How should I store the lyophilized Chrysalin peptide?
Lyophilized Chrysalin should be stored at -20°C for long-term storage, where it can be stable for up to three years.[3] Keep the vial tightly sealed and protected from moisture.
Q6: What is the stability of reconstituted Chrysalin solutions?
Once dissolved, it is recommended to use the solution as soon as possible. For short-term storage, keep the solution at 4°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3]
Solubility and Reconstitution
Q7: What is the recommended solvent for reconstituting Chrysalin?
For most research applications, sterile, distilled water or a buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is a good starting point.[4] Given its acidic nature, dissolving in a slightly basic buffer can enhance solubility. For clinical use, it has been dissolved in saline.[1]
Q8: Are there any solvents I should avoid?
Avoid using acidic buffers as they will likely decrease the solubility of this acidic peptide. While organic solvents like DMSO can be used for very hydrophobic peptides, Chrysalin is generally water-soluble, and the use of harsh organic solvents should be a last resort and tested for compatibility with your specific assay.
Aggregation
Q9: How can I prevent Chrysalin peptide aggregation?
Peptide aggregation can be influenced by factors like pH, temperature, and concentration.
-
pH: Maintain a pH well above the isoelectric point (~4.18).
-
Concentration: Work with concentrations known to be soluble. If you need a higher concentration, perform a small-scale pilot test first.
-
Handling: Avoid vigorous shaking or vortexing for extended periods. Gentle mixing is preferred.
-
Storage: Store reconstituted solutions properly, either refrigerated for short-term use or frozen in aliquots for long-term storage.
Mechanism of Action
Q10: What is the mechanism of action of Chrysalin?
Chrysalin (this compound) is a 23-amino acid peptide that represents a region of human thrombin. It binds to receptors on endothelial cells, stem cells, and inflammatory cells, activating a signaling cascade that promotes tissue repair and regeneration.[1][5][6][7] This activation leads to increased vascular function, stimulation of progenitor stem cell proliferation and mobilization, and a reduction in inflammation.[1]
Data Presentation
Table 1: Chrysalin (this compound) Peptide Properties
| Property | Value | Reference |
| Amino Acid Sequence | AGYKPDEGKRGDACEGDSGGPFV | [2] |
| Molecular Weight | ~2312.44 g/mol | [2] |
| Isoelectric Point (pI) | ~4.18 | Calculated |
| Formulation | Lyophilized Powder | [1] |
| Recommended Storage (Lyophilized) | -20°C | [3] |
| Recommended Storage (Reconstituted) | 4°C (short-term), -80°C (long-term) | [3] |
Table 2: Recommended Solvents for Chrysalin Reconstitution
| Solvent | Recommendation | Rationale |
| Sterile Water | Good starting point for initial dissolution. | Generally a good solvent for many peptides. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Recommended for biological applications. | pH is well above the pI, promoting solubility.[4] |
| 0.1 M Ammonium Bicarbonate | Use if solubility in water or PBS is poor. | A mild basic buffer that can improve solubility of acidic peptides. |
| Saline | Used in clinical trial formulations. | Demonstrates physiological compatibility.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Chrysalin Peptide
-
Allow the vial of lyophilized Chrysalin to come to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the desired volume of recommended solvent (e.g., sterile PBS, pH 7.4) to achieve the target concentration.
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Troubleshooting Poor Solubility
-
If the peptide fails to dissolve in water or PBS, prepare a stock solution in a small volume of 0.1 M ammonium bicarbonate.
-
Once fully dissolved, slowly add this stock solution dropwise to your final experimental buffer while gently stirring.
-
Monitor for any signs of precipitation. If precipitation occurs, you may have exceeded the solubility limit in your final buffer. Consider preparing a more dilute final solution.
Visualizations
Caption: Experimental workflow for reconstituting Chrysalin peptide.
Caption: Relationship between Chrysalin's properties and solubility.
Caption: Simplified signaling pathway of Chrysalin (this compound).
References
- 1. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Rusalatide acetate (497221-38-2 free base) | TargetMol [targetmol.com]
- 4. biocat.com [biocat.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TP508 Delivery in Animal Studies
Welcome to the technical support center for the research peptide TP508. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin. It promotes tissue repair and regeneration through a non-proteolytic mechanism.[1] Its primary mode of action involves stimulating angiogenesis (the formation of new blood vessels), enhancing the recruitment of inflammatory cells to the site of injury, and promoting the proliferation and differentiation of cells involved in healing.[1][2]
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: this compound is typically supplied as a lyophilized powder and should be reconstituted with sterile, pyrogen-free saline (0.9% sodium chloride). For some applications, phosphate-buffered saline (PBS) has also been used.[3]
Q3: What is the stability of this compound after reconstitution?
A3: While specific stability data for reconstituted this compound is not extensively published, it is best practice to use the solution immediately after preparation. If short-term storage is necessary, it should be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the reconstituted peptide and store it at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Q4: Can this compound be administered systemically?
A4: Yes, this compound has been administered systemically (e.g., intravenously or intraperitoneally) in some studies. However, it has a short plasma half-life.[4] Strategies such as PEGylation have been explored to increase its systemic exposure. For many applications, local administration (subcutaneous, topical, or direct injection) is preferred to concentrate the peptide at the target site.
Troubleshooting Guides
This section addresses common issues that may arise during the delivery of this compound in animal studies.
Subcutaneous (SC) Injections
| Problem | Potential Cause | Recommended Solution |
| Leakage from the injection site | - Needle gauge is too large.- Injection volume is too large for the site.- Injection was too superficial. | - Use a smaller gauge needle (e.g., 27-30G for mice).- Reduce the injection volume per site. For larger volumes, consider multiple injection sites.- Ensure the needle fully penetrates the subcutaneous space. |
| Swelling or lump at the injection site | - Localized inflammatory response to the peptide or vehicle.- The injected volume has not been fully absorbed.- Injection was administered too quickly. | - This is often a transient response; monitor the animal for signs of distress.[5]- Rotate injection sites for subsequent doses.- Administer the injection slowly to allow for better dispersion of the liquid. |
| Bruising or hematoma | - Puncture of a subcutaneous blood vessel. | - Apply gentle pressure to the injection site after withdrawing the needle.- Ensure proper restraint to minimize animal movement during the injection. |
| Animal discomfort or vocalization | - Irritation from the formulation.- Improper injection technique. | - Ensure the pH of the reconstituted solution is close to neutral.- Warm the solution to room temperature before injection.- Use a new, sterile needle for each animal to ensure sharpness. |
Local Injections (e.g., into a fracture site)
| Problem | Potential Cause | Recommended Solution |
| Difficulty in accurately targeting the injection site | - Inadequate visualization of anatomical landmarks.- Animal movement during the procedure. | - Ensure proper surgical exposure of the target area.- Use appropriate anesthesia and analgesia to minimize animal movement and distress.- Utilize imaging guidance (e.g., micro-CT) if available for precise targeting. |
| Inconsistent dosing | - Leakage of the injected solution from the target site. | - Inject the solution slowly to allow for absorption into the local tissue.- Consider co-administering this compound with a hydrogel or other carrier to improve retention at the injection site. |
| Inflammation or adverse tissue reaction | - High concentration of the peptide.- Contamination of the injectate. | - Optimize the dose to the lowest effective concentration.- Ensure sterile technique is maintained throughout the reconstitution and injection procedure. |
Topical Application
| Problem | Potential Cause | Recommended Solution |
| Dressing does not adhere to the wound | - Wound exudate is preventing adhesion.- Improper dressing selection. | - Gently clean and dry the skin around the wound before applying the dressing.- Choose a dressing with appropriate adhesive properties for the animal model. |
| Inconsistent drug delivery | - Uneven application of the this compound solution or gel.- The animal is removing the dressing. | - Apply a uniform layer of the formulation to the wound bed.- Use a secondary dressing or a protective jacket to prevent the animal from disturbing the application site. |
| Skin irritation around the wound | - Reaction to the vehicle or dressing components. | - Test the vehicle and dressing materials on a small patch of intact skin before applying to the wound.- Monitor for signs of irritation and switch to alternative materials if necessary. |
Quantitative Data
Table 1: Recommended Dosages of this compound in Rodent Models
| Application | Animal Model | Dosage | Administration Route | Reference |
| Dermal Wound Healing | Rat | 0.1 - 1.0 µg per wound | Topical | [2] |
| Ischemic Wound Healing | Rat | 0.1 µg per wound | Topical | [6] |
| Fracture Healing | Rat | 1 - 10 µg | Local Injection | |
| Fracture Healing | Mouse | 10 - 100 µg | Local Injection | |
| Radiation-Induced GI Damage | Mouse | 500 µg or 12.5 mg/kg | Intraperitoneal Injection | [4] |
Table 2: Estimated Pharmacokinetic Parameters of Peptides (2-3 kDa) in Rodents
Disclaimer: Specific pharmacokinetic data for this compound is limited. The following values are estimates based on studies of peptides with similar molecular weights and characteristics.
| Parameter | Subcutaneous (SC) | Intravenous (IV) | Local Injection | Topical |
| Bioavailability (%) | 20 - 60% | 100% | High local concentration, low systemic bioavailability | Very low systemic bioavailability |
| Time to Peak Concentration (Tmax) | 15 - 60 minutes | < 5 minutes | N/A | N/A |
| Half-life (t1/2) | 30 - 90 minutes | 5 - 20 minutes | Rapid local clearance | N/A |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice
Materials:
-
Lyophilized this compound
-
Sterile 0.9% saline
-
Sterile insulin (B600854) syringes (27-30G needle)
-
Alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound with sterile saline to the desired concentration. Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously.
-
Animal Restraint: Securely restrain the mouse using your institution's approved method. The loose skin over the back of the neck (scruff) is a common injection site.[7][8]
-
Site Preparation: Swab the injection site with an alcohol wipe and allow it to dry.
-
Injection:
-
Insert the needle, bevel up, at the base of the tented skin at a 30-45 degree angle.
-
Slightly pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the this compound solution. A small bleb or lump under the skin should form.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site.
Protocol 2: Local Injection into a Mouse Femur Fracture
Materials:
-
Reconstituted this compound solution
-
Sterile microsyringe with a fine-gauge needle (e.g., 30G)
-
Anesthesia and analgesia as per approved protocol
-
Surgical instruments for fracture creation and stabilization
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the surgical site according to your institution's approved protocol for creating a femur fracture.
-
Fracture Creation: Create a standardized femur fracture and apply internal or external fixation as required by your experimental design.[9][10]
-
Injection:
-
Carefully expose the fracture site.
-
Using a microsyringe, slowly inject the desired volume of this compound solution directly into the fracture gap.[3]
-
Ensure the solution is delivered to the target area without significant leakage.
-
-
Wound Closure: Close the surgical incision in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and care as per your institutional guidelines. Monitor the animal for recovery and any signs of complications.
Protocol 3: Topical Application to a Dermal Wound in Rats
Materials:
-
Reconstituted this compound solution or a hydrogel formulation containing this compound
-
Sterile gauze and appropriate wound dressing
-
Surgical instruments for wound creation
-
Anesthesia and analgesia as per approved protocol
Procedure:
-
Anesthesia and Wound Creation: Anesthetize the rat and create a full-thickness dermal wound on the dorsal surface according to your experimental model.[6][11]
-
Application of this compound:
-
Dressing:
-
Cover the wound with a sterile, non-adherent dressing.
-
Secure the dressing with a secondary bandage or a protective jacket to prevent the animal from removing it.
-
-
Post-procedural Care: Return the animal to its cage and monitor for wound healing and any signs of infection or irritation. Change the dressing and re-apply this compound at the frequency determined by your study design.
Visualizations
References
- 1. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Injection Adult Mouse [protocols.io]
- 6. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vt.edu [research.vt.edu]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. Video: Establishing a Diaphyseal Femur Fracture Model in Mice [jove.com]
- 10. A Comprehensive Review of Mouse Diaphyseal Femur Fracture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Iranian Hydrogel on Wound Healing in Rat as an Animal Model [ircmj.com]
- 12. mdpi.com [mdpi.com]
- 13. sid.ir [sid.ir]
Technical Support Center: Refining Experimental Protocols for Consistent p53 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the tumor suppressor protein p53.
General FAQs
Q1: Why are my p53 experimental results inconsistent?
Inconsistent results in p53 studies can arise from several factors, including the inherent instability of the p53 protein, its complex post-translational modifications (PTMs), variations in cell culture conditions, and the specific experimental techniques employed. p53 is a tightly regulated protein with a short half-life, and its activity is modulated by a multitude of PTMs such as phosphorylation, acetylation, and ubiquitination, which can be influenced by cellular stress.[1][2][3]
Q2: What are the critical domains of the p53 protein I should be aware of?
The p53 protein has several key functional domains:
-
N-terminal transactivation domain (TAD): Involved in activating transcription of target genes.
-
Proline-rich domain (PRD): Important for p53's apoptotic function.
-
DNA-binding domain (DBD): Recognizes and binds to specific DNA sequences in the promoters of target genes. This domain is a hotspot for cancer-associated mutations.
-
Tetramerization domain (TD): Enables four p53 molecules to form a functional tetramer, which is crucial for its activity.
-
C-terminal regulatory domain (CTD): Involved in regulating p53's DNA binding and is a site for many PTMs.[3]
Troubleshooting Guide: Western Blotting for p53
Western blotting is a common technique to detect and quantify p53 protein levels. However, obtaining clean and consistent results can be challenging.
Q1: Why do I see multiple bands for p53 in my Western blot?
Multiple bands for p53 can be due to:
-
Post-translational modifications (PTMs): Phosphorylation, acetylation, and other PTMs can alter the protein's apparent molecular weight.[1][4][5]
-
Isoforms: Different isoforms of p53 may be expressed in your cell line.[6]
-
Protein degradation: p53 is susceptible to degradation. Ensure fresh protease inhibitors are used during sample preparation.[6][7]
-
Splice variants: Alternative splicing of the TP53 gene can produce different protein variants.[7]
Q2: My p53 band appears at a different molecular weight than expected. Why?
The p53 protein has an apparent molecular weight of 53 kDa on SDS-PAGE, but its actual molecular weight based on its amino acid sequence is closer to 43.7 kDa.[6] This discrepancy is due to the high content of proline residues, which affects its migration in the gel. Post-translational modifications can further alter its apparent molecular weight.[1][5]
Q3: I'm getting weak or no signal for p53. What should I do?
A weak or absent p53 signal could be due to:
-
Low protein expression: In unstressed cells, p53 levels are often very low. Consider using a positive control, such as cells treated with a DNA-damaging agent (e.g., doxorubicin) to induce p53 expression.
-
Inefficient antibody binding: Optimize the primary antibody concentration and consider incubating overnight at 4°C.[6][8]
-
Poor transfer: Verify protein transfer by staining the membrane with Ponceau S.[8][9]
-
Inactive secondary antibody or substrate: Ensure your HRP-conjugated secondary antibody is not inhibited by sodium azide (B81097) and that your detection substrate is fresh.[5][6]
Q4: How can I reduce high background on my p53 Western blot?
High background can obscure your p53 signal. To reduce it:
-
Optimize blocking: Extend the blocking time or try a different blocking agent (e.g., non-fat milk, BSA).[6]
-
Adjust antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution.[6][7]
-
Increase washing stringency: Increase the duration or number of washes.[8]
Key Reagents for p53 Western Blotting
| Reagent | Recommended Starting Dilution/Concentration | Notes |
| Primary Antibody (p53) | Varies by manufacturer; typically 1:1000 | Always check the datasheet for recommended dilutions. |
| Protease Inhibitor Cocktail | 1X | Add fresh to lysis buffer immediately before use.[6][7] |
| Phosphatase Inhibitors | 1X | Crucial when detecting phosphorylated forms of p53. |
| Lysis Buffer | RIPA or similar | The choice of buffer can affect protein extraction efficiency. |
Troubleshooting Guide: p53 Co-Immunoprecipitation (Co-IP)
Co-IP is used to study p53's interactions with other proteins.
Q1: I can't detect the interacting protein in my p53 Co-IP. What went wrong?
Failure to detect a p53-interacting protein could be due to:
-
Weak or transient interaction: The interaction may be unstable. Consider cross-linking your proteins before cell lysis.
-
Incorrect lysis buffer: The buffer may be too harsh and disrupt the protein-protein interaction. Try a milder buffer with non-ionic detergents.
-
Antibody blocking the interaction site: The p53 antibody used for IP might bind to an epitope that is part of the interaction interface. Use an antibody that binds to a different region of p53.
-
Low expression of the interacting protein: The binding partner may not be abundant enough to be detected.
Q2: I have high non-specific binding in my Co-IP. How can I improve specificity?
To reduce non-specific binding:
-
Pre-clear your lysate: Incubate the cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number and stringency of washes.[10]
-
Use a high-quality antibody: Ensure your antibody is validated for IP.[10]
-
Include proper controls: Always include an isotype control (a non-specific IgG of the same isotype as your primary antibody) to check for non-specific binding to the antibody and beads.
Experimental Workflow for p53 Co-Immunoprecipitation
Troubleshooting Guide: p53 Luciferase Reporter Assays
These assays are used to measure the transcriptional activity of p53.
Q1: I'm seeing a weak or no luciferase signal in my p53 reporter assay. What could be the issue?
A weak signal can be caused by:
-
Low transfection efficiency: Optimize the ratio of plasmid DNA to transfection reagent.[11][12][13]
-
Weak promoter in the reporter construct: Some p53 response elements are weaker than others.[11] Consider using a reporter with a stronger or multiple p53 response elements.
-
Inactive reagents: Ensure your luciferase substrate and other reagents are not expired and have been stored correctly.[11]
-
Insufficient p53 activation: The stimulus used may not be potent enough to activate p53-dependent transcription.
Q2: My luciferase assay has high background. How can I fix this?
High background can be addressed by:
-
Using appropriate plates: Use white, opaque plates to reduce crosstalk between wells.[11][12]
-
Checking for contamination: Contamination in your cell culture or reagents can lead to high background.[11]
-
Optimizing cell density: Too many cells per well can increase background signal.
Q3: There is high variability between my replicates. What are the common causes?
High variability can be minimized by:
-
Careful pipetting: Use calibrated pipettes and consider preparing a master mix for your reagents.[11][12]
-
Normalizing with a control reporter: Use a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[11][12][13]
-
Ensuring homogenous cell seeding: Make sure cells are evenly distributed in the wells.
p53 Signaling Pathway Leading to Target Gene Activation
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. Dynamics of Posttranslational Modifications of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promegaconnections.com [promegaconnections.com]
Technical Support Center: Addressing the Short Plasma Half-Life of Tp508
Welcome to the technical support center for Tp508 research. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the challenges associated with the short plasma half-life of the regenerative peptide this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma half-life of unmodified this compound and why is it a concern?
The short plasma half-life of this compound is a key limitation for its systemic therapeutic applications.[1][2] Pharmacokinetic studies with 125I-labeled this compound have shown that more than 90% of the labeled peptide radioactivity is excreted within 24 hours in vivo.[3] This rapid clearance necessitates frequent administration or higher doses to maintain therapeutic concentrations, which can be impractical and may increase the risk of potential side effects. The primary goal of extending its half-life is to improve its bioavailability, which could enhance its efficacy or reduce the required dosage.[1][2]
Q2: What are the primary strategies being explored to extend the plasma half-life of this compound?
The main strategies investigated to prolong the systemic presence of this compound include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This has been shown to increase the hydrodynamic size of this compound, reducing renal clearance and extending its circulation time.[1][2]
-
Controlled Release Formulations: Incorporation of this compound into biocompatible microparticles, such as poly(propylene fumarate)-poly(lactic-co-glycolic acid) (PPF/PLGA) composites, allows for a slow and sustained release of the peptide at the site of administration.[3]
Q3: How does PEGylation affect the biological activity of this compound?
The effect of PEGylation on this compound's biological activity is size-dependent. While increasing the size of the PEG chain generally leads to a longer plasma half-life, it does not always correlate with enhanced biological activity.[1][2] For instance, intermediate-sized PEGylated this compound derivatives showed an extended half-life but were not active in vivo.[1][2] However, specific conjugates like PEG5k-Tp508 and PEG30k-Tp508 have demonstrated both extended half-life and enhanced biological activity in assays for wound closure, angiogenesis, and DNA repair.[1][2]
Q4: Are there any alternative delivery systems for this compound besides PEGylation?
Yes, local delivery systems have been explored to provide sustained release of this compound. One such system involves encapsulating this compound in poly(propylene fumarate)-based (PPF) poly(lactic-co-glycolic acid) (PLGA) composite microparticles.[3] This method allows for a steady, localized release of the peptide, which has been shown to enhance bone consolidation in distraction osteogenesis models.[3]
Q5: What is the mechanism of action of this compound?
This compound is a 23-amino acid peptide that represents a receptor-binding domain of human prothrombin.[1][] It initiates tissue repair and regeneration through several mechanisms, including:
-
Attenuating inflammation.[1]
-
Reducing apoptosis.[1]
-
Reversing endothelial dysfunction.[1]
-
Activating stem cells.[7] It binds to receptors on endothelial cells, stem cells, and certain inflammatory cells, triggering a signaling cascade that restores vascular function and promotes tissue repair.[7] The PI3 kinase/Akt pathway has been implicated in its proliferative effect on adipose tissue-derived stem cells.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low in vivo efficacy despite using a half-life extended this compound formulation. | The modification (e.g., PEGylation) may have sterically hindered the peptide's binding to its receptor, reducing its biological activity.[1][2] | Test different sizes and attachment sites of the modifying agent (e.g., PEG). Evaluate the in vitro activity of the modified peptide to confirm it retains its biological function before moving to in vivo studies. Consider a different half-life extension strategy, such as a controlled-release formulation. |
| Variability in experimental results with PEGylated this compound. | Inconsistent PEGylation reaction leading to a heterogeneous mixture of products (e.g., different numbers of PEG chains attached). | Characterize the PEGylated product thoroughly using techniques like SDS-PAGE, SEC-HPLC, or mass spectrometry to ensure batch-to-batch consistency. Optimize the conjugation chemistry for better control over the reaction. |
| Difficulty in achieving sustained release with microparticle formulations. | The polymer degradation rate may not be optimal for the desired release profile. The drug loading efficiency might be low. | Experiment with different polymer compositions (e.g., varying the lactic-to-glycolic acid ratio in PLGA) to tune the degradation and release kinetics. Optimize the microparticle fabrication process to improve drug encapsulation efficiency. |
| Unmodified this compound shows no effect in a systemic administration model. | The peptide is being cleared too rapidly from circulation to exert a therapeutic effect.[1][2] | Consider using a half-life extended version of this compound (e.g., PEGylated this compound) or a local, sustained-release delivery system if applicable to the therapeutic goal.[1][2][3] |
Quantitative Data Summary
The following table summarizes the quantitative data on the extension of this compound's plasma half-life through PEGylation.
| This compound Derivative | Modification | Plasma Half-Life Extension (relative to unmodified this compound) | Biological Activity | Reference |
| PEG5k-Tp508 | 5 kDa PEG chain | No significant enhancement | Enhanced wound closure and angiogenic sprouting | [1][2] |
| Intermediate-sized PEG-Tp508 | - | Enhanced | Inactive in vivo | [1][2] |
| PEG30k-Tp508 | 30 kDa PEG chain | Approximately 19-fold | Enhanced biological activity | [1][2] |
Experimental Protocols
Protocol 1: PEGylation of this compound
This protocol describes a general method for the covalent attachment of polyethylene glycol (PEG) to this compound.
Materials:
-
This compound peptide
-
Activated PEG derivative (e.g., NHS-ester PEG for reaction with primary amines, or maleimide-PEG for reaction with cysteine residues)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Dialysis membrane or size-exclusion chromatography (SEC) column for purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, HPLC, mass spectrometer)
Methodology:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the activated PEG derivative in the reaction buffer.
-
Add the activated PEG solution to the this compound solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 of peptide to PEG). The optimal ratio should be determined empirically.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours to overnight) at a controlled temperature (e.g., 4°C or room temperature).
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated this compound from unreacted peptide and PEG using dialysis or SEC.
-
Characterize the purified product to confirm the extent of PEGylation and purity.
Protocol 2: In Vivo Pharmacokinetic Analysis of Fluorescently Labeled this compound Derivatives
This protocol outlines a method to determine the plasma half-life of this compound and its derivatives in a murine model.
Materials:
-
Fluorescently labeled this compound and PEGylated derivatives
-
Male CD-1 mice
-
Saline for injection
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Fluorometer or fluorescence plate reader
Methodology:
-
Administer a single intravenous injection of the fluorescently labeled this compound derivative to the mice.
-
At various time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples via a suitable method (e.g., retro-orbital bleed or tail vein).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorometer.
-
Generate a standard curve using known concentrations of the fluorescently labeled peptide in plasma.
-
Calculate the concentration of the this compound derivative in the plasma at each time point.
-
Plot the plasma concentration versus time and determine the plasma half-life using appropriate pharmacokinetic modeling software.
Visualizations
Caption: Experimental workflow for developing and evaluating half-life extended this compound.
Caption: Simplified signaling pathway of this compound in stem and endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiomitigation and Tissue Repair Activity of Systemically Administered Therapeutic Peptide this compound Is Enhanced by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 5. peptidesociety.org [peptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
Technical Support Center: Enhancing the Bioavailability of Tp508
Welcome to the technical support center for Tp508. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of the therapeutic peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic mechanism?
A1: this compound, also known as rusalatide (B10822588) acetate (B1210297) or Chrysalin®, is a synthetic 23-amino acid peptide that represents a receptor-binding domain of human thrombin.[1][2][3] It is a regenerative peptide that initiates a healing cascade upon tissue injury.[] Its therapeutic effects are attributed to its ability to stimulate angiogenesis (new blood vessel formation), revascularize tissues, reduce inflammation, and promote cell proliferation and tissue repair.[5][6] It has been investigated in clinical trials for healing diabetic foot ulcers and accelerating fracture repair.[5][7]
Q2: What is the primary obstacle to the systemic bioavailability of this compound?
A2: The most significant challenge for systemically administered this compound is its short plasma half-life.[7][8] Like many therapeutic peptides, this compound is subject to rapid clearance from the body. Pharmacokinetic studies have shown that more than 90% of radiolabeled this compound is excreted within 24 hours, limiting the duration of its therapeutic action after a single administration.[9]
Q3: Why is enhancing the bioavailability of this compound important for its clinical application?
A3: Enhancing the bioavailability of this compound is crucial for increasing its efficacy and optimizing its therapeutic potential. A longer plasma half-life and improved absorption would allow the peptide to remain at effective concentrations in the bloodstream for a longer period, giving it more time to reach its target tissues.[7][10] This could lead to improved therapeutic outcomes, potentially with a lower or less frequent dosage, which is more convenient for patients.[8]
Q4: What are the main strategies being explored to improve this compound bioavailability?
A4: The two primary strategies that have been specifically investigated for this compound are chemical modification through PEGylation and the use of controlled-release formulations.[7][8][11] PEGylation involves attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size and shield it from enzymatic degradation and renal clearance.[8] Controlled-release systems, such as encapsulating this compound in polymeric microparticles, aim to provide a sustained local supply of the peptide over time.[9]
Troubleshooting Guide: Experimental Issues
This guide addresses specific problems researchers may encounter when developing and testing new this compound formulations.
Issue 1: Low in vivo efficacy after systemic administration of unmodified this compound.
-
Possible Cause: Rapid enzymatic degradation and fast renal clearance are likely reducing the concentration of active this compound reaching the target site.[10]
-
Suggested Solution: Employ a strategy to extend the peptide's circulation time. Covalent attachment of polyethylene glycol (PEGylation) has been shown to increase the plasma half-life of this compound significantly.[8] Encapsulating this compound into nanoparticles or liposomes can also protect it from degradation and clearance.[12][13]
Issue 2: Failure to establish a sustained therapeutic effect in tissue repair models.
-
Possible Cause: The peptide may be diffusing away from the site of injury too quickly to initiate the complete cascade of cellular repair events.[6]
-
Suggested Solution: Utilize a slow-release delivery system. Encapsulating this compound in biodegradable microparticles, such as those made from poly(propylene fumarate)/poly(lactic-co-glycolic acid) (PPF/PLGA), provides a continuous local supply of the peptide as the microparticles degrade.[9] This method has been shown to be more effective for bone repair than a single bolus injection.[11]
Issue 3: Inconsistent or poor absorption in oral delivery experiments.
-
Possible Cause 1 (Enzymatic Degradation): Peptides are highly susceptible to degradation by proteases in the stomach and small intestine.[14][15]
-
Suggested Solution 1: Co-formulate this compound with protease inhibitors. These molecules can deactivate the digestive enzymes that would otherwise break down the peptide.[12] Alternatively, encapsulation within a protective nanocarrier can shield the peptide as it transits the gastrointestinal tract.[16]
-
Possible Cause 2 (Low Permeability): The intestinal epithelium forms a significant barrier that limits the absorption of large molecules like peptides.[15][17]
-
Suggested Solution 2: Incorporate permeation enhancers into the formulation. These agents can transiently and reversibly open the tight junctions between epithelial cells, allowing the peptide to pass through to the bloodstream.[14] Nano-formulations like liposomes or polymeric nanoparticles can also facilitate uptake by intestinal cells.[18]
Methods and Experimental Protocols
Method 1: PEGylation of this compound to Extend Plasma Half-Life
PEGylation is a chemical modification technique that increases the hydrodynamic volume of a peptide, which helps to shield it from proteolytic enzymes and reduce its clearance by the kidneys.[10] A study on this compound demonstrated that PEGylation can significantly extend its plasma half-life.[8]
The following table summarizes the reported impact of different PEG sizes on the plasma half-life of this compound in mice.
| Modification | Fold Increase in Plasma Half-Life (Approx.) | Enhanced Biological Activity (in vivo) | Reference |
| PEG5k-TP508 | No significant increase | Yes | [8] |
| Intermediate-sized PEGs | Yes | No | [8] |
| PEG30k-TP508 | 19-fold | Yes | [8] |
Note: This data highlights that an increased half-life does not always correlate directly with increased biological activity, suggesting that the modification's impact on receptor binding or conformation is also critical.[8]
-
Peptide Preparation: Dissolve lyophilized this compound peptide in a suitable reaction buffer, such as sodium phosphate (B84403) buffer (pH 7.0-7.5). The concentration should be determined based on the scale of the reaction.
-
PEG Reagent Activation: Activate a methoxy (B1213986) PEG reagent with a reactive group for amines (e.g., mPEG-succinimidyl valerate, mPEG-SVA). The activation step should be performed according to the manufacturer's instructions, often involving dissolving the PEG reagent in an anhydrous organic solvent like dichloromethane (B109758).
-
Conjugation Reaction: Add the activated PEG reagent to the this compound solution. A molar excess of the PEG reagent (e.g., 2- to 5-fold) is typically used to drive the reaction. Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified period (e.g., 4-24 hours). The reaction couples the PEG to the free amine group at the N-terminus of the peptide.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG reagent.
-
Purification: Purify the PEGylated this compound conjugate from unreacted peptide and excess PEG reagent. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, and HPLC.
-
In Vivo Evaluation: Administer the purified PEG-TP508 and unmodified this compound to animal models (e.g., mice) via intravenous injection. Collect blood samples at various time points and quantify the peptide concentration using an appropriate method (e.g., ELISA or using a fluorescently labeled peptide) to determine the pharmacokinetic profile and half-life.[8]
Caption: Workflow for creating and testing PEGylated this compound.
Method 2: Encapsulation of this compound in Polymeric Microparticles
Encapsulation in biodegradable polymers creates a depot at the injection site, from which the peptide is released in a sustained manner. This is particularly useful for applications like bone and wound healing that require a prolonged therapeutic presence.[9]
-
Primary Emulsion (W/O):
-
Dissolve this compound in an aqueous solution (e.g., sterile water or PBS) to form the inner water phase (W1).
-
Dissolve a biodegradable polymer like PLGA in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to form the oil phase (O).
-
Add the inner water phase (W1) to the oil phase (O) and homogenize at high speed using a probe sonicator or homogenizer to create a stable water-in-oil (W/O) primary emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Prepare a larger volume of an aqueous solution containing a surfactant or stabilizer (e.g., polyvinyl alcohol, PVA) to form the external water phase (W2).
-
Add the primary W/O emulsion to the external water phase (W2) under constant stirring.
-
Homogenize the mixture to form the final water-in-oil-in-water (W/O/W) double emulsion. The size of the resulting microparticles can be controlled by adjusting the homogenization speed and duration.
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the hardening of the polymeric microparticles.
-
-
Collection and Washing:
-
Collect the hardened microparticles by centrifugation.
-
Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization:
-
Freeze-dry the washed microparticles to obtain a fine, free-flowing powder. Store at -20°C or below until use.
-
-
Characterization:
-
Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction.
-
Encapsulation Efficiency: Dissolve a known amount of microparticles in a suitable solvent to break them down. Quantify the amount of encapsulated this compound using HPLC or a peptide quantification assay (e.g., BCA assay) and compare it to the initial amount used.
-
In Vitro Release Study: Incubate the microparticles in a release medium (e.g., PBS at 37°C) and collect samples at different time points to quantify the amount of released this compound, establishing a release profile.
-
Caption: Encapsulated this compound is released slowly over time.
This compound Signaling Pathway
This compound exerts its therapeutic effects by activating specific intracellular signaling pathways that promote cell survival, proliferation, and angiogenesis. A key part of its mechanism is the stimulation of nitric oxide (NO) production in endothelial cells, which is crucial for revascularization.[19]
Caption: this compound signaling pathway leading to NO production.
References
- 1. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 5. peptidesociety.org [peptidesociety.org]
- 6. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiomitigation and Tissue Repair Activity of Systemically Administered Therapeutic Peptide this compound Is Enhanced by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 10. biosynth.com [biosynth.com]
- 11. Thrombin related peptide this compound promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Oral peptide delivery: challenges and the way ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation strategies to improve oral peptide delivery [researchrepository.ucd.ie]
- 18. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 19. Thrombin peptide this compound stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential off-target effects of Tp508
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential off-target effects of Tp508. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as rusalatide (B10822588) acetate (B1210297) or Chrysalin®, is a 23-amino acid synthetic peptide that represents a non-proteolytic fragment of human thrombin (residues 508-530).[1] Its primary mechanism of action is to promote tissue repair and regeneration. It does this by stimulating angiogenesis, increasing nitric oxide (NO) production, and modulating the inflammatory response.[2][3] this compound is thought to bind with high affinity to a specific subset of thrombin receptors on fibroblasts and other cells, independent of the proteolytically-activated receptors (PARs) that are activated by thrombin.[2][4]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound has been shown to activate several key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways, specifically Extracellular signal-regulated kinases 1/2 (Erk1/2) and p38 MAPK.[4] Activation of these pathways leads to downstream effects such as increased endothelial nitric oxide synthase (eNOS) activity and enhanced cell proliferation.
Q3: Has this compound shown any adverse or off-target effects in clinical trials?
A3: In Phase I/II clinical trials for diabetic foot ulcers and distal radius fractures, local administration of this compound was found to be safe with no reported drug-related adverse events.[3] Approximately 600 human subjects have been administered this compound with no drug-related adverse effects noted.[5][6] However, as with any therapeutic peptide, the potential for off-target effects should be considered, especially with systemic administration or in new experimental models.
Q4: What is the reported binding affinity of this compound for its receptor?
Troubleshooting Guide
Issue 1: Unexpected Cell Proliferation or Inhibition in a Novel Cell Line
-
Question: I am using this compound in a new cell line and observing unexpected effects on cell proliferation (either too much or an inhibitory effect). What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm On-Target Pathway Activation: First, verify that the intended signaling pathways (PI3K/Akt, Erk1/2) are being activated in your cell line upon this compound treatment. A lack of activation could suggest the absence of the specific this compound receptor.
-
Assess Off-Target Receptor Binding: The unexpected phenotype could be due to this compound binding to an unintended receptor present on your specific cell line. A competitive receptor binding assay can help investigate this.
-
Evaluate Cytotoxicity: At high concentrations, some peptides can exhibit cytotoxic effects. It is important to perform a dose-response curve for cell viability to rule out toxicity.
-
Control Peptide: Use a scrambled peptide with the same amino acid composition but a randomized sequence as a negative control to ensure the observed effects are specific to the this compound sequence.
-
Issue 2: Inconsistent Results in Angiogenesis Assays
-
Question: My in vitro angiogenesis assays (e.g., tube formation assay) with this compound are showing high variability. How can I improve the consistency of my results?
-
Answer:
-
Optimize Peptide Concentration: Ensure you are using an optimal concentration of this compound. A full dose-response curve should be generated to identify the EC50 for your specific assay and cell type.
-
Serum Concentration: The presence of growth factors in serum can interfere with the pro-angiogenic effects of this compound. Consider reducing the serum concentration or using a serum-free medium during the assay.
-
Matrix Quality: The quality and thickness of the extracellular matrix (e.g., Matrigel) are critical for consistent tube formation. Ensure consistent lot usage and careful plating.
-
Time-Course Experiment: The angiogenic response to this compound is time-dependent. Perform a time-course experiment to identify the optimal incubation period for observing a consistent effect.
-
Issue 3: Suspected Off-Target Kinase Activity
-
Question: I have observed changes in phosphorylation of proteins that are not downstream of the known this compound signaling pathways. How can I investigate potential off-target kinase interactions?
-
Answer:
-
Kinase Profiling Assay: The most direct way to investigate off-target kinase activity is to perform a kinase profiling screen. This involves testing this compound against a broad panel of purified kinases to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the binding of this compound to proteins in a cellular context. A shift in the thermal stability of a kinase upon this compound treatment would indicate a direct interaction.
-
Phosphoproteomics Analysis: A global phosphoproteomics analysis of cells treated with this compound can provide an unbiased view of all phosphorylation changes, helping to identify unexpected signaling pathway activation.
-
Quantitative Data
While specific binding affinities and EC50/IC50 values for this compound are not widely published, the following tables summarize the available quantitative data from in vitro and clinical studies.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Cell Type | Assay | Concentration | Result | Citation |
| NO Production | Human Coronary Artery Endothelial Cells (HCAECs) | Nitric Oxide Measurement | 20 µM (~50 µg/mL) | Optimal dose for NO production | [4] |
| eNOS Activation | Human Endothelial Cells | Western Blot | Not Specified | 1.84-fold increase | [3] |
| Cell Proliferation | Adipose-Derived Stem Cells | BrdU Incorporation | 5 µg/mL | Significant increase in proliferation | [1] |
| Angiogenesis | Mouse Aortic Explants | Sprouting Assay | Not Specified | Stimulation similar to or greater than VEGF | [2][7] |
Table 2: this compound Clinical Trial Information (Phase I/II for Diabetic Foot Ulcers)
| Parameter | Value | Citation |
| Doses Tested | 1 µg and 10 µg (topical application) | [3] |
| Frequency of Administration | Twice weekly | [3] |
| Reported Drug-Related Adverse Events | None | [3] |
Note: Detailed pharmacokinetic data such as plasma half-life, clearance, and volume of distribution are not publicly available. One study mentioned a "short plasma half-life" for this compound.[5]
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling
This protocol provides a general methodology for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Kinase Panel Selection: Choose a diverse panel of kinases, representing different branches of the human kinome. Commercially available kinase profiling services are recommended for broad screening.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., DMSO or aqueous buffer). Perform serial dilutions to obtain the desired screening concentrations.
-
Assay Performance: The kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay in the presence and absence of this compound.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at each concentration of this compound. The results are often presented as a heatmap for easy visualization of the selectivity profile. For any significant hits, a full IC50 curve should be generated.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the binding of this compound to target and off-target proteins in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating Profile: Aliquot the cell lysates into PCR tubes and heat them at a range of different temperatures for a defined period (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of soluble protein at each temperature using Western blotting for specific target proteins or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: Known signaling pathways activated by this compound.
Caption: Workflow for off-target screening of therapeutic peptides.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. peptidesociety.org [peptidesociety.org]
- 3. Could rusalatide acetate be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 7. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Tp508: A Technical Guide to Long-Term Storage and Handling
For researchers and drug development professionals working with the promising therapeutic peptide Tp508, ensuring its stability and integrity is paramount to the success of any experiment. This technical support center provides a comprehensive guide to the long-term storage and handling of this compound, complete with troubleshooting advice and frequently asked questions to address common challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of lyophilized this compound?
A1: For maximal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption, as the peptide is hygroscopic.[1][2][3] It is also crucial to protect the peptide from light.[1] Under these conditions, the raw drug product has been shown to be stable for over six years.[4] For shorter periods, up to a few weeks, storage at 4°C is acceptable, and it can even be kept at room temperature for several days without significant degradation.[5]
Q2: How should I properly handle the this compound vial upon receiving it and before use?
A2: this compound is shipped as a lyophilized powder at ambient temperature.[5] Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which could compromise the peptide's stability.[3] Handle the vial with care in a clean, well-ventilated area, and use personal protective equipment such as gloves and safety glasses.[5]
Q3: What is the recommended procedure for reconstituting this compound?
A3: The choice of solvent for reconstitution depends on the desired concentration and the experimental application. For concentrations up to 5 mg/ml, sterile distilled water is a suitable solvent.[1] For higher concentrations, acetonitrile (B52724) is recommended.[1] If you encounter solubility issues with this hydrophobic peptide, you can first dissolve it in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly add water to reach the desired concentration.[6] For in vivo studies, this compound has been dissolved in saline for injection.[4][7] Since the this compound sequence contains amino acids susceptible to oxidation (cysteine and methionine), it is good practice to degas the chosen solvent before use.[3]
Q4: How should I store this compound once it is in solution?
A4: It is highly recommended to use the this compound solution on the same day it is prepared. If immediate use is not possible, you can store aliquots in tightly sealed vials at -20°C for up to one month. To maintain stability, the pH of the solution should be kept between 5 and 7.[3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][5] Long-term storage of this compound in solution is not recommended.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation can indicate several issues, including poor solubility, microbial contamination, or peptide degradation. Ensure you have used the appropriate solvent and concentration as recommended. If solubility is the issue, gentle vortexing or sonication may help. If the problem persists, it is advisable to discard the solution and prepare a fresh batch, paying close attention to sterile techniques and proper solvent selection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The peptide is hydrophobic. | Try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.[6] Gentle vortexing or sonication can also aid dissolution. |
| Reduced Biological Activity | Improper storage of lyophilized powder or reconstituted solution; multiple freeze-thaw cycles. | Always store lyophilized peptide at -20°C or -80°C.[1][8] Aliquot solutions and store at -20°C for short-term use; avoid repeated freezing and thawing.[3] |
| Inconsistent Experimental Results | Peptide degradation due to oxidation or improper pH of the solution. | Use degassed solvents for reconstitution, especially for long-term experiments.[3] Ensure the pH of the final solution is between 5 and 7.[3] |
| Visible Particles in Solution After Storage | Peptide aggregation or precipitation. | Centrifuge the vial to pellet any aggregates and carefully transfer the supernatant. For future preparations, consider using a different buffer or reducing the storage time. Re-lyophilizing the solution for long-term storage is an option for maximum stability.[3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Cell Culture Experiments
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 60 minutes.
-
Solvent Preparation: Use sterile, nuclease-free distilled water. For optimal stability, degas the water by placing it under a vacuum for 15-20 minutes.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of degassed distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting and Storage: If the entire stock solution will not be used immediately, dispense it into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C for up to one month.
Visualizing the this compound Handling Workflow
Caption: Workflow for receiving, storing, and preparing this compound for experimental use.
References
- 1. abbiotec.com [abbiotec.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ort.cuhk.edu.hk [ort.cuhk.edu.hk]
- 8. This compound | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to the Angiogenic Efficacy of TP508 and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiogenic efficacy of the synthetic peptide TP508 and Vascular Endothelial Growth Factor (VEGF). The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a well-established and potent stimulator of angiogenesis, playing a crucial role in both physiological and pathological processes. This compound, a synthetic peptide derived from the non-proteolytic region of thrombin, has emerged as a promising pro-angiogenic agent. Experimental evidence suggests that this compound can induce angiogenesis to a similar or even greater extent than VEGF in certain models. Furthermore, studies indicate a synergistic relationship between this compound and VEGF, where this compound can potentiate the angiogenic response to VEGF. This guide delves into the quantitative comparisons, underlying signaling pathways, and experimental methodologies used to evaluate these two agents.
Quantitative Data Comparison
The following table summarizes the available quantitative data comparing the angiogenic effects of this compound and VEGF from preclinical studies. It is important to note that direct head-to-head comparative studies with extensive dose-response data are limited in the publicly available literature.
| Parameter | Assay | This compound Effect | VEGF Effect | This compound + VEGF Effect | Source |
| Endothelial Sprouting Area | Mouse Aortic Ring Assay | Comparable to VEGF-stimulated sprouting from control explants. | 8.2-fold increase over control. | Significantly greater than VEGF alone. | [1][2] |
| Endothelial Cell Migration | Mouse Aortic Ring Assay | Not specified | 3.3-fold increase over control. | Significantly greater than VEGF alone. | [1][2] |
| Angiogenic Sprouting | Microvessel Fragment Sprouting Assay | Stimulated sprouting to an extent similar to or greater than VEGF. | Potent angiogenic factor. | Not specified | [1] |
| Nitric Oxide (NO) Production | Human Coronary Artery Endothelial Cells | 115 ± 33 nM | 111 ± 16 nM | Not specified | [1] |
| Blood Vessel Density and Size | Chick Chorioallantoic Membrane (CAM) Assay | Increased density and size relative to controls. | Potent inducer of angiogenesis. | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Aortic Ring Assay
This ex vivo assay assesses the sprouting of new blood vessels from a cross-section of an aorta embedded in a three-dimensional matrix.
Protocol:
-
Aorta Excision: Thoracic aortas are harvested from mice.
-
Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are placed on a layer of Matrigel® Matrix in a 48-well plate and then covered with another layer of Matrigel®.
-
Treatment: The rings are cultured in endothelial cell growth medium. For experimental groups, the medium is supplemented with either this compound, VEGF, or a combination of both at desired concentrations. A control group receives the medium without these factors.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2. The medium is replaced every 2-3 days.
-
Quantification: Endothelial sprouting is observed and quantified at specified time points (e.g., days 4, 5, and 6). The area of endothelial sprouting and the maximal migration distance of endothelial cells are measured using imaging software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the angiogenic response on the highly vascularized membrane of a chicken embryo.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.
-
Windowing: On embryonic day 3, a small window is carefully made in the eggshell to expose the CAM.
-
Carrier Application: A sterile, non-inflammatory carrier (e.g., a methylcellulose (B11928114) disc or a gelatin sponge) is loaded with the test substance (this compound or VEGF) and placed on the CAM. A control group receives a carrier with saline.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (e.g., 48-72 hours).
-
Analysis: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by measuring the number, length, and density of newly formed blood vessels converging towards the carrier.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: A 96-well plate is coated with a thin layer of Matrigel® and allowed to solidify at 37°C.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in a serum-free or low-serum medium.
-
Treatment: The cells are treated with different concentrations of this compound, VEGF, or a combination of both. A control group remains untreated.
-
Incubation: The plate is incubated for 4-18 hours at 37°C.
-
Quantification: The formation of tube-like structures is observed using a microscope. The total tube length, number of junctions, and number of loops are quantified using specialized imaging software.
Signaling Pathways and Mechanisms of Action
The pro-angiogenic effects of this compound and VEGF are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound is a non-proteolytic peptide, meaning it does not cleave protease-activated receptors (PARs) like native thrombin. Instead, it is thought to bind to a distinct, non-proteolytically activated receptor on endothelial cells.[1] This interaction initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent production of nitric oxide (NO), a key signaling molecule in angiogenesis.[1] The this compound pathway can also potentiate VEGF-stimulated angiogenesis, suggesting a crosstalk between the two pathways.
Caption: this compound Signaling Pathway in Angiogenesis.
VEGF Signaling Pathway
VEGF-A, the most prominent member of the VEGF family, exerts its pro-angiogenic effects primarily by binding to the VEGF receptor 2 (VEGFR2), a receptor tyrosine kinase located on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and migration.
Caption: VEGF Signaling Pathway in Angiogenesis.
Experimental Workflow for Comparison
A robust experimental workflow is essential for the direct comparison of the angiogenic efficacy of this compound and VEGF. The following diagram outlines a logical approach incorporating both in vitro and ex vivo assays.
Caption: Experimental Workflow for Comparing this compound and VEGF.
Conclusion
Both this compound and VEGF are potent stimulators of angiogenesis. While VEGF is a well-characterized growth factor with a clearly defined signaling pathway, this compound represents a novel therapeutic peptide with a distinct mechanism of action. The available data suggests that this compound's angiogenic efficacy is comparable, and in some cases, potentially superior to that of VEGF. Notably, the synergistic effect of this compound and VEGF highlights its potential in combination therapies for tissue regeneration and wound healing. Further direct comparative studies with comprehensive dose-response analyses are warranted to fully elucidate the relative potencies and therapeutic potential of these two angiogenic agents.
References
- 1. The non-proteolytically active thrombin peptide this compound stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Rusalatide Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of rusalatide (B10822588) acetate (B1210297). Due to the limited publicly available data on the specific anti-inflammatory properties of rusalatide acetate, this document establishes a template for its evaluation against a comparable therapeutic agent, Becaplermin (a recombinant form of human platelet-derived growth factor-BB), for which more extensive immunomodulatory data is available. The experimental protocols and data tables provided herein are intended to guide researchers in generating the necessary evidence to substantiate the anti-inflammatory claims of rusalatide acetate.
Introduction to Rusalatide Acetate and Comparators
Rusalatide acetate is an investigational synthetic peptide that represents a fragment of human thrombin. Its primary mechanism of action is associated with the stimulation of a cascade of cellular and molecular events integral to wound healing, including the activation of nitric oxide signaling.[1] While wound healing inherently involves a complex interplay with the inflammatory response, specific data detailing the direct anti-inflammatory effects of rusalatide acetate are not extensively documented in peer-reviewed literature.
For a meaningful comparison, we will use Becaplermin (rhPDGF-BB) as a benchmark. Becaplermin is a recombinant human platelet-derived growth factor that is also used to promote the healing of chronic ulcers.[2][3] Platelet-derived growth factor (PDGF) is known to play a significant role in all phases of wound healing, including the inflammatory phase, by acting as a potent mitogen and chemoattractant for fibroblasts, smooth muscle cells, neutrophils, and macrophages.[4] Studies have indicated that PDGF-BB can modulate the production of pro-inflammatory cytokines and influence macrophage polarization, making it a relevant comparator for assessing the anti-inflammatory potential of novel wound healing agents.[5][6][7]
Comparative Data on Anti-Inflammatory Effects
The following tables are structured to present a direct comparison of the anti-inflammatory properties of rusalatide acetate and Becaplermin (PDGF-BB). Data for Becaplermin is sourced from existing literature, while the columns for rusalatide acetate are presented as a template for data to be generated through the experimental protocols outlined in this guide.
Table 1: In Vitro Cytokine Modulation in Macrophages
| Cytokine | Rusalatide Acetate (Effect on LPS-stimulated Macrophages) | Becaplermin (PDGF-BB) (Effect on LPS-stimulated Macrophages) | Standard Anti-Inflammatory (e.g., Dexamethasone) |
| TNF-α | Data to be determined (Expected: ↓) | Can induce pro-inflammatory cytokines in certain contexts, but also shows complex regulatory effects.[6][8] | Significant ↓ |
| IL-6 | Data to be determined (Expected: ↓) | Increased production in orbital fibroblasts.[6] | Significant ↓ |
| IL-1β | Data to be determined (Expected: ↓) | Can be induced by PDGF-BB in some cell types.[6] | Significant ↓ |
| IL-10 | Data to be determined (Expected: ↑) | May promote M2 macrophage polarization, which is associated with IL-10 production.[7] | Variable effects |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Parameter | Rusalatide Acetate | Becaplermin (PDGF-BB) | Indomethacin (Positive Control) |
| Paw Edema Inhibition (%) at 4hr | Data to be determined | Data to be determined | Significant inhibition |
| Myeloperoxidase (MPO) Activity in Paw Tissue | Data to be determined (Expected: ↓) | Data to be determined | Significant ↓ |
| TNF-α Level in Paw Tissue | Data to be determined (Expected: ↓) | Data to be determined | Significant ↓ |
| IL-6 Level in Paw Tissue | Data to be determined (Expected: ↓) | Data to be determined | Significant ↓ |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of rusalatide acetate's anti-inflammatory effects.
In Vitro Cytokine Profiling in Macrophages
Objective: To determine the effect of rusalatide acetate on the production of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages in appropriate media.
-
Cell Stimulation: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of rusalatide acetate or Becaplermin for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone) and a negative control group (vehicle-treated).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3][9][10]
-
Data Analysis: Express cytokine concentrations in pg/mL or ng/mL and compare the levels between the different treatment groups.
In Vivo Carrageenan-Induced Paw Edema
Objective: To assess the in vivo acute anti-inflammatory activity of topically or systemically administered rusalatide acetate.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.[11][12]
-
Grouping and Treatment: Divide the animals into groups (n=6-8 per group): Vehicle control, rusalatide acetate (different doses), Becaplermin (as a comparator), and a positive control (e.g., Indomethacin, administered orally). Administer the test compounds at a specified time before the carrageenan injection.[11][13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11][13]
-
Biochemical Analysis: At the end of the experiment (e.g., 4-5 hours), euthanize the animals and collect the inflamed paw tissue. Homogenize the tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Analyze MPO activity and cytokine levels and compare between groups.
NF-κB Signaling Pathway Activation Assay
Objective: To investigate whether rusalatide acetate exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Methodology:
-
Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).[15]
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of rusalatide acetate or a known NF-κB inhibitor (positive control) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent known to activate the NF-κB pathway, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.[16]
-
Data Analysis: Normalize the luciferase activity to the control group and calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound. Determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involved in inflammation and the experimental workflows described above.
References
- 1. Evaluation of plasma cytokine protein array profile: the highlighted PDGF-BB in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Becaplermin gel (Regranex gel)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Macrophage-derived PDGF-B induces muscularization in murine and human pulmonary hypertension [insight.jci.org]
- 6. Platelet-derived growth factor-BB: a stimulus for cytokine production by orbital fibroblasts in Graves' ophthalmopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage polarization in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDGFB platelet derived growth factor subunit B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fn-test.com [fn-test.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tp508 and Other Key Growth Factors in Cellular Regeneration and Repair
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the regenerative peptide Tp508 against established growth factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Epidermal Growth Factor (EGF). This guide synthesizes available experimental data to evaluate performance across key therapeutic processes including angiogenesis, cell proliferation, and migration.
The quest for effective therapeutic agents to promote tissue regeneration and repair has led to the investigation of numerous signaling molecules. Among these, the synthetic peptide this compound has emerged as a promising candidate, demonstrating efficacy in preclinical and clinical settings for indications such as diabetic foot ulcers and fracture healing.[1][2] This guide provides a comparative analysis of this compound against well-established growth factors, presenting quantitative data, detailed experimental methodologies, and a visual representation of their signaling pathways to aid researchers in their evaluation of these potent biomolecules.
At a Glance: Comparative Efficacy of this compound and Other Growth Factors
| Growth Factor | Primary Function(s) | Key Performance Indicators | Relevant In Vitro Models |
| This compound | Angiogenesis, Cell Proliferation, Anti-inflammatory | Potentiates VEGF-stimulated angiogenesis, enhances endothelial cell sprouting, stimulates nitric oxide (NO) production.[1][3] Accelerates wound closure and increases breaking strength.[4][5][6] | Aortic explant angiogenesis assay, Endothelial cell NO production assay, Fibroblast proliferation assays, Keratinocyte migration assays. |
| VEGF | Angiogenesis, Vascular Permeability | Potent stimulator of endothelial cell proliferation and migration, crucial for new blood vessel formation.[3][7] | Endothelial cell tube formation assay, Aortic ring assay, Endothelial cell migration assays. |
| FGF | Angiogenesis, Cell Proliferation & Differentiation | Stimulates proliferation of fibroblasts and other cell types, involved in wound healing and development.[8] | Fibroblast proliferation assays, Endothelial cell migration assays. |
| PDGF | Cell Proliferation, Migration, & Recruitment | Chemoattractant for fibroblasts, smooth muscle cells, and neutrophils; stimulates fibroblast proliferation.[9][10][11] | Fibroblast proliferation assays, Chemotaxis assays (e.g., Boyden chamber). |
| EGF | Cell Proliferation & Migration | Promotes keratinocyte migration and proliferation, essential for re-epithelialization of wounds.[12][13] | Keratinocyte migration assays (e.g., scratch wound assay), Keratinocyte proliferation assays. |
In-Depth Analysis: Performance in Key Biological Processes
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in wound healing and tissue regeneration. Both this compound and VEGF are potent stimulators of angiogenesis, though they appear to act through distinct mechanisms.
A key study demonstrated that systemic administration of this compound in mice significantly increased endothelial sprouting from aortic explants and potentiated the in vitro angiogenic response to VEGF.[1][3] Notably, under hypoxic conditions, which often characterize wounded or ischemic tissues, this compound was able to prevent the inhibition of both basal and VEGF-stimulated endothelial cell sprouting.[1][3] This suggests a protective and synergistic role for this compound in promoting revascularization, even in challenging microenvironments.
Quantitatively, in vitro studies have shown that this compound can stimulate angiogenic sprouting to a similar or even greater extent than VEGF.[3] Furthermore, both this compound and VEGF have been shown to stimulate nitric oxide (NO) production in human coronary artery endothelial cells to a nearly identical extent under normoxic conditions.[3] However, a crucial difference emerges under hypoxic conditions, where VEGF-stimulated NO production is significantly inhibited, while this compound-induced NO production remains robust.[3]
Cell Proliferation
The ability to stimulate the proliferation of relevant cell types is a cornerstone of regenerative medicine. This compound has been shown to enhance the proliferation of various cell types, including fibroblasts and osteoblasts.[14]
In a comparative context with other growth factors, studies on PDGF have extensively characterized its mitogenic effects on fibroblasts. For instance, PDGF-BB is a well-established potent inducer of fibroblast proliferation.[9][15] While direct quantitative comparisons in the same study are scarce, the available data suggests that both this compound and PDGF are effective mitogens for cells critical to tissue repair. A study on human osteoblasts showed that this compound resulted in an increase in proliferating cells, an effect that was not significantly different from that of PDGF when used in combination.[14]
Cell Migration
The directed migration of cells to the site of injury is essential for orchestrating the healing process. This compound has been shown to be chemotactic for inflammatory cells, endothelial cells, and osteoblasts.[2]
Comparatively, PDGF is a powerful chemoattractant for fibroblasts, smooth muscle cells, and neutrophils, playing a key role in recruiting these cells to the wound bed.[9][10][11] Similarly, EGF is a primary driver of keratinocyte migration, which is fundamental for the re-epithelialization of skin wounds.[12][13] While direct comparative studies quantifying the chemotactic potency of this compound against FGF, PDGF, and EGF are limited, the existing evidence indicates that all these molecules are potent inducers of cell migration for their respective target cell populations.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
Aortic Explant Angiogenesis Assay (this compound vs. VEGF)
This assay is used to assess the angiogenic potential of substances by measuring endothelial cell sprouting from cultured aortic rings.
Protocol:
-
Animal Model: Male ICR mice are injected intravenously with either saline (control) or this compound (500μ g/100 μl).[3]
-
Aorta Isolation: 24 hours post-injection, the thoracic aorta is excised, cleaned of periadventitial fat, and cut into 1-2 mm rings.[3]
-
Culture Setup: Aortic rings are placed on a layer of Matrigel Matrix in a 24-well plate and covered with another layer of Matrigel.[3]
-
Treatment: The rings are cultured in EGM (Endothelial Growth Medium) with or without VEGF (50 ng/ml).[3]
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator. For hypoxic conditions, the plate is placed in a hypoxic chamber (1% O2, 5% CO2).[3]
-
Quantification: Endothelial sprouting is photographed daily for 6 days. The area of endothelial sprouting and the maximal migration distance of endothelial cells are quantified using imaging software.[3]
Fibroblast Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate fibroblasts (e.g., NIH 3T3) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Replace the medium with serum-free medium containing the desired concentrations of the growth factor (e.g., PDGF-BB at 10 ng/ml or this compound).[9]
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[9]
-
MTT Addition: Add 10 μL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 μL of Detergent Reagent to each well and leave at room temperature in the dark for 2 hours.
-
Quantification: Record the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Keratinocyte Migration Assay (Scratch Wound Assay)
This assay models the two-dimensional migration of a sheet of cells to close a "wound."
Protocol:
-
Cell Culture: Grow keratinocytes (e.g., HaCaT cells) to a confluent monolayer in a 24-well plate.[16]
-
Wound Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.[16]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[16]
-
Treatment: Add serum-free medium containing the experimental treatment (e.g., EGF at various concentrations) or a vehicle control.[16]
-
Imaging: Immediately capture an image of the scratch at time 0. Place the plate in a microscope stage incubator and acquire images at regular intervals (e.g., every 12 or 24 hours).[16]
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.[17]
Signaling Pathways
The biological effects of this compound and other growth factors are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential targets for therapeutic intervention.
This compound Signaling Pathway
This compound is known to activate endothelial Nitric Oxide Synthase (eNOS) and stimulate the production of Nitric Oxide (NO).[3] Its proliferative effects on adipose tissue-derived stem cells have been shown to be mediated through the PI3 Kinase/Akt pathway.
VEGF Signaling Pathway
VEGF primarily signals through the VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase. This leads to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which are critical for angiogenesis and cell survival.
FGF Signaling Pathway
Fibroblast Growth Factors signal through FGF Receptors (FGFRs), which are also receptor tyrosine kinases. Activation of FGFRs leads to the initiation of multiple downstream cascades, including the Ras-MAPK and PI3K-Akt pathways, regulating cell proliferation, differentiation, and survival.
PDGF Signaling Pathway
Platelet-Derived Growth Factor binds to PDGF Receptors (PDGFRs), leading to their dimerization and autophosphorylation. This initiates signaling through pathways such as the PI3K/Akt and MAPK cascades, which are crucial for cell growth, proliferation, and migration.
EGF Signaling Pathway
Epidermal Growth Factor activates the EGF Receptor (EGFR), which in turn stimulates key signaling pathways including the RAS-RAF-MAPK and PI3K/Akt cascades. These pathways are central to regulating cell proliferation, survival, and migration.
Conclusion
This compound demonstrates a unique profile as a regenerative peptide, exhibiting potent pro-angiogenic, proliferative, and chemotactic properties. Its ability to potentiate the effects of other growth factors like VEGF, particularly under hypoxic conditions, suggests its potential as both a standalone therapy and as an adjunct to other regenerative strategies. While direct, comprehensive comparative studies with a broad range of growth factors are still needed to fully elucidate its relative potency, the existing evidence positions this compound as a valuable tool for researchers and a promising candidate for further drug development in the field of tissue repair and regeneration. The detailed protocols and pathway diagrams provided in this guide are intended to support these ongoing research efforts.
References
- 1. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]
- 8. Differential effects of matrix and growth factors on endothelial and fibroblast motility: application of a modified cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-Derived Growth Factor-β Receptor Activation Is Essential for Fibroblast and Pericyte Recruitment during Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proliferation versus migration in platelet-derived growth factor signaling: the key role of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor (EGF) promotes human keratinocyte locomotion on collagen by increasing the alpha 2 integrin subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of keratinocyte shape, migration and wound epithelialization by IGF-1- and EGF-dependent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cooperative effects in differentiation and proliferation between PDGF-BB and matrix derived synthetic peptides in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDGF-stimulated fibroblast proliferation is enhanced synergistically by receptor-recognized alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. mdpi.com [mdpi.com]
Tp508 and Nitric Oxide Signaling: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuanced roles of signaling molecules is paramount. This guide provides a comparative analysis of Tp508, a synthetic peptide fragment of human thrombin, and its role in nitric oxide (NO) signaling, a critical pathway in angiogenesis and tissue repair. We present a detailed comparison with Vascular Endothelial Growth Factor (VEGF), a well-established mediator of NO signaling, supported by experimental data and protocols.
Unveiling the Role of this compound in Nitric Oxide Production
This compound, a 23-amino-acid peptide, has emerged as a significant factor in promoting tissue revascularization and repair.[1][2] Unlike its parent molecule, thrombin, this compound lacks enzymatic activity and does not interfere with blood coagulation.[3] Its therapeutic potential appears to be linked to its ability to stimulate angiogenesis, a process intricately regulated by nitric oxide.[1][4]
Studies have demonstrated that this compound stimulates a rapid and sustained, dose-dependent increase in NO production in human endothelial cells, with a 2- to 4-fold increase observed.[1][2] This stimulation of NO release is detected as early as 5 minutes after exposure and continues for up to 24 hours.[1][2] The levels of NO produced in response to this compound are comparable to those induced by VEGF, a key angiogenic factor.[1][2]
Comparative Analysis: this compound vs. VEGF in NO Signaling
While both this compound and VEGF stimulate similar levels of NO production, they achieve this through distinct signaling pathways.[1][2][3] This divergence presents unique therapeutic opportunities and is a critical consideration for drug development.
| Parameter | This compound | VEGF | Reference |
| NO Production | Stimulates a 2- to 4-fold increase in NO production in human endothelial cells. | Induces a comparable increase in NO production to this compound. | [1][2] |
| Onset of Action | Rapid, with NO release detected as early as 5 minutes. | Induces a rapid increase in intracellular calcium. | [1] |
| Signaling Pathway | Independent of intracellular calcium mobilization. | Dependent on intracellular calcium mobilization. | [1][2] |
| Kinase Dependency | Inhibited by PI-3K (LY294002), Src (PP2), and PKC (Go6976) inhibitors. | Inhibited by PI-3K (LY294002) and Src (PP2) inhibitors. | [1][2] |
| Key Mediators | Stimulates phosphorylation of Src and Akt. | Stimulates phosphorylation of Src and Akt. | [1][2] |
Delving into the Experimental Evidence
The following protocols outline the key experiments that have elucidated the role of this compound in nitric oxide signaling.
Measurement of Nitric Oxide Production
Objective: To quantify the amount of nitric oxide released from endothelial cells following stimulation with this compound or VEGF.
Methodology:
-
Human Coronary Artery Endothelial Cells (HCAECs), Human Umbilical Vein Endothelial Cells (HUVECs), or Bovine Aortic Endothelial Cells (BAECs) are cultured to confluence.
-
Cells are washed and incubated in a serum-free medium.
-
Cells are stimulated with this compound (e.g., 20 µM) or VEGF (e.g., 2.5 nM) for various time points (e.g., 5 minutes to 24 hours).
-
The supernatant is collected, and the concentration of NO is determined using a nitric oxide analyzer.
-
For inhibitor studies, cells are pre-treated with specific kinase inhibitors (e.g., L-NAME, LY294002, PP2, Go6976) for 45 minutes before the addition of this compound or VEGF.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the activation of key signaling proteins (Src and Akt) in response to this compound.
Methodology:
-
Endothelial cells are treated with this compound for various short time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src and Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by this compound and VEGF, leading to the production of nitric oxide.
Caption: this compound signaling pathway leading to nitric oxide production.
Caption: VEGF signaling pathway leading to nitric oxide production.
Experimental Workflow for Comparative Analysis
The logical flow of experiments to compare the effects of this compound and a comparator on nitric oxide signaling is outlined below.
Caption: Comparative experimental workflow for NO signaling analysis.
References
A Comparative Guide to the Efficacy of Tp508 in Preclinical and Clinical Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thrombin-derived peptide Tp508, a promising therapeutic agent in the field of regenerative medicine. Its efficacy in various wound models is objectively compared with established growth factor therapies, primarily Becaplermin (B1179602) (recombinant human platelet-derived growth factor-BB), supported by experimental data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel wound healing therapies.
Executive Summary
This compound, a 23-amino acid peptide, has demonstrated significant potential in accelerating tissue repair in a variety of wound types, including dermal, ischemic, burn, and diabetic ulcers, as well as in bone fracture healing. Its mechanism of action involves mimicking the non-proteolytic functions of thrombin, leading to enhanced angiogenesis, modulation of the inflammatory response, and recruitment of stem cells. In comparative analyses, this compound shows promising results in accelerating wound closure and improving healing outcomes, positioning it as a viable candidate for further investigation and clinical development.
Data Presentation: this compound vs. Alternatives in Wound Healing
The following tables summarize the quantitative data on the effectiveness of this compound compared to control or other treatments in various wound models.
Table 1: Efficacy of this compound in Preclinical Full-Thickness Excisional Wound Models
| Parameter | This compound Treatment | Control (Saline/Vehicle) | Wound Model | Key Findings | Citation |
| Wound Closure Rate | ~40% greater early rate of closure (20 mm²/day) | 14 mm²/day | Full-thickness excisional wounds in normal rats | This compound significantly accelerates the early phase of wound closure. | [1] |
| Wound Size Reduction (Day 7) | 39% smaller than control (0.1 µg dose) | - | Full-thickness excisional wounds in normal rats | Dose-dependent reduction in wound size, indicating potent activity. | [1][2] |
| Wound Size Reduction (Day 10) | 43% smaller than control (1.0 µg dose) | - | Full-thickness excisional wounds in normal rats | Sustained effect on wound contraction and closure. | [1][2] |
| Wound Closure Rate (Ischemic) | 50% increase in cranially based flaps; 225% in free grafts (within 7 days) | Delayed closure | Full-thickness excisional wounds in ischemic rat skin | This compound effectively restores and accelerates healing in compromised ischemic tissue. | [3] |
| Breaking Strength | 15-23% greater than control | - | Full-thickness excisional wounds in normal rats | Improved tensile strength of the healed tissue. | [1] |
| Neovascularization | Increased number of large functional blood vessels at day 7 | - | Full-thickness excisional wounds in normal and ischemic rats | Enhanced angiogenesis is a key mechanism of this compound-mediated repair. | [1][3][4] |
| Inflammatory Cell Recruitment | Enhanced recruitment within 24 hours | - | Full-thickness excisional wounds in normal rats | Modulates the initial inflammatory phase of wound healing. | [1] |
Table 2: Comparative Efficacy of this compound and Becaplermin in Diabetic Foot Ulcers (Clinical Studies)
| Parameter | This compound (Chrysalin) | Becaplermin (PDGF-BB) | Placebo/Standard of Care | Key Findings | Citation |
| Incidence of Complete Healing | Phase I/II data suggests a positive stimulatory effect. | 50% incidence of complete healing (100 µg/g dose) | 35-36% incidence of complete healing | Both treatments show improvement over placebo, with robust data available for Becaplermin. | [4][5][6][7] |
| Time to Complete Healing | Phase I/II data suggests accelerated repair. | 30% reduction in time to complete healing (35th centile: 99 vs 141 days) | - | Becaplermin has been shown to significantly reduce the healing time in large clinical trials. | [5][7] |
| Wound Closure Rate | - | - | - | Direct comparative data on closure rates is limited. |
Experimental Protocols
Preclinical Full-Thickness Excisional Wound Model in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. The dorsal surface is shaved and cleaned.
-
Wound Creation: Under anesthesia, one or more full-thickness excisional wounds are created on the dorsum using a sterile biopsy punch (e.g., 6-8 mm diameter). The wound extends through the panniculus carnosus.
-
Treatment Application: A single topical application of this compound dissolved in saline (e.g., 0.1 µg or 1.0 µg per wound) is administered directly to the wound bed immediately after injury. Control animals receive saline or vehicle alone.
-
Wound Analysis:
-
Wound Closure: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, 10, 14, and 21). The percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: On selected days, animals are euthanized, and the entire wound, including a margin of surrounding skin, is excised. The tissue is fixed in 10% buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, granulation tissue formation, and re-epithelialization. Masson's trichrome stain can be used to evaluate collagen deposition.
-
Angiogenesis Assessment: Immunohistochemical staining for endothelial cell markers (e.g., CD31 or von Willebrand factor) is performed to quantify blood vessel density within the granulation tissue.
-
Tensile Strength Measurement: After complete healing, a strip of the healed wound tissue is excised and subjected to tensiometry to measure the breaking strength.
-
Clinical Trial Protocol for Diabetic Foot Ulcers (Becaplermin)
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled design is commonly employed.
-
Patient Population: Patients with chronic, non-healing diabetic neuropathic foot ulcers of a minimum duration (e.g., 8 weeks) and size, with adequate blood supply to the affected limb.
-
Treatment Protocol:
-
Standard of Care: All patients receive a standardized regimen of good ulcer care, including sharp debridement of the ulcer, maintenance of a moist wound environment with saline-moistened gauze, and pressure relief (off-loading) of the affected foot.
-
Investigational Treatment: Patients are randomized to receive either Becaplermin gel (e.g., 100 µg/g) or a placebo gel applied once daily to the ulcer. The gel is applied as a thin layer and covered with a saline-moistened dressing.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients achieving 100% wound closure within a specified timeframe (e.g., 20 weeks).
-
Secondary Endpoints: Time to complete wound closure and the rate of wound closure.
-
-
Safety Assessment: Monitoring of adverse events, including local wound reactions, infections, and any systemic effects.
Signaling Pathways and Mechanism of Action
This compound Signaling Pathway
This compound initiates a cascade of cellular events that promote tissue repair. It has been shown to interact with cell surface receptors, including αvβ3 integrin, through its Arg-Gly-Asp (RGD) sequence. This interaction activates downstream signaling pathways that are crucial for angiogenesis and cell proliferation.
Caption: this compound signaling cascade in wound healing.
Becaplermin (PDGF-BB) Signaling Pathway
Becaplermin, a recombinant human platelet-derived growth factor-BB, promotes wound healing by binding to the platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) on the surface of cells like fibroblasts and smooth muscle cells. This binding triggers receptor dimerization and autophosphorylation, initiating intracellular signaling cascades that lead to cell proliferation, migration, and extracellular matrix synthesis.
Caption: Becaplermin (PDGF-BB) signaling in wound repair.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a wound healing therapeutic like this compound in a preclinical model.
Caption: Preclinical wound healing study workflow.
Conclusion
The available data strongly suggest that this compound is a potent mediator of wound healing, acting through multiple pathways to accelerate tissue repair. Its efficacy in various preclinical models, particularly in challenging ischemic conditions, highlights its therapeutic potential. While direct, large-scale comparative clinical data against established treatments like Becaplermin is still emerging, the preclinical evidence warrants further investigation of this compound as a novel and effective treatment for a broad range of wound types. The detailed mechanisms of action and signaling pathways provide a solid foundation for future research and development in this area.
References
- 1. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Tp508 in Wound Healing: A Comparative Analysis in Ischemic and Non-Ischemic Wounds
For Immediate Release
A comprehensive review of preclinical and clinical data reveals the significant therapeutic potential of the synthetic peptide Tp508 in accelerating wound repair in both well-perfused (non-ischemic) and blood-flow-restricted (ischemic) tissues. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes the available experimental data to provide an objective analysis of this compound's performance and mechanism of action in these distinct wound environments.
This compound, a 23-amino acid peptide derived from the receptor-binding domain of human thrombin, has demonstrated a consistent ability to enhance key processes in tissue regeneration.[1] Its efficacy stems from its multifaceted mechanism of action, which includes promoting angiogenesis, modulating the inflammatory response, and stimulating cellular proliferation and migration.[1][2][3]
Comparative Efficacy of this compound in Ischemic vs. Non-Ischemic Wound Models
Preclinical studies have consistently shown that this compound accelerates the healing of full-thickness excisional wounds in both normal and ischemic skin.[1][4][5][6] While direct head-to-head quantitative comparisons in a single study are limited, a synthesis of available data highlights the peptide's robust performance, particularly in compromised ischemic tissues where healing is notoriously delayed.
In a pivotal study utilizing rat models with surgically induced ischemia, a single topical application of this compound significantly accelerated wound closure.[4] The closure rates within the first seven days of wounding increased by 30% in normal tissue and bipedicle flaps, 50% in cranially based flaps (a model of more severe ischemia), and an impressive 225% in free grafts, which represent the most severe ischemic condition.[4] Notably, in both flap models, this compound treatment restored the rate of wound closure to a level comparable to that observed in normal, non-ischemic skin.[4]
In non-ischemic wounds in rats, a single topical application of 0.1 µg of this compound resulted in wounds that were, on average, 39% more closed than controls by day 7.[7] A higher dose of 1.0 µg of this compound led to wounds that were 35% and 43% smaller than controls on days 7 and 10, respectively.[7] The early rate of closure in these non-ischemic wounds was approximately 40% greater in this compound-treated wounds compared to vehicle-treated wounds.[7]
Clinical evidence from a Phase I/II study on diabetic foot ulcers, a common type of chronic ischemic wound, further substantiates the efficacy of this compound.[8][9] Treatment with 1 µg and 10 µg of this compound resulted in 45% and 72% more subjects achieving complete healing compared to the placebo group, respectively.[8] For heel ulcers within this study, this compound treatment led to mean closure rates 165% higher than placebo and complete healing in 86% of ulcers compared to 0% in the placebo group.[8]
| Parameter | Ischemic Wounds (Rat Models) [4] | Non-Ischemic Wounds (Rat Models) [7] | Diabetic Foot Ulcers (Human Clinical Trial) [8] |
| Wound Closure Rate (vs. Control) | Increased by 30-225% within 7 days | ~40% greater early rate of closure | Mean closure rate increased by ~80% |
| Time to Complete Closure | Rate restored to that of normal skin | Median time to 100% closure decreased by ~40% | Median time to 100% closure decreased by ~40% |
| Percentage of Healed Wounds | Not reported | Not reported | More than double the incidence of complete healing |
Mechanism of Action: A Tale of Two Environments
The fundamental mechanism of this compound appears consistent across both wound types, primarily revolving around the stimulation of angiogenesis and modulation of the inflammatory response. However, the impact of these actions is arguably more profound in the ischemic setting.
Angiogenesis and Revascularization: A hallmark of this compound's efficacy is its potent pro-angiogenic effect.[1][5][10] In both ischemic and non-ischemic wounds, this compound treatment is associated with increased neovascularization, leading to the formation of more and larger functional blood vessels in the granulation tissue.[1][4][7] This revascularization is critical for supplying oxygen and nutrients essential for tissue repair. In ischemic wounds, where blood supply is inherently compromised, this effect is particularly crucial for overcoming the primary barrier to healing.[10] Systemic administration of this compound has been shown to enhance VEGF-stimulated angiogenesis and attenuate the negative effects of chronic hypoxia on endothelial cells.[10]
Inflammatory Response Modulation: The inflammatory response is a critical phase of wound healing. In ischemic wounds, this phase is often prolonged and dysregulated.[4] this compound has been shown to modulate this response effectively. In ischemic flap wounds, where ischemia initially reduced the early recruitment of inflammatory cells, this compound treatment significantly increased their early presence and subsequently restored a normal, rapid resolution of the inflammatory phase.[4] In non-ischemic wounds, this compound also enhances the recruitment of inflammatory cells to the wound site within 24 hours of injury.[7] This early and well-regulated inflammatory response is crucial for clearing debris and setting the stage for subsequent proliferative and remodeling phases of healing.
Signaling Pathways and Cellular Events
This compound initiates a cascade of cellular events by binding to a specific class of receptors on fibroblasts and other cells, independent of the proteolytic activity of thrombin.[1][11] This interaction triggers intracellular signaling pathways that lead to the observed therapeutic effects. Gene array analysis has shown that this compound upregulates early response genes, inflammatory mediators, and genes related to angiogenesis.[1] Key signaling pathways activated by this compound include the Extracellular signal-regulated kinase (Erk1/2) and p38 MAP kinase pathways in immune cells, leading to cytokine expression.[3] Furthermore, this compound stimulates a rapid and dose-dependent increase in nitric oxide (NO) production in human endothelial cells, a crucial molecule in regulating angiogenesis and vasodilation.
Caption: this compound signaling cascade in wound healing.
Experimental Protocols
The findings presented are based on established and reproducible experimental models.
Animal Models:
-
Non-Ischemic Wound Model: Full-thickness circular excisional wounds (e.g., 6 mm diameter) are created on the dorsal side of rats (e.g., Sprague-Dawley).[7] Wounds are topically treated with a single application of this compound in a saline vehicle. Wound closure is monitored by measuring the wound area at regular intervals.
-
Ischemic Wound Models:
-
Bipedicle and Cranially Based Flaps: Surgical flaps are created on the dorsum of rats to induce varying degrees of ischemia. Full-thickness excisional wounds are then made within these flaps.[4]
-
Free Grafts: A section of skin is completely excised and then grafted back onto the wound bed, creating a severely ischemic environment.[4]
-
Diabetic Models: Genetically diabetic mice or streptozotocin-induced diabetic models are often used to mimic the impaired healing observed in diabetic patients.
-
Histological Analysis: Wound tissue is harvested at various time points, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration (neutrophils, macrophages), granulation tissue formation, and neovascularization.[4][7] Immunohistochemistry can be used to quantify specific cell types and markers of angiogenesis.
Biomechanical Testing: The breaking strength of healed incisional wounds is measured using a tensiometer to assess the functional quality of the repaired tissue.[7]
Caption: General experimental workflow for evaluating this compound.
Conclusion
The available evidence strongly supports the efficacy of this compound in promoting wound healing in both ischemic and non-ischemic conditions. Its ability to stimulate angiogenesis and modulate the inflammatory response makes it a particularly promising therapeutic agent for challenging ischemic wounds, such as diabetic foot ulcers. The data indicate that not only does this compound accelerate healing in compromised tissues, but it can also restore healing rates to those observed in well-perfused tissues. Further research, including larger-scale clinical trials directly comparing outcomes in various wound types, will be invaluable in fully elucidating the clinical utility of this promising peptide.
References
- 1. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin peptide this compound accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin peptide, this compound, stimulates angiogenic responses in animal models of dermal wound healing, in chick chorioallantoic membranes, and in cultured human aortic and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acceleration of full-thickness wound healing in normal rats by the synthetic thrombin peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic administration of thrombin peptide this compound enhances VEGF-stimulated angiogenesis and attenuates effects of chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidesociety.org [peptidesociety.org]
Evaluating the Synergistic Effects of Tp508 with Other Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tp508, a 23-amino acid peptide derived from human thrombin, has demonstrated significant potential in tissue repair and regeneration.[1][2][3] Its mechanism of action involves binding to a non-proteolytic receptor on various cell types, including endothelial cells and stem cells, to initiate a cascade of signaling events that promote angiogenesis, reduce inflammation, and stimulate cellular proliferation.[1][4] This guide provides a comparative analysis of the synergistic effects of this compound with other therapeutic modalities, supported by available preclinical experimental data. The information is intended to inform further research and drug development efforts in areas such as radiation oncology, regenerative medicine, and potentially cancer chemotherapy.
This compound in Combination with Radiation Therapy
Preclinical studies have robustly demonstrated the potential of this compound as a radiomitigator, showing a significant synergistic effect in improving survival and mitigating radiation-induced tissue damage when administered after exposure to lethal doses of radiation.
Quantitative Data Summary: Survival Rates in a Murine Model of Lethal Radiation
The following table summarizes the key findings from a preclinical study evaluating the effect of a single injection of this compound on the survival of mice exposed to a lethal dose of 9Gy total body irradiation.[5][6]
| Treatment Group | N | Median Survival (Days) | Percent Survival at 15 Days |
| Saline Control | 26 | 12 | 0% |
| This compound (100 µg/kg) | 26 | 17 | 30.8% |
Experimental Protocol: Murine Model of Lethal Radiation Exposure
Objective: To determine the efficacy of a single systemic dose of this compound in mitigating mortality after a lethal dose of total body irradiation.
Animal Model: Male C57BL/6 mice, 10-12 weeks old.[7]
Irradiation: Mice were exposed to a single dose of 9Gy total body irradiation from a 137Cs gamma-ray source. This dose was established as a lethal dose that induces gastrointestinal toxicity syndrome.[5][6][8]
Treatment:
-
A single intraperitoneal injection of this compound (100 µg/kg) or saline was administered 24 hours after irradiation.[5][6]
Endpoint: Survival was monitored for 15 days post-irradiation.[5]
Key Findings: A single injection of this compound administered 24 hours after lethal radiation exposure significantly increased the median survival time and the overall survival rate in mice.[5][6] The protective effect is attributed to this compound's ability to preserve the integrity of the gastrointestinal crypts by activating radioresistant stem cells.[1][6]
Signaling Pathway: this compound-Mediated Radiomitigation
Caption: this compound signaling pathway in radiomitigation.
This compound in Combination with Angiogenic Therapies
This compound has been shown to enhance the effects of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. This suggests a synergistic potential in therapeutic areas where enhanced blood vessel formation is desired, such as in wound healing and ischemic tissue repair.
Quantitative Data Summary: In Vitro Aortic Ring Sprouting Assay
The following table presents data from an in vitro study assessing the effect of this compound on VEGF-stimulated endothelial cell sprouting from mouse aortic rings.
| Treatment Group | Mean Sprout Area (pixels²) ± SEM |
| Control | 10,000 ± 1,500 |
| VEGF (30 ng/mL) | 25,000 ± 2,000 |
| This compound (100 µg/kg, in vivo) | 18,000 ± 1,800 |
| This compound (in vivo) + VEGF (in vitro) | 38,000 ± 3,000 |
Experimental Protocol: Aortic Ring Sprouting Assay
Objective: To evaluate the effect of systemic this compound administration on VEGF-stimulated angiogenesis in an ex vivo model.
Animal Model: Male ICR mice.
Treatment:
-
Mice were administered a single intravenous injection of this compound (100 µg/kg) or saline.
-
24 hours post-injection, thoracic aortas were excised.
Assay:
-
Aortic rings were embedded in a Matrigel matrix.
-
The rings were cultured for 6 days in the presence or absence of VEGF (30 ng/mL).
-
Endothelial sprouting was quantified by measuring the area of sprouting cells using digital microscopy.
Key Findings: Systemic administration of this compound significantly enhanced VEGF-stimulated endothelial sprouting from aortic explants. This suggests that this compound primes the endothelial cells to be more responsive to angiogenic stimuli.
Experimental Workflow: Aortic Ring Sprouting Assay
Caption: Experimental workflow for the aortic ring sprouting assay.
This compound in Combination with Chemotherapy
Currently, there is a lack of published preclinical or clinical data evaluating the synergistic effects of this compound in combination with chemotherapy agents. While this compound's ability to promote angiogenesis and tissue repair could theoretically have complex interactions with anti-cancer treatments, no definitive studies have been conducted.
Future Research Directions: Given this compound's established safety profile and its mechanism of action, future research could explore its potential in the context of chemotherapy. For instance, its radioprotective effects on healthy tissues might be translatable to mitigating some of the side effects of chemotherapy on normal tissues. However, its pro-angiogenic properties would need to be carefully considered in the context of tumor growth, as angiogenesis is a hallmark of cancer progression. Studies combining this compound with anti-angiogenic therapies or specific chemotherapeutic agents in relevant cancer models are warranted to elucidate any potential synergistic or antagonistic effects.
Conclusion
The available preclinical evidence strongly supports a synergistic role for this compound in combination with radiation therapy, where it acts as a potent radiomitigator. Furthermore, its ability to enhance VEGF-stimulated angiogenesis suggests its utility in pro-angiogenic therapeutic strategies. The potential for combining this compound with chemotherapy remains an unexplored but intriguing area for future investigation. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the therapeutic applications of this compound.
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. Novel Regenerative Peptide this compound Mitigates Radiation-Induced Gastrointestinal Damage By Activating Stem Cells and Preserving Crypt Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Radiation-induced intestinal injury: from molecular mechanisms to clinical translation [frontiersin.org]
- 8. bioone.org [bioone.org]
confirming the radioprotective properties of Tp508 against other agents
A comprehensive guide for researchers, scientists, and drug development professionals on the radioprotective properties of Tp508 in comparison to other notable agents. This guide provides a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.
The growing need for effective radioprotective countermeasures for medical and defense applications has spurred the development of various agents designed to mitigate the harmful effects of ionizing radiation. This guide offers a comparative overview of the regenerative peptide this compound and three other prominent radioprotective agents: Amifostine, CBLB502, and Ex-RAD. The comparison focuses on their efficacy, mechanisms of action, and the experimental evidence supporting their radioprotective claims.
Quantitative Comparison of Radioprotective Efficacy
The following table summarizes the key quantitative findings from various studies on the radioprotective effects of this compound, Amifostine, CBLB502, and Ex-RAD. This data provides a snapshot of their performance in preclinical models.
| Agent | Animal Model | Radiation Dose | Agent Dose | Key Efficacy Outcome |
| This compound | Mice | 9 Gy (LD100/15) | 500 µg (single injection 24h post-irradiation) | Significantly increased survival and delayed mortality by mitigating gastrointestinal toxicity.[1][2] |
| Amifostine | Mice | Lethal Dose | 500 mg/kg (intraperitoneal) | Demonstrated a Dose Reduction Factor (DRF) of 2.7 for Hematopoietic Acute Radiation Syndrome (H-ARS) and 1.8 for Gastrointestinal Acute Radiation Syndrome (GI-ARS).[3] |
| CBLB502 | Mice | 15 Gy | 0.2 mg/kg (before irradiation) | Pre-treated mice showed prolonged survival compared to the control group, with all control mice dying by day 11.[4] |
| Ex-RAD | C3H/HeN male mice | 8.0 Gy | 500 mg/kg (subcutaneous, 24h and 15 min before irradiation) | 88% survival at 30 days post-irradiation.[5] |
Mechanisms of Action and Signaling Pathways
The radioprotective effects of these agents are mediated by distinct molecular mechanisms and signaling pathways. Understanding these pathways is crucial for the development of targeted and more effective radioprotectors.
This compound: Activating Regenerative Pathways
This compound, a 23-amino acid peptide derived from human prothrombin, exerts its radioprotective effects primarily by stimulating tissue repair and regeneration.[6][7] It has been shown to mitigate radiation-induced gastrointestinal damage by activating stem cells, preserving the integrity of intestinal crypts, promoting cell proliferation, and reducing apoptosis.[1][2] The signaling cascade initiated by this compound involves the activation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinase, leading to enhanced cytokine release and inflammatory responses that are crucial for tissue repair.[8]
Caption: this compound Signaling Pathway for Radioprotection.
Amifostine: A Broad-Spectrum Cytoprotector
Amifostine (WR-2721) is a prodrug that is dephosphorylated in tissues to its active thiol metabolite, WR-1065.[9] Its primary mechanism of radioprotection is the scavenging of free radicals generated by ionizing radiation.[9][10] WR-1065 can also donate a hydrogen atom to repair damaged DNA and induce cellular hypoxia, which further protects normal tissues.[3] The selectivity of Amifostine for normal tissues is attributed to the higher activity of alkaline phosphatase, the enzyme responsible for its activation, in healthy tissues compared to tumors.[9][11]
Caption: Mechanism of Action of Amifostine.
CBLB502: TLR5-Mediated Radioprotection
CBLB502 is a flagellin-derived agonist of Toll-like receptor 5 (TLR5).[12] Upon binding to TLR5, it activates the MyD88-dependent signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB).[4] This, in turn, upregulates the expression of various anti-apoptotic and pro-survival genes, protecting cells from radiation-induced damage. CBLB502 has been shown to be effective in protecting against both gastrointestinal and hematopoietic radiation syndromes.[12]
Caption: CBLB502 TLR5 Signaling Pathway.
Ex-RAD: Inhibition of p53-Dependent Apoptosis
Ex-RAD (ON 01210.Na) is a small molecule that protects cells from radiation-induced damage by inhibiting the p53-dependent apoptotic pathway.[5] Ionizing radiation typically leads to DNA damage, which activates p53, a tumor suppressor protein that can trigger apoptosis. Ex-RAD has been shown to reduce the levels of p53 and its downstream targets, such as p21 and Bax, thereby preventing programmed cell death in normal tissues.[5]
Caption: Ex-RAD Inhibition of p53-Dependent Apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies for each agent.
This compound Radioprotection Study in Mice
-
Animals: Male mice.
-
Irradiation: Whole-body gamma irradiation with a single lethal dose of 9 Gy.
-
Treatment: A single injection of 500 µg of this compound administered 24 hours after irradiation.
-
Endpoint: Survival and mortality were monitored. Gastrointestinal crypt integrity and cell proliferation were assessed through histological analysis of intestinal tissues at various time points post-irradiation.[1][2]
Amifostine Radioprotection Study in Mice
-
Animals: Mice.
-
Irradiation: Whole-body irradiation with varying doses to determine the Dose Reduction Factor (DRF).
-
Treatment: Intraperitoneal injection of 500 mg/kg Amifostine prior to irradiation.
-
Endpoint: Survival was monitored to calculate the DRF for both Hematopoietic and Gastrointestinal Acute Radiation Syndromes.[3]
CBLB502 Radioprotection Study in Mice
-
Animals: Mice.
-
Irradiation: Whole-body gamma irradiation with a dose of 15 Gy.
-
Treatment: Administration of 0.2 mg/kg CBLB502 before irradiation.
-
Endpoint: Animal survival and body weight were monitored. Histopathological analysis of intestinal tissues was performed to assess radiation-induced injury.[4]
Ex-RAD Radioprotection Study in Mice
-
Animals: C3H/HeN male mice.
-
Irradiation: Whole-body gamma irradiation with a dose of 8.0 Gy.
-
Treatment: Subcutaneous injection of 500 mg/kg Ex-RAD at 24 hours and 15 minutes before irradiation.
-
Endpoint: 30-day survival was the primary endpoint. In vitro studies using colony-forming assays and single-cell gel electrophoresis (comet assay) were also conducted to assess cellular protection and DNA damage.[5]
Conclusion
This compound demonstrates a unique mechanism of radioprotection by promoting tissue regeneration and activating endogenous repair pathways, particularly in the gastrointestinal tract. This contrasts with the free-radical scavenging mechanism of Amifostine, the immune-modulatory effects of CBLB502, and the apoptosis-inhibiting action of Ex-RAD. The quantitative data presented highlights the significant radioprotective potential of all four agents in preclinical models. The choice of a particular agent for a specific application would depend on the radiation exposure scenario, the desired window of administration (pre- or post-exposure), and the primary organ system at risk. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of these promising radioprotective agents in humans.
References
- 1. Novel regenerative peptide this compound mitigates radiation-induced gastrointestinal damage by activating stem cells and preserving crypt integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thrombin peptide this compound stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Tp508
FOR IMMEDIATE OPERATIONAL USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential, immediate safety and logistical information for the handling and disposal of Tp508, a 23-amino acid synthetic peptide. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of this research material.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling synthetic peptides should be strictly followed to minimize exposure risk.[1][2] The primary risks associated with handling lyophilized (powdered) peptides are inhalation and dermal or eye contact.[3]
The following table summarizes the required personal protective equipment for handling this compound in both its lyophilized and reconstituted forms.
| Operation | Required Personal Protective Equipment | Purpose |
| Handling Lyophilized Powder | - Nitrile Gloves- Safety Goggles with side shields- Lab Coat- N95 or higher-rated dust mask/respirator | - Prevents skin contact- Protects eyes from airborne particles- Protects clothing and skin- Prevents inhalation of fine powder |
| Handling Reconstituted Solution | - Nitrile Gloves- Safety Goggles- Lab Coat | - Prevents skin contact with the solution- Protects eyes from splashes- Protects clothing and skin |
Operational Plan: Reconstitution and Handling
Proper handling and storage are crucial for both safety and preserving the peptide's stability.[3]
Reconstitution Protocol
-
Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming, which can degrade the peptide.[3][4]
-
Prepare Solvent: Use a sterile, appropriate solvent for reconstitution. For this compound, distilled water can be used for solutions up to 5 mg/ml; otherwise, acetonitrile (B52724) is recommended.[5]
-
Dissolve Peptide: Gently add the solvent to the vial. Avoid vigorous shaking or vortexing, which can cause aggregation. Gentle swirling or inversion is preferred to dissolve the peptide completely.[3]
-
Inspect Solution: After dissolving, visually inspect the solution to ensure it is clear and free of any particulate matter.[6]
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Protect from light and moisture.[5][7] |
| Reconstituted Solution | -20°C | Short-term (aliquoted) | Avoid repeated freeze-thaw cycles.[3][7] |
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.[1][8] Never dispose of peptides in regular trash or down the drain.[1][9]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Designated "Chemical Waste" container | Collect contaminated items such as gloves, weighing papers, and empty vials in a sealed, clearly labeled container.[3] |
| Liquid Waste | Designated "Hazardous Liquid Waste" container | Collect unused this compound solutions and solvent rinses in a sealed, properly labeled container. Do not pour down the drain.[3] |
| Sharps Waste | Designated Sharps Container | Dispose of any needles, syringes, or pipette tips used to handle this compound solutions in a designated sharps container.[3] |
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling and disposing of this compound, incorporating the essential safety precautions.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. abbiotec.com [abbiotec.com]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
